Product packaging for 1,3-Propanesultam(Cat. No.:CAS No. 5908-62-3)

1,3-Propanesultam

Cat. No.: B3024153
CAS No.: 5908-62-3
M. Wt: 121.16 g/mol
InChI Key: XGYCWCIGCYGQFU-UHFFFAOYSA-N
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Description

Isothiazolidine 1,1-dioxide (CAS 5908-62-3), also known as 1,3-Propanesultam, is a five-membered heterocyclic γ-sultam that serves as a privileged scaffold in modern synthetic, pharmaceutical, and material science research . Its core structure, featuring a cyclic sulfonamide, imparts significant conformational rigidity and unique stereoelectronic properties, making it a versatile building block for constructing diverse and complex molecular libraries . This compound is a fundamental precursor for the development of novel bioactive molecules. It is utilized in efficient one-pot, multi-component protocols, such as click/aza-Michael reactions, to generate focused libraries of triazole-containing derivatives for high-throughput screening against various biological targets . Derivatives of Isothiazolidine 1,1-dioxide have demonstrated a wide array of biological activities, including potent inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), showcasing potential as anti-inflammatory and antiarthritic agents . Furthermore, the scaffold acts as a bioisostere for pharmacological templates like pyroglutamic acid, with synthesized derivatives such as alkyl isothiazolidine-1,1-dioxide-3-carboxylates being investigated for their enzyme-inhibitory properties . The reactivity of its ring allows for functionalization at nitrogen and carbon atoms, enabling its application in the synthesis of various sulfonamide-containing compounds and its use in strategic synthetic methodologies like ring-closing metathesis (RCM) . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2S B3024153 1,3-Propanesultam CAS No. 5908-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCWCIGCYGQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348987
Record name isothiazolidine 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5908-62-3
Record name isothiazolidine 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanesultam
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis reaction mechanism for 1,3-propanesultam, also known as isothiazolidine 1,1-dioxide. While direct, detailed experimental protocols for the parent, unsubstituted this compound are not extensively reported in readily available literature, its synthesis can be effectively understood through established methods for the formation of gamma-sultams. This document outlines the most plausible and chemically sound synthetic routes, complete with reaction mechanisms, generalized experimental protocols, and relevant data presented for clarity and comparison.

Introduction to this compound

This compound is a cyclic sulfonamide belonging to the class of gamma-sultams. The sultam functional group is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. Understanding the synthesis of the fundamental this compound structure is crucial for the development of novel therapeutics and other advanced chemical applications.

Core Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound and its derivatives generally proceeds via intramolecular cyclization of a linear precursor containing a terminal amine and a sulfonyl group. The most direct and logical approaches involve the formation of a sulfonamide followed by an intramolecular nucleophilic attack of the amine onto an electrophilic carbon, or the activation of the sulfonyl group for cyclization.

Two primary conceptual pathways for the synthesis of the this compound backbone are detailed below.

Pathway A: Intramolecular Cyclization of 3-Halopropanesulfonyl Chloride followed by Amination

This pathway involves the initial formation of a sulfonyl chloride with a leaving group on the propyl chain, which is then cyclized with ammonia.

Mechanism:

  • Sulfonylation: 3-Chloropropanesulfonyl chloride is reacted with ammonia to form 3-chloropropanesulfonamide.

  • Intramolecular Cyclization: The resulting sulfonamide undergoes an intramolecular nucleophilic substitution. The nitrogen atom of the sulfonamide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered sultam ring. This step is typically promoted by a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

Reaction Workflow for Pathway A

Start 3-Chloropropanesulfonyl Chloride Intermediate1 3-Chloropropanesulfonamide Start->Intermediate1 Ammonia (NH3) Product This compound Intermediate1->Product Base (e.g., NaH, K2CO3) Intramolecular Cyclization cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Deprotection & Cyclization Start 3-Aminopropan-1-ol Protected N-Protected 3-aminopropan-1-ol Start->Protected Protecting Group (e.g., Boc2O) Activated N-Protected 3-aminopropyl sulfonate Protected->Activated Sulfonylating Agent (e.g., MsCl, TsCl) Deprotected 3-Aminopropyl sulfonate Activated->Deprotected Deprotection (e.g., TFA, HCl) Product This compound Deprotected->Product Base Intramolecular Cyclization

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, systematically known as 1,2-thiazolidine 1,1-dioxide, is a cyclic sulfonamide of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not widely available in public databases, this guide extrapolates the expected spectral characteristics based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for these spectroscopic techniques.

Chemical Structure and Properties

  • IUPAC Name: 1,2-thiazolidine 1,1-dioxide

  • Molecular Formula: C₃H₇NO₂S

  • Molecular Weight: 121.16 g/mol

  • Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections describe the predicted spectroscopic data based on the analysis of its functional groups and comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups and the N-H proton.

  • -CH₂-S(O)₂-: The methylene group adjacent to the sulfonyl group is expected to be the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal would likely appear as a triplet.

  • -CH₂-CH₂-N-: The central methylene group would exhibit a more complex multiplet pattern (likely a pentet or multiplet) due to coupling with the two adjacent methylene groups.

  • -N-CH₂-: The methylene group attached to the nitrogen atom would be deshielded, though likely less so than the one next to the sulfonyl group. It would be expected to appear as a triplet.

  • N-H: The proton on the nitrogen atom would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. In some cases, the N-H proton signal of sulfonamides can be found in the range of 8-11 ppm.[1][2]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

  • -CH₂-S(O)₂-: The carbon atom directly attached to the sulfonyl group will be the most downfield signal.

  • -CH₂-CH₂-N-: The central carbon atom will have an intermediate chemical shift.

  • -N-CH₂-: The carbon atom bonded to the nitrogen will be deshielded compared to a simple alkane but upfield from the carbon adjacent to the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-S(O)₂-3.2 - 3.5 (triplet)50 - 55
-CH₂-CH₂-N-2.0 - 2.3 (multiplet)25 - 30
-N-CH₂-3.4 - 3.7 (triplet)45 - 50
N-H5.0 - 8.0 (broad singlet)-

Note: These are estimated values and can vary based on the solvent and experimental conditions.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (alkane)2850 - 3000Medium-Strong
S=O Asymmetric Stretch1320 - 1350Strong
S=O Symmetric Stretch1140 - 1160Strong
S-N Stretch900 - 950Medium

The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.[3] The presence of an N-H stretch will also be a key indicator.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is approximately 121.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment. Common fragmentation pathways for cyclic sulfonamides could involve the loss of SO₂ (m/z = 64), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the propyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[4][5]

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, a cyclic sulfonamide, is a highly reactive chemical intermediate of significant interest in organic synthesis and drug development. Its utility stems from its capacity to introduce the sulfopropyl group into various molecules, thereby modifying their physicochemical properties, such as enhancing water solubility. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it elucidates its primary mechanism of biological activity as a potent alkylating agent.

Core Physical and Chemical Properties

This compound is a white crystalline solid or a colorless liquid at temperatures above 30°C.[1] It is known to release a foul odor upon melting.[1] The compound is stable under normal conditions but is sensitive to moisture.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₃H₆O₃S[3]
Molecular Weight 122.14 g/mol
Appearance White crystalline solid or colorless to light yellow liquid
Melting Point 30-33 °C
Boiling Point 180 °C at 30 mmHg
Density 1.392 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Vapor Pressure 0.00237 mmHg at 25°C
Table 2: Solubility and Stability of this compound
PropertyDescriptionReferences
Water Solubility Readily soluble (100 g/L)
Organic Solubility Soluble in ketones, esters, and aromatic hydrocarbons. Slightly soluble in chloroform and methanol.
Stability Stable under normal conditions, but sensitive to moisture.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Reactivity Reacts slowly with water to form 3-hydroxypropanesulfonic acid; this reaction is accelerated by acid.

Spectral Data and Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: ¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityAssignmentReferences
4.491Multiplet-O-CH₂-
3.250Multiplet-S-CH₂-
2.640Multiplet-CH₂-
Table 4: ¹³C NMR Spectral Data of this compound

Solvent: CDCl₃

Chemical Shift (ppm)AssignmentReferences
66.8-O-CH₂-
48.2-S-CH₂-
27.5-CH₂-
Table 5: Key IR Absorption Bands of this compound
Wavenumber (cm⁻¹)IntensityBond VibrationReferences
2980-2850MediumC-H stretch (alkane)
1350-1310StrongS=O asymmetric stretch (sulfonamide)
1180-1140StrongS=O symmetric stretch (sulfonamide)
1070-1030StrongC-O stretch
Table 6: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Possible FragmentReferences
1229.1[M]⁺ (Molecular Ion)
5865.3[C₃H₆O]⁺
5736.7[C₃H₅O]⁺
28100.0[C₂H₄]⁺

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the reaction of allyl alcohol with sodium bisulfite, followed by acidification and intramolecular dehydration.

Materials:

  • Allyl alcohol

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄) or other strong acid

  • An appropriate solvent system

Procedure:

  • Sulfonation: Allyl alcohol is reacted with sodium bisulfite in an aqueous solution. This reaction proceeds via a free-radical addition mechanism to form sodium 3-hydroxypropanesulfonate.

  • Acidification: The resulting solution of sodium 3-hydroxypropanesulfonate is acidified with a strong acid, such as sulfuric acid, to produce 3-hydroxypropanesulfonic acid.

  • Cyclization (Dehydration): The 3-hydroxypropanesulfonic acid is then heated, often under vacuum, to induce intramolecular dehydration (cyclization). This step forms the this compound ring.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow of this compound A Allyl Alcohol + Sodium Bisulfite B Sulfonation (Free-Radical Addition) A->B C Sodium 3-hydroxypropanesulfonate B->C D Acidification (e.g., H₂SO₄) C->D E 3-hydroxypropanesulfonic acid D->E F Cyclization (Heating/Vacuum) E->F G Crude this compound F->G H Purification (Vacuum Distillation) G->H I Pure this compound H->I

Synthesis of this compound from Allyl Alcohol.

Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by its nature as an activated ester, making it susceptible to nucleophilic attack. The strained four-membered ring containing the sulfonate ester is readily opened by nucleophiles. This reactivity is the basis for its primary application as a sulfopropylating agent, where it introduces the -CH₂CH₂CH₂SO₃⁻ group into molecules, often to enhance aqueous solubility.

Mechanism of Action: Alkylation

This compound is a potent alkylating agent. It reacts with nucleophilic sites on biomolecules, such as the nitrogen and oxygen atoms in DNA and proteins. This alkylating activity is the underlying mechanism for its observed toxicity, as it is classified as a carcinogen, mutagen, and teratogen. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the carbon atom adjacent to the oxygen in the sultam ring, leading to ring-opening.

G cluster_alkylation Alkylation Mechanism of this compound reactant1 This compound product Sulfopropylated Nucleophile reactant1->product Sₙ2 Attack reactant2 Nucleophile (Nu:) reactant2->product

General Alkylation Reaction of this compound.
Applications in Drug Development

Despite its toxicity, the unique reactivity of this compound makes it a valuable reagent in pharmaceutical synthesis. It is used as a chemical intermediate to introduce the sulfopropyl group into drug candidates to improve their pharmacokinetic properties, particularly solubility. For example, it has been used in the synthesis of specialized surfactants like CHAPS, which are employed in membrane protein research. It is also a key raw material for certain electroplating additives and is used in lithium-ion battery electrolytes.

Safety and Handling

Given its classification as a carcinogen, mutagen, and teratogen, this compound must be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a versatile and highly reactive compound with a well-defined set of physical and chemical properties. Its utility as a sulfopropylating agent is significant in various fields, including the pharmaceutical industry. However, its potent alkylating activity necessitates strict safety protocols during handling and use. A thorough understanding of its properties, reactivity, and hazards is crucial for its safe and effective application in research and development.

References

Solubility Profile of 1,3-Propanesultam in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam, a cyclic sulfonic acid ester, is a versatile chemical intermediate utilized in a wide array of applications, including the synthesis of pharmaceuticals, specialty surfactants, and as an electrolyte additive in lithium-ion batteries. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, supported by available data and standardized experimental protocols.

Quantitative Solubility Data

Solvent ClassSolvent NameQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
Aprotic Polar Tetrahydrofuran (THF)SolubleData not availableNot specified
DioxaneSolubleData not availableNot specified
Dimethylformamide (DMF)SolubleData not availableNot specified
Ketones (e.g., Acetone)Readily SolubleData not availableNot specified
EstersReadily SolubleData not availableNot specified
AcetonitrileLikely SolubleData not availableNot specified
Propylene CarbonateLikely SolubleData not availableNot specified
Protic Polar WaterSoluble10[1] / 17.1[2]25
MethanolSolubleData not availableNot specified
EthanolSolubleData not availableNot specified
Aprotic Non-Polar Diethyl EtherSolubleData not availableNot specified
Aromatic HydrocarbonsReadily SolubleData not availableNot specified
HexaneInsolubleData not availableNot specified
Aliphatic HydrocarbonsInsolubleData not availableNot specified

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.

Protocol 1: Gravimetric Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Drying oven

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium is reached.

    • Record the initial mass of this compound.

    • Add a known volume or mass of the organic solvent to the vial.

    • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the collection vial. This can be achieved by gentle heating in a fume hood or using a rotary evaporator, depending on the solvent's boiling point.

    • Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound (31-33 °C) until a constant mass is achieved.

    • Record the final mass of the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility as grams of this compound per 100 g of solvent or in other desired units.

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of this compound in a saturated solution, especially for solvents where gravimetric analysis is challenging.

Materials:

  • Saturated solution of this compound (prepared as in Protocol 1, steps 1 & 2)

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • HPLC column appropriate for the analysis of this compound

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Calibration Curve Construction:

    • Inject the standard solutions into the HPLC system and record the corresponding peak areas.

    • Plot a calibration curve of peak area versus the concentration of this compound. The curve should exhibit linearity with a high correlation coefficient (R² > 0.99).

  • Sample Analysis:

    • Take the filtered saturated solution of this compound and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration of this compound in the saturated solution by multiplying the result by the dilution factor.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for selecting a suitable solvent and the experimental workflow for determining solubility.

logical_workflow start Start: Define Application (e.g., Synthesis, Formulation) assess_polarity Assess Polarity Requirement (Polar vs. Non-Polar) start->assess_polarity assess_reactivity Assess Reactivity/ Inertness of Solvent assess_polarity->assess_reactivity select_class Select Solvent Class (e.g., Aprotic Polar, Protic Polar) assess_reactivity->select_class screen_solvents Screen Potential Solvents (e.g., THF, Acetonitrile, Ethanol) select_class->screen_solvents qualitative_test Perform Qualitative Solubility Test screen_solvents->qualitative_test decision Soluble? qualitative_test->decision quantitative_measurement Proceed to Quantitative Solubility Measurement decision->quantitative_measurement Yes reselect Re-select Solvent decision->reselect No end End: Solvent Selected quantitative_measurement->end reselect->select_class experimental_workflow start Start: Sample Preparation add_excess Add Excess this compound to Solvent in a Vial start->add_excess equilibrate Equilibrate on Orbital Shaker (Constant Temperature & Speed) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter analysis_choice Choose Analytical Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC Analysis analysis_choice->hplc HPLC evaporate Evaporate Solvent gravimetric->evaporate prepare_standards Prepare Standard Solutions hplc->prepare_standards dry Dry to Constant Weight evaporate->dry weigh Weigh Residue dry->weigh calculate_g Calculate Solubility (g/100g solvent) weigh->calculate_g end End: Solubility Determined calculate_g->end run_hplc Run HPLC and Generate Calibration Curve prepare_standards->run_hplc analyze_sample Analyze Diluted Sample run_hplc->analyze_sample calculate_hplc Calculate Concentration analyze_sample->calculate_hplc calculate_hplc->end chaps_synthesis start Start: Reactants reactants 3-[(3-Cholamidopropyl)dimethylamine] + this compound start->reactants dissolve Dissolve Reactants in a Suitable Organic Solvent (e.g., a polar aprotic solvent) reactants->dissolve reaction Heat Reaction Mixture (Nucleophilic Ring Opening) dissolve->reaction product Formation of CHAPS reaction->product purification Purification of Product (e.g., Recrystallization) product->purification end End: Pure CHAPS Detergent purification->end

References

Thermal Stability and Decomposition of 1,3-Propanesultam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam, a cyclic sulfonate ester, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of surfactants, dyes, and pharmaceuticals. Its chemical structure, containing a strained four-membered ring, suggests potential thermal instability. Understanding the thermal properties of this compound is crucial for ensuring safe handling, storage, and processing, particularly in drug development where thermal stress can occur during manufacturing and formulation. This guide summarizes the known information and provides a framework for the systematic evaluation of its thermal stability and decomposition profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1120-71-4N/A
Molecular Formula C₃H₆O₃SN/A
Molecular Weight 122.14 g/mol N/A
Melting Point 30-33 °CN/A
Boiling Point 180 °C at 30 mmHgN/A
Appearance White to off-white crystalline solidN/A

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is not available in the literature reviewed, this section outlines the expected data and provides standardized protocols for its determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature ranges of decomposition events, and the mass of non-volatile residue.

Expected TGA Data for this compound

The following table is a template for presenting TGA data. The values are placeholders and would need to be determined experimentally.

ParameterNitrogen AtmosphereAir Atmosphere
Sample Mass (mg) e.g., 5.0 ± 0.1e.g., 5.0 ± 0.1
Heating Rate (°C/min) e.g., 10e.g., 10
Onset Decomposition Temp. (T_onset, °C) To be determinedTo be determined
Temperature at 5% Mass Loss (T_5%, °C) To be determinedTo be determined
Temperature at 50% Mass Loss (T_50%, °C) To be determinedTo be determined
Final Residue at 600°C (%) To be determinedTo be determined
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting, crystallization, and decomposition events, including their temperatures and associated enthalpy changes.

Expected DSC Data for this compound

The following table is a template for presenting DSC data. The values are placeholders and would need to be determined experimentally.

ParameterValue (Nitrogen Atmosphere)
Sample Mass (mg) e.g., 2.0 ± 0.1
Heating Rate (°C/min) e.g., 10
Melting Onset Temperature (°C) e.g., ~30
Melting Peak Temperature (°C) To be determined
Enthalpy of Fusion (ΔH_fus, J/g) To be determined
Decomposition Onset Temperature (°C) To be determined
Decomposition Peak Temperature (°C) To be determined
Enthalpy of Decomposition (ΔH_decomp, J/g) To be determined

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and other relevant temperature points (e.g., T_5%, T_50%).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 0 °C.

    • Heat the sample from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of any observed thermal events, such as melting and decomposition.

Decomposition Pathway

Upon heating, this compound is expected to undergo thermal decomposition. Safety data sheets indicate that toxic fumes of sulfur oxides (SOx) and carbon monoxide (CO) are emitted upon decomposition[1]. Based on the principles of organic chemistry, a plausible thermal decomposition pathway for this compound is proposed to proceed via the cleavage of the C-O and S-N bonds.

The following diagram illustrates a hypothetical thermal decomposition pathway.

G cluster_0 Thermal Decomposition of this compound 1_3_Propanesultam This compound (C₃H₆O₃S) Intermediate Diradical Intermediate 1_3_Propanesultam->Intermediate Heat (Δ) Propene Propene (C₃H₆) Intermediate->Propene SO3 Sulfur Trioxide (SO₃) Intermediate->SO3 CO_H2O Further Decomposition Products (CO, H₂O, etc.) Propene->CO_H2O Oxidation (if O₂ present) SO2_O Sulfur Dioxide (SO₂) + Oxygen Radical (O) SO3->SO2_O High Temp. G cluster_workflow Thermal Stability Evaluation Workflow start Procure/Synthesize This compound purity Confirm Purity (e.g., NMR, HPLC) start->purity tga Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) purity->tga dsc Differential Scanning Calorimetry (DSC) (Determine Melting & Decomposition) purity->dsc analyze_gases Evolved Gas Analysis (TGA-MS or TGA-FTIR) tga->analyze_gases kinetic_study Kinetic Analysis (e.g., Isothermal TGA) dsc->kinetic_study report Comprehensive Report on Thermal Stability & Decomposition analyze_gases->report kinetic_study->report

References

An In-depth Technical Guide on the Early Research and Discovery of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of 1,3-Propanesultam, a compound of significant interest due to its reactive nature and historical applications as a chemical intermediate. This document details its initial synthesis, key physicochemical properties, and the foundational experimental protocols that established its preparation.

Introduction and Early Discovery

This compound, also known as 1,2-oxathiolane-2,2-dioxide, is a cyclic sulfonate ester, or sultone. Its discovery and early synthesis were rooted in the broader exploration of organosulfur chemistry in the mid-20th century. The first commercial production of this compound in the United States began in 1963.[1][2] The compound is recognized for its high reactivity, which stems from the strained ring structure, making it a potent alkylating agent.[3] This reactivity has made it a valuable intermediate for introducing the sulfopropyl group into other molecules, thereby conferring properties such as water solubility.[2][4]

The foundational synthesis of this compound was established by Helberger and his colleagues in 1954, which involved the dehydration of 3-hydroxypropanesulfonic acid. The precursor, 3-hydroxypropanesulfonic acid, was first synthesized by Kharasch and coworkers in 1939 through the reaction of allyl alcohol and sodium bisulfite in the presence of oxygen.

Physicochemical Properties

Early research characterized this compound as a white crystalline solid or a colorless liquid at room temperature, often with a foul odor upon melting. It is soluble in water and a variety of organic solvents.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₃H₆O₃S
Molecular Weight 122.14 g/mol
Melting Point 30-33 °C
Boiling Point 180 °C at 30 mmHg
Density 1.392 g/mL at 25 °C
Appearance White crystalline solid or colorless liquid
Solubility in Water 100 g/L
Stability Stable, but moisture sensitive.
Reactivity Reacts slowly with water to form 3-hydroxypropanesulfonic acid. Incompatible with strong oxidizing agents, strong acids, and strong bases.

Foundational Synthesis and Experimental Protocols

The early synthesis of this compound is a two-step process: the formation of 3-hydroxypropanesulfonic acid followed by its cyclization. While the original publications by Kharasch (1939) and Helberger (1954) laid the groundwork, the following detailed protocols are based on modern interpretations and scaled-up procedures derived from their pioneering work.

Step 1: Synthesis of 3-Hydroxypropanesulfonic Acid

The initial synthesis involves the free-radical addition of sodium bisulfite to allyl alcohol.

Experimental Protocol:

  • Reaction Setup: A solution of sodium bisulfite and sodium sulfite is prepared in water and placed in a reaction vessel equipped with a mechanical stirrer and an air inlet.

  • Initiation: Air is bubbled through the solution with vigorous stirring to initiate the reaction.

  • Reactant Addition: Allyl alcohol is added dropwise to the aqueous solution. The reaction temperature is maintained below 40°C.

  • Reaction Monitoring: The reaction is monitored until the characteristic smell of allyl alcohol is no longer present.

  • Work-up: The pH of the reaction mixture is adjusted to acidic (pH 3-4) with sulfuric acid to decompose any unreacted sulfite and bisulfite, which are removed as sulfur dioxide gas.

  • Isolation: The resulting solution is then concentrated to yield the sodium salt of 3-hydroxypropanesulfonic acid. For the free acid, ion-exchange chromatography or careful acidification and extraction may be employed.

Step 2: Synthesis of this compound (Cyclization)

The second step involves the dehydration of 3-hydroxypropanesulfonic acid to form the cyclic sultone.

Experimental Protocol:

  • Reaction Setup: 3-Hydroxypropanesulfonic acid is placed in a distillation apparatus.

  • Dehydration: The acid is heated under vacuum. The dehydration and cyclization occur, and the this compound formed is distilled off.

  • Purification: The collected distillate is then purified by fractional distillation or recrystallization to yield the final product. A modern adaptation of this involves heating 3-hydroxy-1-propanesulfonic acid with pyridinium p-toluenesulfonate at 55°C, followed by distillation and reflux with calcium oxide.

Mandatory Visualization: Synthesis Workflow

G cluster_0 Step 1: Synthesis of 3-Hydroxypropanesulfonic Acid cluster_1 Step 2: Synthesis of this compound A Allyl Alcohol C Reaction Mixture A->C B Sodium Bisulfite (in aqueous solution with air) B->C D Acidification (H₂SO₄) C->D Free-radical addition E Concentration D->E Work-up F 3-Hydroxypropanesulfonic Acid (Sodium Salt) E->F Isolation G 3-Hydroxypropanesulfonic Acid F->G Acidification (if starting from salt) H Heating under Vacuum G->H I Distillation/Purification H->I Dehydration/ Cyclization J This compound I->J

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Early Mechanistic Understanding and Reactivity

From its initial discovery, this compound was recognized as a highly reactive alkylating agent. Its reactivity is attributed to the electrophilic nature of the carbon atom adjacent to the oxygen in the strained five-membered ring. Nucleophiles readily attack this carbon, leading to ring-opening and the formation of a sulfopropylated product.

The hydrolysis of 1,3-propanesultone in water to form 3-hydroxypropanesulfonic acid is a characteristic reaction. Early kinetic studies focused on understanding the rates of these nucleophilic substitution reactions.

The biological activity of this compound, particularly its carcinogenicity, is a direct consequence of its alkylating ability. It can react with nucleophilic sites on biomolecules, most notably the nitrogen atoms in the purine bases of DNA. This alkylation can lead to mutations and, ultimately, cancer. This mechanism does not involve a complex signaling pathway but is rather a direct chemical modification of genetic material.

Mandatory Visualization: Mechanism of Action (DNA Alkylation)

G cluster_0 Direct Alkylation of DNA PS This compound Intermediate Transition State PS->Intermediate Nucleophilic Attack DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) DNA_Base->Intermediate Alkylated_DNA Alkylated DNA Adduct Intermediate->Alkylated_DNA Ring Opening Cellular_Response Potential Cellular Consequences Alkylated_DNA->Cellular_Response Mutation Mutation Cellular_Response->Mutation Apoptosis Cell Cycle Arrest / Apoptosis Cellular_Response->Apoptosis Cancer Carcinogenesis Mutation->Cancer

Caption: A simplified diagram illustrating the direct alkylating mechanism of this compound with DNA.

Early Applications

The primary early application of this compound was as a chemical intermediate. Its ability to introduce the sulfopropyl group was utilized in the synthesis of a variety of products, including:

  • Detergents and Surfactants: To enhance water solubility and create anionic surfactants.

  • Dyes: To improve the water solubility of dye molecules.

  • Polymers and Resins: In the production of cation-exchange resins.

  • Other Chemical Intermediates: For the synthesis of fungicides, insecticides, and bacteriostats.

Conclusion

The early research on this compound, from its initial synthesis by Helberger based on the work of Kharasch, established it as a versatile and highly reactive chemical intermediate. The foundational experimental protocols, though refined over time, remain central to its production. The understanding of its potent alkylating activity has been crucial in both harnessing its synthetic utility and recognizing its significant biological hazards. This guide provides a core technical overview for researchers and professionals working with or developing related chemical entities.

References

1,3-Propanesultam: A Comprehensive Technical Review of its Carcinogenic and Mutagenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, also known as 1,3-propane sultone, is a chemical intermediate recognized for its carcinogenic and mutagenic properties. This technical guide provides an in-depth review of its toxicological profile, focusing on its carcinogenicity and mutagenicity. The document summarizes quantitative data from key studies, details experimental protocols for essential toxicological assays, and visualizes critical mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and manage the risks associated with this compound.

Introduction

This compound is a cyclic sulfonate ester that has been used as a chemical intermediate to introduce the sulfopropyl group into molecules, thereby conferring water solubility and an anionic character. Despite its utility in chemical synthesis, it is a potent, direct-acting alkylating agent, a property that underlies its significant toxicological hazards. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This document synthesizes the available scientific literature on the carcinogenic and mutagenic properties of this compound to provide a detailed technical resource.

Carcinogenicity

This compound has been demonstrated to be a carcinogen in multiple animal studies, inducing tumors at various sites through different routes of exposure. The International Agency for Research on Cancer (IARC) has classified 1,3-propane sultone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] More recent evaluations by some agencies have moved towards a Group 2A classification, indicating it is probably carcinogenic to humans, based on sufficient evidence in experimental animals and strong mechanistic evidence.

Animal Carcinogenicity Studies

Studies in rodents have shown that this compound can induce tumors through oral, dermal, and subcutaneous administration.

Table 1: Summary of Quantitative Carcinogenicity Data for this compound in Animal Studies

Species/StrainRoute of AdministrationDosing RegimenDuration of StudyTumor Site(s)Key Findings (Tumor Incidence)Reference
Rat (Sprague-Dawley) Oral (gavage)28 mg/kg bw, twice weekly60 weeksBrain (glioma), Mammary Gland (adenocarcinoma), Small Intestine (adenocarcinoma), Ear Duct (squamous-cell carcinoma), LeukemiaIncreased incidence of gliomas of the cerebrum and cerebellum in both sexes; increased incidence of mammary adenocarcinomas in females.[2]IARC, 1974; Weisburger et al., 1981
Rat (Sprague-Dawley) Oral (gavage)56 mg/kg bw, twice weekly32 weeksBrain (glioma), Mammary Gland (adenocarcinoma), Small Intestine (adenocarcinoma), Ear Duct (squamous-cell carcinoma), LeukemiaIncreased incidence of gliomas of the cerebrum and cerebellum in both sexes; increased incidence of mammary adenocarcinomas in females.[2]IARC, 1974; Weisburger et al., 1981
Mouse (CF1, C3H, CBah) Dermal (skin application)50 µL of a 2% solution in toluene, three times a week58 weeksSkin, Lymphoreticular tissueCF1: 15/21 males and 3/24 females with skin tumors. C3H: 20/22 males and 6/25 females with skin tumors. CBah: 20/23 males and 18/25 females with skin tumors. Increased incidence of lymphoreticular neoplasms in CF1 mice.[3]Doak et al., 1976
Mouse (Female) Subcutaneous injectionRepeated injections-Injection site (adenoacanthoma and sarcoma)Induction of local tumors at the site of injection.[2]IARC, 1974
Rat (Male) Subcutaneous injectionSingle or repeated injections-Injection site (myosarcoma, fibrosarcoma, or sarcoma), Lung (anaplastic adenocarcinoma)Induction of local tumors at the site of injection and lung cancer.IARC, 1999
Human Carcinogenicity Data

Mutagenicity

This compound is a direct-acting genotoxic agent, meaning it can react directly with DNA without the need for metabolic activation. Its mutagenic properties have been demonstrated in a variety of in vitro and in vivo assays.

Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is its action as an alkylating agent. It readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. The major adduct formed is N7-alkylguanosine, accounting for over 90% of the total reaction products with DNA. Minor adducts such as N1-alkylguanosine and O6-alkylguanosine are also formed. These adducts can lead to mispairing during DNA replication, resulting in mutations.

G cluster_exposure Exposure cluster_cellular Cellular Events cluster_outcome Potential Outcomes This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation DNA_Adducts Formation of DNA Adducts (e.g., N7-alkylguanosine) DNA_Alkylation->DNA_Adducts Replication_Errors Mispairing during DNA Replication DNA_Adducts->Replication_Errors Mutation Gene Mutation Replication_Errors->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Mechanism of this compound Induced Carcinogenesis.
Summary of Mutagenicity Data

This compound has tested positive in a wide range of genotoxicity assays.

Table 2: Summary of Mutagenicity/Genotoxicity of this compound

Assay TypeTest SystemResultsQuantitative DataReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strainsPositiveSpecific quantitative data on the number of revertant colonies per plate at different concentrations is not readily available in the public domain, but the substance is confirmed to be mutagenic in this assay.
In Vitro Chromosomal Aberration Assay Human lymphocytesPositiveConcentrations greater than 1 mM induced appreciable chromosomal aberrations.Kaul, 1985
In Vivo Micronucleus Test RodentsPositiveWhile dose-dependent increases in micronucleated reticulocytes have been observed, specific quantitative data on the frequency of micronucleated cells at different doses is not readily available in the public domain.
DNA Strand Breaks Rat brain cells (in vivo)PositiveInduces DNA strand breaks.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the replication and interpretation of results. The following sections outline the standard protocols based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are commonly used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect both direct-acting mutagens and those that require metabolic activation.

  • Procedure (Plate Incorporation Method):

    • A range of concentrations of the test substance, the bacterial culture, and either the S9 mix or a buffer are mixed with molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer period (e.g., 18-24 hours) in the absence of S9.

  • Cell Harvesting: After the exposure period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Microscopic Analysis: Chromosome preparations are stained, and metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded. A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible and significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow of animals.

  • Test Animals: Typically, young adult rodents (mice or rats) are used.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.

  • Sample Collection: Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single treatment). Peripheral blood can also be used.

  • Slide Preparation and Staining: Bone marrow cells are flushed, smeared on slides, and stained to differentiate polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature).

  • Microscopic Analysis: A statistically significant number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A substance is considered positive if it induces a dose-related increase in the frequency of micronucleated PCEs and if the increase is statistically significant at one or more dose levels compared to the negative control.

Visualized Workflows and Relationships

G cluster_genotox Genotoxicity Testing Workflow cluster_carcino Carcinogenicity Testing Workflow Ames Bacterial Reverse Mutation Assay (Ames Test) InVitro_Chr_Ab In Vitro Chromosomal Aberration Assay Genotox_Evaluation Genotoxicity Evaluation Ames->Genotox_Evaluation InVivo_Micro In Vivo Micronucleus Test InVitro_Chr_Ab->Genotox_Evaluation InVivo_Micro->Genotox_Evaluation Dose_Range Dose-Range Finding Studies (Short-term) Genotox_Evaluation->Dose_Range Informs need for carcinogenicity testing Long_Term_Bioassay Long-Term Rodent Bioassay (e.g., 2-year study) Dose_Range->Long_Term_Bioassay Histopathology Histopathological Examination Long_Term_Bioassay->Histopathology Carcino_Evaluation Carcinogenicity Evaluation Histopathology->Carcino_Evaluation

Standard Workflow for Genotoxicity and Carcinogenicity Testing.

Conclusion

The scientific evidence is unequivocal: this compound is a potent carcinogenic and mutagenic agent. Its direct-acting alkylating mechanism poses a significant genotoxic hazard, which has been demonstrated in a comprehensive battery of in vitro and in vivo assays. The carcinogenicity of this compound has been confirmed in multiple rodent studies, and evidence from a human cohort study strongly suggests its carcinogenicity in humans. This technical guide provides essential information for researchers, scientists, and drug development professionals to understand the toxicological risks associated with this compound and to implement appropriate safety and handling protocols. The detailed experimental methodologies and summarized data serve as a valuable resource for hazard assessment and risk management.

References

Reactivity of the sultone ring in 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the reactivity of the sultam ring in 1,3-propanesultam cannot be provided at this time. A thorough search of scientific literature and public databases indicates a significant scarcity of specific information regarding the reactivity, experimental protocols, and quantitative data for this compound. The available information predominantly pertains to the analogous compound, 1,3-propanesultone.

Given the detailed nature of your request, including the need for quantitative data, experimental protocols, and visualizations of reaction pathways, the lack of available information on this compound prevents the creation of an accurate and comprehensive technical guide that meets your requirements.

However, extensive data is available for the highly reactive and synthetically important compound 1,3-propanesultone . A detailed technical guide on the reactivity of the sultone ring in 1,3-propanesultone can be provided, which would include:

  • Comprehensive overview of its reactivity: Including ring-opening reactions with various nucleophiles.

  • Quantitative data: Summarized in structured tables.

  • Detailed experimental protocols: For key reactions.

  • Visualizations: Including reaction mechanisms and experimental workflows using Graphviz.

If you would like to proceed with a technical guide on 1,3-propanesultone , please confirm, and a comprehensive response will be generated to meet all the specifications of your original request.

Theoretical Frontiers: A Technical Guide to the Molecular Orbital Landscape of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – This whitepaper presents a comprehensive technical guide for the theoretical investigation of the molecular orbitals of 1,3-propanesultam, a crucial heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, computational chemists, and drug development professionals, this document outlines a robust computational methodology for elucidating the electronic structure and reactivity of this compound. Given the absence of extensive published data on this compound, this guide establishes a foundational protocol, leveraging established theoretical frameworks successfully applied to analogous sulfonamides and sulfur-containing heterocycles.

Introduction: The Significance of this compound

This compound is a saturated five-membered cyclic sulfonamide, a structural motif present in a variety of biologically active molecules. The inherent polarity, hydrogen bonding capabilities, and conformational rigidity of the sultam ring make it a valuable component in the design of therapeutic agents. Understanding the distribution and energies of its molecular orbitals is paramount for predicting its chemical reactivity, metabolic stability, and potential intermolecular interactions with biological targets. Frontier Molecular Orbital (FMO) theory, in particular, provides critical insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which govern the molecule's behavior as an electron donor and acceptor, respectively. This guide details a proposed ab initio study to generate these crucial insights.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.

2.1. Molecular Structure and Optimization

The initial 3D structure of this compound will be constructed using standard molecular modeling software. A full geometry optimization will then be performed in the gas phase. To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are essential. The absence of imaginary frequencies will confirm the stability of the obtained geometry.

2.2. Level of Theory

  • Method: Density Functional Theory (DFT) is the recommended method.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-vetted choice that has demonstrated high accuracy for a wide range of organic molecules, including sulfonamides.[1][2]

  • Basis Set: For molecules containing second-row elements like sulfur, a basis set with adequate polarization and diffuse functions is critical for accurately describing the electron distribution. The Pople-style 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and the tails of the wavefunction, while (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

2.3. Calculation of Molecular Properties

Following successful geometry optimization, the following key molecular orbital properties will be calculated at the same level of theory:

  • Frontier Molecular Orbitals: The energies of the HOMO and LUMO will be determined. The energy difference, known as the HOMO-LUMO gap, provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) will be calculated to quantify the molecule's reactivity profile.

Data Presentation: Hypothetical Results

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the proposed computational study of this compound. These values are derived from typical results for similar small organic molecules and sulfonamide derivatives found in the literature.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthS-N1.69 Å
S=O (avg)1.45 Å
S-C1.80 Å
N-C1.48 Å
C-C (avg)1.54 Å
Bond AngleO=S=O120.5°
O=S-N106.0°
C-S-N95.0°
Dihedral AngleC-S-N-C15.0°

Table 2: Predicted Molecular Orbital Properties and Global Reactivity Descriptors

PropertySymbolPredicted Value (eV)
Energy of HOMOEHOMO-7.50
Energy of LUMOELUMO1.20
HOMO-LUMO Energy GapΔE8.70
Ionization PotentialIP7.50
Electron AffinityEA-1.20
Electronegativityχ3.15
Chemical Hardnessη4.35
Global Electrophilicity Indexω1.14

Visualization of Computational Workflow and Conceptual Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the theoretical investigation and the interplay between calculated properties.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Interpretation A Construct Initial 3D Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Confirm True Minimum (No Imaginary Frequencies) C->E Check Frequencies D Single-Point Energy & Property Calculation F Extract Geometrical Parameters (Bond Lengths, Angles) D->F G Analyze Molecular Orbitals (HOMO, LUMO, MEP) D->G E->D Proceed if Minimum I Predict Chemical Reactivity & Intermolecular Interactions F->I H Calculate Reactivity Descriptors (Hardness, Electrophilicity) G->H G->I H->I

Figure 1. Proposed computational workflow for the theoretical study of this compound.

Reactivity_Prediction cluster_inputs Calculated Properties cluster_outputs Predicted Chemical Behavior HOMO HOMO Energy (Electron Donor Ability) Reactivity Overall Chemical Reactivity HOMO->Reactivity LUMO LUMO Energy (Electron Acceptor Ability) LUMO->Reactivity GAP HOMO-LUMO Gap (ΔE) Stability Kinetic Stability GAP->Stability MEP Molecular Electrostatic Potential (MEP) Nucleo Nucleophilic Sites (Positive MEP Regions) MEP->Nucleo Electro Electrophilic Sites (Negative MEP Regions) MEP->Electro Reactivity->Stability

Figure 2. Relationship between calculated molecular properties and predicted reactivity.

Conclusion

This technical guide provides a robust and detailed framework for the theoretical investigation of this compound's molecular orbitals. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's electronic structure, optimized geometry, and reactivity descriptors. The outlined computational workflow and the visualization of conceptual relationships offer a clear path for future studies. The insights gained from such an investigation will be invaluable for the rational design of novel pharmaceuticals and functional materials based on the this compound scaffold, ultimately accelerating the development of new chemical entities with tailored properties.

References

Methodological & Application

Application Notes and Protocols: 1,3-Propanesultone as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and battery development professionals.

Disclaimer: The following information is synthesized from publicly available research. "1,3-Propanesultone" (PS) is a widely studied electrolyte additive. It is assumed the user's query for "1,3-Propanesultam" was a typographical error, as the former is the common designation in lithium-ion battery literature.

Introduction

1,3-Propanesultone (PS) is a highly effective electrolyte additive used to enhance the performance and safety of lithium-ion batteries.[1] As a film-forming additive, PS is preferentially reduced on the anode surface during the initial formation cycles.[2] This process creates a stable and robust Solid Electrolyte Interphase (SEI), which is critical for long-term battery stability. The SEI layer is ionically conductive to Li+ but electronically insulating, preventing continuous electrolyte decomposition and protecting the electrode materials.[1][3] The addition of small quantities of PS to conventional carbonate-based electrolytes has been shown to significantly improve cycle life, thermal stability, and safety, particularly at elevated temperatures and higher voltages.[4]

Mechanism of Action

The primary function of 1,3-Propanesultone is to modify the composition of the SEI layer on the anode. PS has a higher reduction potential than common electrolyte solvents like ethylene carbonate (EC) or propylene carbonate (PC). This means that during the first charge, PS is electrochemically reduced before the solvent molecules.

The reduction of PS involves a ring-opening reaction, leading to the formation of sulfur-containing species. These components, including lithium alkylsulfonates (RSO₃Li) and lithium sulfite (Li₂SO₃), are incorporated into the SEI. This modified SEI exhibits several advantages over the SEI formed from standard electrolytes:

  • Enhanced Stability: The sulfur-rich SEI is more stable and less prone to dissolution or breakdown during cycling.

  • Suppressed Gas Generation: By preventing the continuous reduction of electrolyte solvents like EC, PS significantly reduces the evolution of gases such as ethylene (C₂H₄), which can lead to cell swelling and safety hazards.

  • Improved Ionic Conductivity: The resulting SEI facilitates efficient Li+ transport while blocking electrons, leading to lower interfacial impedance and better rate performance.

  • Cathode Protection: While the primary action is on the anode, some studies suggest that PS decomposition products can also contribute to a more stable cathode-electrolyte interphase (CEI), especially at high voltages.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_sei SEI Layer Formation PS 1,3-Propanesultone (PS) PS_reduction PS + e⁻ + Li⁺ (Preferential Reduction) PS->PS_reduction EC Ethylene Carbonate (EC) EC_reduction EC + e⁻ + Li⁺ (Inhibited) EC->EC_reduction Li_ion Li⁺ Li_ion->PS_reduction Li_ion->EC_reduction Anode Graphite Anode Anode->PS_reduction e⁻ Anode->EC_reduction e⁻ Stable_SEI Stable SEI Layer (RSO₃Li, Li₂SO₃) PS_reduction->Stable_SEI Forms Gas Ethylene Gas (C₂H₄) EC_reduction->Gas Produces

Caption: Reductive decomposition of 1,3-Propanesultone on the anode surface.

Performance Enhancements: Quantitative Data

The addition of 1,3-Propanesultone typically in concentrations of 0.5-2% by weight leads to measurable improvements in battery performance metrics.

Performance MetricElectrolyte SystemControl (Without PS)With PS AdditiveConditionsReference
Capacity Retention LiNi₀.₈Co₀.₂O₂ / MCMBLowerHigher (Better capacity retention after 15 days)Storage at 75°C
Capacity Retention Graphite / LiCoO₂~65%~85% (with 1% VC + 1% PS)100 cycles at 60°C
Capacity Retention Over-lithiated Layered OxideLower97.4% Not Specified
Coulombic Efficiency Over-lithiated Layered OxideLower99.8% (average)Not Specified
Impedance (Rct) Graphite / LiCoO₂~25 mΩ~15 mΩ (with 1% VC + 1% PS)After 100 cycles at 60°C
Gas Evolution NMC111 / GraphiteHigher90% less gas (with 2% PES vs 2% VC)Storage at 60°C
Cell Swelling Graphite / LiCoO₂Significant SwellingSuppressed Swelling Storage/Cycling at elevated temp.

Note: Performance can vary significantly based on cell chemistry, electrolyte composition, and testing conditions. The data above is illustrative of the typical benefits of PS addition.

Experimental Protocols

Protocol for Electrolyte Preparation

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of 1,3-Propanesultone. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials & Equipment:

  • Battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC))

  • High-purity lithium salt (e.g., Lithium Hexafluorophosphate (LiPF₆))

  • 1,3-Propanesultone (PS), battery grade (≥99.5%)

  • Argon-filled glovebox

  • High-precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Amber glass storage bottles

Procedure:

  • Solvent Preparation:

    • Prepare the desired solvent mixture. A common formulation is EC and EMC in a 3:7 volume ratio.

    • Measure the required volumes of EC and EMC inside the glovebox and combine them in a volumetric flask.

    • Mix thoroughly using a magnetic stirrer for at least 30 minutes.

  • Salt Dissolution:

    • Calculate the mass of LiPF₆ required to achieve the target concentration, typically 1.0 M.

    • Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously. Avoid adding the salt too quickly to prevent clumping.

    • Continue stirring until the LiPF₆ is fully dissolved. This may take several hours. The resulting solution is the "base electrolyte".

  • Additive Incorporation:

    • Calculate the mass of PS required to achieve the desired weight percentage (e.g., for a 1% solution, add 1g of PS to 99g of the base electrolyte).

    • Using a pipette, add the precise amount of PS to the base electrolyte.

    • Stir the final solution for at least 1-2 hours to ensure homogeneity.

  • Storage:

    • Transfer the prepared electrolyte into a labeled, sealed amber glass bottle.

    • Store the electrolyte inside the glovebox to prevent contamination.

Protocol for CR2032 Coin Cell Assembly

This protocol outlines the standard procedure for assembling a CR2032-type coin cell for electrochemical testing of the prepared electrolyte. Assembly must be performed inside an argon-filled glovebox.

Materials & Equipment:

  • Cathode and anode discs (punched to appropriate diameters, e.g., 14 mm cathode, 15 mm anode)

  • Microporous separator (e.g., Celgard 2325, punched to 19 mm diameter)

  • CR2032 coin cell parts (case, gasket, spacer, spring)

  • Prepared electrolyte with PS additive

  • Crimping machine

  • Plastic tweezers

  • Micropipette (10-100 µL)

Procedure:

  • Preparation: Ensure all components (electrodes, separator, cell parts) are dried under vacuum overnight at an appropriate temperature (e.g., 110°C for electrodes, 70°C for separator) and transferred into the glovebox without exposure to air.

  • Bottom Case: Place the coin cell bottom case (negative cap) onto a clean, non-conductive surface.

  • Anode Placement: Using plastic tweezers, place the anode disc in the center of the bottom case.

  • Electrolyte Addition (Anode): Dispense approximately 20 µL of the electrolyte onto the surface of the anode, ensuring it is fully wetted.

  • Separator Placement: Carefully place the separator disc on top of the wetted anode.

  • Electrolyte Addition (Separator): Add another 20-30 µL of electrolyte onto the separator.

  • Cathode Placement: Place the cathode disc in the center of the separator, with the active material side facing down.

  • Spacer and Spring: Place a stainless steel spacer on top of the cathode, followed by the spring.

  • Gasket and Top Case: Place the gasket over the assembled stack, ensuring it sits correctly. Place the top case (positive cap) over the entire assembly.

  • Crimping: Transfer the assembled cell to the crimping machine. Apply pressure to seal the cell. A proper seal is indicated by a uniformly curved edge on the cell casing.

  • Final Steps: Remove the sealed cell, wipe off any excess electrolyte from the exterior, and label it appropriately. Let the cell rest for at least 4 hours to ensure complete electrolyte wetting of the electrodes before testing.

Experimental_Workflow cluster_prep Preparation Phase cluster_assembly Glovebox Operations cluster_testing Electrochemical Testing cluster_analysis Data Analysis A1 Electrolyte Preparation (with and without PS) B1 Coin Cell Assembly (CR2032) A1->B1 A2 Electrode & Separator Punching & Drying A2->B1 C1 Rest & OCV Measurement (>4 hours) B1->C1 C2 Formation Cycles (e.g., 2 cycles @ C/20) C1->C2 C3 Performance Cycling (e.g., C/10, C/5, 1C) C2->C3 C4 Rate Capability Test C3->C4 C5 Electrochemical Impedance Spectroscopy (EIS) C3->C5 D1 Compare Capacity Retention, Coulombic Efficiency, Impedance C3->D1 C4->D1 C5->D1

Caption: Standard experimental workflow for evaluating electrolyte additives.
Protocol for Electrochemical Testing

This protocol provides a general framework for the electrochemical evaluation of cells containing the PS additive.

Equipment:

  • Multi-channel battery cycler (e.g., Maccor, Arbin, Landt)

  • Temperature-controlled chamber

  • Electrochemical workstation with Frequency Response Analyzer for EIS

Procedure:

  • Rest and OCV: After assembly, let the cells rest for 4-12 hours in a temperature-controlled chamber (e.g., 25°C). Record the open-circuit voltage (OCV) to check for shorts.

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for Graphite/NMC).

    • This step is crucial for the proper formation of the SEI layer.

  • Cycle Life Testing:

    • Cycle the cells at a moderate rate (e.g., C/5 or C/3 charge and discharge) for a designated number of cycles (e.g., 100, 200, or until 80% capacity retention).

    • Record the charge and discharge capacity for each cycle to determine capacity retention and coulombic efficiency.

  • Rate Capability Testing:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

    • Hold at each C-rate for 3-5 cycles to ensure stable capacity readings. This test evaluates the performance under different power demands.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at set intervals (e.g., after formation, after 50 cycles, after 100 cycles) to analyze the evolution of interfacial and charge-transfer resistances.

    • A typical frequency range is 100 kHz to 10 mHz with a 5-10 mV AC amplitude, measured at a constant state of charge (e.g., 50% SOC or at OCV).

Logical Relationship of PS Addition to Performance

The benefits of using 1,3-Propanesultone as an additive can be summarized through a logical cause-and-effect relationship.

Logical_Relationship A 1,3-Propanesultone (PS) Added to Electrolyte B Preferential Reduction of PS on Anode Surface A->B C1 Formation of Stable, Sulfur-Containing SEI B->C1 C2 Inhibition of Solvent (e.g., EC) Reduction B->C2 D1 Passivates Anode Surface C1->D1 D2 Facilitates Li⁺ Transport C1->D2 D3 Reduced Gas Generation (e.g., C₂H₄) C2->D3 E2 Higher Coulombic Efficiency D1->E2 E3 Improved Capacity Retention D1->E3 E1 Lower Impedance Growth D2->E1 E4 Reduced Cell Swelling D3->E4 F IMPROVED BATTERY PERFORMANCE & SAFETY E1->F E2->F E3->F E4->F

Caption: How 1,3-Propanesultone addition leads to improved battery metrics.

References

Functionalization of Polymers with 1,3-Propanesultam: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers with 1,3-propanesultam, a key reagent in the synthesis of zwitterionic polysulfobetaines. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their exceptional biocompatibility and resistance to biofouling.[1] The protocols outlined below cover both the synthesis of sulfobetaine monomers and the subsequent post-polymerization modification of existing polymers to introduce zwitterionic functionalities.

Introduction to Polysulfobetaines

Polysulfobetaines are a class of zwitterionic polymers characterized by the presence of a positively charged quaternary ammonium group and a negatively charged sulfonate group within the same repeating unit.[1] This unique structure imparts a tightly bound hydration layer around the polymer, which is highly effective at preventing the non-specific adsorption of proteins and other biomolecules.[1] This "antifouling" property makes them ideal candidates for a variety of applications, including:

  • Drug Delivery Vehicles: Coating nanoparticles or other drug carriers with polysulfobetaines can prolong their circulation time in the bloodstream and improve their targeting efficacy by reducing clearance by the immune system.[2][3]

  • Biocompatible Coatings for Medical Devices: Functionalizing the surfaces of implants, catheters, and other medical devices with polysulfobetaines can significantly reduce the risk of infection and thrombosis.

  • Antifouling Surfaces: These polymers are used to create coatings that resist the formation of biofilms in marine environments and industrial settings.

The functionalization is typically achieved through the ring-opening reaction of this compound with a tertiary amine present on a monomer or a polymer backbone.

Experimental Protocols

Two primary strategies for incorporating sulfobetaine moieties into polymers are detailed below: monomer synthesis followed by polymerization, and post-polymerization modification of a pre-existing polymer.

Protocol 1: Synthesis of a Sulfobetaine Monomer (e.g., Sulfobetaine Methacrylate)

This protocol describes the synthesis of a polymerizable sulfobetaine monomer from a tertiary amine-containing methacrylate and this compound.

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • This compound

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(dimethylamino)ethyl methacrylate (1.0 equivalent) in anhydrous acetone.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen and moisture.

  • Addition of this compound: While stirring, slowly add a solution of this compound (1.0-1.1 equivalents) dissolved in anhydrous acetone to the reaction mixture via a dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

  • Isolation of Product: Collect the white precipitate by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting sulfobetaine methacrylate monomer in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Characterization: The structure and purity of the synthesized monomer can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Post-Polymerization Modification of a Tertiary Amine-Containing Polymer

This protocol provides a general method for functionalizing a polymer containing tertiary amine groups with this compound. An example of such a polymer is poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Materials:

  • Tertiary amine-containing polymer (e.g., PDMAEMA)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Lyophilizer

Equipment:

  • Schlenk flask with a magnetic stirrer

  • Inert atmosphere setup

  • Stirring hotplate

  • Dialysis setup

  • Freeze-dryer

Procedure:

  • Dissolution of Polymer: Dissolve the tertiary amine-containing polymer (1.0 equivalent of amine groups) in an anhydrous polar aprotic solvent inside a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: De-gas the polymer solution by purging with an inert gas for at least 30 minutes.

  • Addition of this compound: Under a positive pressure of inert gas, add this compound (a slight excess, e.g., 1.2-1.5 equivalents per amine group) to the polymer solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 24-72 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques like NMR by taking aliquots from the reaction mixture.

  • Purification: After the reaction is complete, cool the solution to room temperature. Purify the functionalized polymer by extensive dialysis against deionized water for 2-3 days to remove the unreacted this compound and the solvent.

  • Isolation: Lyophilize the dialyzed polymer solution to obtain the final zwitterionic polymer as a white, fluffy solid.

Quantification of Functionalization: The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of peaks corresponding to the polymer backbone and the newly introduced propanesulfonate groups.

Quantitative Data Summary

The degree of functionalization with this compound significantly impacts the properties of the resulting polymer. The following tables summarize key quantitative data from the literature.

Polymer SystemDegree of Functionalization (%)Protein Adsorption Reduction (%) vs. UnmodifiedReference
Poly(2-(dimethylamino)ethyl methacrylate)> 95%> 90% (Fibrinogen)
Polyethyleneimine (PEI)25-40%Significant reduction in non-specific protein adsorption
Urushiol-based PolymerN/A (Qualitatively confirmed)Significant reduction in BSA and γ-globulin adhesion
Polypeptoid38.5% (OEG₃), 6.7% (AGE)Excellent antifouling properties observed

Table 1: Impact of Sulfobetaine Functionalization on Protein Adsorption.

Polymer SystemFunctionalization ConditionAntibacterial EfficacyReference
Urushiol-based PolymerCovalent linkage of sulfobetaineRemarkable antibacterial properties due to cationic quaternary ammonium salts

Table 2: Antibacterial Properties of Sulfobetaine Functionalized Polymers.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying chemical principles.

G cluster_synthesis Protocol 1: Monomer Synthesis DMAEMA DMAEMA in Acetone Reaction1 Stir at RT 24-48h DMAEMA->Reaction1 PS This compound in Acetone PS->Reaction1 Precipitate White Precipitate (Sulfobetaine Methacrylate) Reaction1->Precipitate Filter Vacuum Filtration & Wash with Ether Precipitate->Filter Dry Vacuum Drying Filter->Dry Monomer Pure Sulfobetaine Methacrylate Monomer Dry->Monomer

Caption: Workflow for the synthesis of sulfobetaine methacrylate monomer.

G cluster_modification Protocol 2: Post-Polymerization Modification Polymer Tertiary Amine Polymer in Anhydrous Solvent Reaction2 Heat & Stir 24-72h Polymer->Reaction2 PS_mod This compound PS_mod->Reaction2 Purify Dialysis vs. Deionized Water Reaction2->Purify Isolate Lyophilization Purify->Isolate ZwitterionicPolymer Zwitterionic Polymer (Polysulfobetaine) Isolate->ZwitterionicPolymer

Caption: General workflow for post-polymerization modification.

G cluster_antifouling Antifouling Mechanism of Polysulfobetaines PolymerSurface Polysulfobetaine Surface HydrationLayer Tightly Bound Hydration Layer PolymerSurface->HydrationLayer forms Protein Protein HydrationLayer->Protein repels Repulsion Steric and Energetic Repulsion Protein->PolymerSurface approaches Adsorption Non-specific Adsorption

References

Synthesis of Zwitterionic Compounds Using 1,3-Propanesultam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zwitterionic compounds, characterized by the presence of an equal number of positive and negative charges within the same molecule, possess unique properties such as high polarity, excellent biocompatibility, and resistance to protein adsorption.[1] These characteristics make them highly valuable in a range of applications, including drug delivery, the development of antifouling materials, and as stationary phases in chromatography.[1][2] 1,3-Propanesultam is a key reagent in the synthesis of a class of zwitterions known as sulfobetaines. As a cyclic sulfonate ester, it readily undergoes nucleophilic ring-opening reactions with tertiary amines to introduce the sulfopropyl group, creating the characteristic zwitterionic structure.[3] This document provides detailed protocols for the synthesis of various zwitterionic compounds utilizing this compound, along with quantitative data and workflow visualizations.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a tertiary amine on the carbon atom of the this compound ring, leading to the formation of a sulfobetaine. This reaction is typically carried out in an organic solvent at ambient or slightly elevated temperatures.

Synthesis_Pathway tertiary_amine Tertiary Amine (e.g., Vinylimidazole, Vinylpyridine) intermediate Reaction Mixture in Solvent tertiary_amine->intermediate Nucleophilic Attack propane_sultam This compound propane_sultam->intermediate zwitterion Zwitterionic Sulfobetaine intermediate->zwitterion Ring Opening

Caption: General reaction scheme for the synthesis of zwitterionic sulfobetaines from tertiary amines and this compound.

Experimental Protocols

Protocol 1: Synthesis of Sulfobetaine 1-Vinylimidazole (SB1VI)

This protocol details the synthesis of a zwitterionic monomer, Sulfobetaine 1-Vinylimidazole, which can be subsequently used for polymerization.[1]

Materials:

  • 1-Vinylimidazole

  • This compound

  • Acetone (anhydrous)

  • Three-necked flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a three-necked flask, dissolve 5.00 mL (1 mol equivalent) of 1-vinylimidazole in 19.13 mL of acetone.

  • Stir the solution for 30 minutes at ambient temperature.

  • In a separate beaker, prepare a solution of 4.77 mL of this compound in 19.13 mL of acetone.

  • Add the this compound solution dropwise to the vinylimidazole solution over a period of 30 minutes using a dropping funnel.

  • Continue stirring the reaction mixture at ambient temperature for 24 hours.

  • A white powder will precipitate out of the solution. Collect the product by filtration.

  • Wash the collected white powder with acetone.

  • Dry the product at 40°C under reduced pressure in a vacuum oven for 24 hours.

Expected Yield: Approximately 85.3%.

Protocol 2: Synthesis of Sulfobetaine 4-Vinylpyridine (SB4VP)

This protocol describes the synthesis of Sulfobetaine 4-Vinylpyridine, another zwitterionic monomer, through a quaternization reaction.

Materials:

  • 4-Vinylpyridine

  • This compound

  • Suitable solvent (e.g., acetone, acetonitrile)

  • Reaction flask with stirrer

Procedure:

  • Dissolve 4-vinylpyridine in a suitable solvent within a reaction flask.

  • Add an equimolar amount of this compound to the solution.

  • Stir the reaction mixture for 48 hours to ensure complete conversion.

  • The zwitterionic product will precipitate. Collect the solid by filtration.

  • Wash the product with the reaction solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Expected Yield: Approximately 82%.

Protocol 3: Functionalization of Hydrogels with Zwitterionic Groups

This protocol outlines a post-synthesis modification to introduce zwitterionic character to a hydrogel.

Materials:

  • Pre-synthesized hydrogel containing amine groups

  • This compound

  • Methanol

  • Reaction vessel

  • Stirrer

  • Dialysis tubing

Procedure:

  • Place the dried hydrogel in a reaction vessel.

  • Add a solution of this compound (1 M) in methanol.

  • Stir the reaction mixture at 50°C for 48 hours.

  • After the reaction, transfer the sulfonated hydrogel to dialysis tubing.

  • Dialyze the hydrogel against methanol for 24 hours to remove unreacted this compound.

  • Subsequently, dialyze against deionized water for 24 hours to remove residual methanol and purify the zwitterionic hydrogel.

Hydrogel_Functionalization_Workflow start Dried Amine-Containing Hydrogel react React with this compound in Methanol (50°C, 48h) start->react dialyze_meoh Dialyze against Methanol (24h) react->dialyze_meoh dialyze_water Dialyze against Deionized Water (24h) dialyze_meoh->dialyze_water end Purified Zwitterionic Hydrogel dialyze_water->end

Caption: Workflow for the functionalization of a hydrogel with zwitterionic groups using this compound.

Quantitative Data Summary

Product NameStarting AmineReaction Time (h)SolventYield (%)Reference
Sulfobetaine 1-Vinylimidazole (SB1VI)1-Vinylimidazole24Acetone~85.3
Sulfobetaine 4-Vinylpyridine (SB4VP)4-Vinylpyridine48Not specified~82

Characterization of Zwitterionic Products

The successful synthesis of zwitterionic compounds can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the chemical structure of the synthesized zwitterions.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight and structural integrity of the compounds.

  • Elemental Analysis: To confirm the elemental composition of the synthesized zwitterions.

Applications in Drug Development and Research

The synthesis of zwitterionic compounds using this compound opens up numerous possibilities in the field of drug development and biomedical research:

  • Drug Delivery Systems: Zwitterionic polymers can be used to create nanoparticles and hydrogels for controlled drug release, benefiting from their biocompatibility and non-fouling properties.

  • Biocompatible Coatings: Medical devices and implants can be coated with zwitterionic materials to prevent protein adsorption and reduce the foreign body response.

  • Chromatography: Zwitterionic stationary phases are employed for the separation of ionic species.

Safety Precautions

This compound is a reactive alkylating agent and should be handled with appropriate safety measures. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for 1,3-Propanesultam as a Sulfonating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam is a highly efficient cyclic sulfonate ester utilized for the introduction of a sulfopropyl group [-CH₂(CH₂)₂SO₃⁻] onto a variety of small molecules. This modification is a powerful tool in medicinal chemistry and material science to enhance aqueous solubility, modulate pharmacokinetic profiles, and synthesize zwitterionic compounds. The reaction, known as sulfopropylation, typically proceeds via a nucleophilic attack on the sultone ring, leading to its opening and the formation of a stable sulfonic acid or sulfonate salt. This document provides detailed application notes and experimental protocols for the use of this compound as a sulfonating agent for common small molecule nucleophiles.

Advantages of this compound in Sulfopropylation

  • High Reactivity: The strained four-membered ring of this compound makes it highly susceptible to nucleophilic attack, allowing for reactions to proceed under mild conditions.

  • Versatility: It reacts with a wide range of nucleophiles, including primary and secondary amines, anilines, and thiols.

  • Improved Physicochemical Properties: The introduction of the sulfopropyl group can significantly increase the water solubility of parent molecules, which is often a critical factor in drug development.

  • Formation of Zwitterions: Reaction with basic nitrogen or other nucleophilic centers introduces a sulfonic acid group, which can exist as a zwitterion, influencing the molecule's transport and binding properties.

General Reaction Mechanism

The sulfopropylation of a nucleophile with this compound is typically a straightforward Sₙ2 reaction. The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the opening of the sultone ring.

G cluster_reactants Reactants cluster_product Product R_Nu R-Nu: Sulfopropylated_Product Sulfopropylated Product R_Nu->Sulfopropylated_Product Nucleophilic Attack PropaneSultam This compound PropaneSultam->Sulfopropylated_Product

Caption: General reaction of a nucleophile with this compound.

Experimental Data Summary

The following table summarizes typical reaction conditions and reported yields for the sulfopropylation of various small molecule nucleophiles with this compound.

Nucleophile ClassExample NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Primary AmineAmmonia1,4-Dioxane or THF30 - 504 h88 - 99.2[1]
Secondary AmineDiethylamineAcetonitrileReflux12 hHighGeneral Knowledge
Aromatic AmineAnilineToluene806 hModerateGeneral Knowledge
ThiolCysteineAqueous Buffer (pH 7-8)Room Temp.24 hNot specified[2]

Experimental Protocols

Protocol 1: Sulfopropylation of a Primary Amine (e.g., Ammonia)

This protocol is adapted from the synthesis of 3-aminopropanesulfonic acid.[1]

Materials:

  • This compound

  • Ammonia (gas or concentrated aqueous solution)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Absolute Ethanol (for washing)

  • Reaction flask equipped with a gas inlet (if using ammonia gas) and a stirrer

Procedure:

  • In a reaction flask, dissolve 10 g of this compound in 100 ml of THF.

  • Cool the solution to between -40 °C and 30 °C.

  • Under normal pressure, bubble ammonia gas through the stirred solution. Alternatively, for the aqueous ammonia method, slowly add 50 ml of concentrated aqueous ammonia, ensuring the temperature does not exceed 50 °C.

  • Continue the reaction for 4 hours.

  • If using gaseous ammonia, cool the reaction mixture to 10 °C to precipitate the product. If using aqueous ammonia, allow the mixture to stand and crystallize.

  • Filter the resulting white crystalline product.

  • Wash the solid with absolute ethanol and dry to obtain the sulfopropylated amine.

Expected Yield: 88.0% to 99.2%.[1]

G cluster_workflow Protocol 1: Sulfopropylation of a Primary Amine Dissolve Dissolve this compound in THF Cool Cool solution (-40°C to 30°C) Dissolve->Cool React React with Ammonia (4 hours) Cool->React Precipitate Precipitate/Crystallize Product React->Precipitate Filter_Wash Filter and Wash with Ethanol Precipitate->Filter_Wash Dry Dry Product Filter_Wash->Dry

Caption: Workflow for the sulfopropylation of a primary amine.

Protocol 2: General Procedure for N-Sulfopropylation of Secondary Amines

This general protocol is based on established reactivity patterns.

Materials:

  • This compound

  • Secondary Amine (e.g., Diethylamine)

  • Acetonitrile

  • Reaction flask with a reflux condenser and stirrer

Procedure:

  • To a solution of the secondary amine (1.0 eq) in acetonitrile, add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold acetonitrile.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.

Protocol 3: General Procedure for S-Sulfopropylation of Thiols

This protocol is based on the known reactivity of this compound with thiol-containing molecules like cysteine.[2]

Materials:

  • This compound

  • Thiol-containing small molecule (e.g., Cysteine)

  • Aqueous buffer (e.g., phosphate or bicarbonate buffer, pH 7-8)

  • Reaction vessel with a stirrer

Procedure:

  • Dissolve the thiol-containing molecule (1.0 eq) in the aqueous buffer.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by a suitable method (e.g., Ellman's test for free thiols, or LC-MS).

  • The product can be isolated by adjusting the pH to the isoelectric point to induce precipitation, followed by filtration, or by using ion-exchange chromatography.

Important Considerations

  • pH Control: For reactions in aqueous media, maintaining a neutral to slightly basic pH is often optimal for the N-sulfopropylation of amines, as it ensures the amine is in its more nucleophilic free base form.

  • Solvent Choice: Aprotic polar solvents like acetonitrile, DMF, or THF are commonly used for reactions with amines that are not water-soluble.

  • Safety: this compound is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for the sulfopropylation of small molecules. The protocols provided herein offer a starting point for the synthesis of a variety of sulfopropylated compounds. Optimization of reaction conditions may be necessary for specific substrates to achieve the desired yield and purity.

References

Application Notes and Protocols: Reaction of 1,3-Propanesultam with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam is a versatile cyclic sulfonate ester highly valued in organic synthesis for its ability to introduce a sulfopropyl group into various molecules. As a potent alkylating agent, it readily reacts with nucleophiles, such as primary and secondary amines, through a ring-opening mechanism to form N-substituted 3-aminopropanesulfonic acids (N-substituted taurine analogs). These resulting sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities and their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, aimed at professionals in research and drug development.

The sulfopropyl moiety can enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates.[1] Many sulfonamide-containing compounds exhibit a broad range of pharmacological activities, including antibacterial, anticonvulsant, and diuretic effects.[2][3] The products of this reaction, N-substituted taurine analogs, have shown potential in the treatment of neurological disorders by interacting with neurotransmitter systems and modulating intracellular signaling pathways.[4][5]

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic attack of the amine on one of the methylene carbons of the this compound ring, leading to the cleavage of the C-O bond and subsequent ring-opening. The nitrogen atom of the amine acts as the nucleophile.

General Reactivity: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), or an alcohol, like methanol or isopropanol, at elevated temperatures to ensure a reasonable reaction rate.

Comparative Reactivity of Primary vs. Secondary Amines: In general, secondary amines are considered to be more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom. However, steric hindrance can play a significant role, and in some cases, less hindered primary amines may react more readily than bulky secondary amines.

Experimental Protocols

Caution: this compound is a suspected carcinogen and a potent alkylating agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: General Procedure for the Reaction of a Primary Amine with this compound

This protocol describes the synthesis of N-benzyl-3-aminopropanesulfonic acid.

Materials:

  • Benzylamine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve benzylamine (1.0 eq) in DMF.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding diethyl ether to the reaction mixture.

  • Collect the solid product by filtration and wash with diethyl ether.

  • Dry the product under vacuum to obtain N-benzyl-3-aminopropanesulfonic acid.

Protocol 2: General Procedure for the Reaction of a Secondary Amine with this compound

This protocol describes the synthesis of N,N-diethyl-3-aminopropanesulfonic acid.

Materials:

  • Diethylamine

  • This compound

  • Isopropanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethylamine (1.0 eq) in isopropanol.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield N,N-diethyl-3-aminopropanesulfonic acid.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the reaction of this compound with a primary and a secondary amine. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Amine TypeRepresentative AmineSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary BenzylamineDMF904-685-95
Secondary DiethylamineIsopropanolReflux (~82)6-880-90

Visualizations

Reaction_Mechanism cluster_product Product This compound Product N-substituted 3-aminopropanesulfonic acid This compound->Product Nucleophilic Attack (Ring Opening) Amine R1R2NH Amine->this compound

Caption: Reaction of this compound with an amine.

Experimental_Workflow start Start dissolve Dissolve Amine in Solvent start->dissolve add_sultam Add this compound dissolve->add_sultam heat Heat and Stir add_sultam->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end End dry->end

Caption: General experimental workflow for synthesis.

Applications in Drug Discovery and Development

The synthesis of N-substituted taurine analogs via the reaction of this compound with amines provides access to a class of compounds with significant therapeutic potential, particularly in the area of neuroscience. Taurine itself is an abundant amino acid in the central nervous system and is involved in various physiological processes, including neuromodulation, osmoregulation, and neuroprotection.

N-substituted taurine analogs can exhibit modified pharmacokinetic properties and receptor affinities compared to taurine. For instance, increasing the lipophilicity of taurine derivatives can potentially enhance their ability to cross the blood-brain barrier. These analogs have been investigated for their activity at GABA and glycine receptors, as well as their ability to modulate calcium homeostasis, which are all critical in neuronal signaling.

Signaling_Pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABAA Receptor cellular_response Modulation of Neuronal Excitability gaba_receptor->cellular_response Ion channel opening (Cl-) ca_channel Ca2+ Channel ca_channel->cellular_response Alters Ca2+ influx taurine_analog N-Substituted Taurine Analog taurine_analog->gaba_receptor Binds to and modulates receptor taurine_analog->ca_channel Modulates activity

Caption: Potential signaling pathways of N-substituted taurine analogs.

References

Application Notes and Protocols for Ring-Opening Reactions of 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam is a versatile cyclic sulfonamide that serves as a valuable building block in organic synthesis. The strained four-membered ring of the sultam makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized 3-aminopropanesulfonamides. This reactivity is pivotal in the synthesis of a variety of compounds, including taurine analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities. The ring-opening reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom adjacent to the nitrogen, resulting in the cleavage of the C-N bond. The regioselectivity of this attack can be influenced by the nature of the nucleophile and the reaction conditions. These application notes provide an overview of the conditions for the ring-opening of this compound and detailed protocols for reactions with various nucleophiles.

General Reaction Mechanism

The ring-opening of this compound is initiated by the nucleophilic attack on one of the methylene carbons of the sultam ring, typically the carbon at the 3-position. This attack leads to the cleavage of the sulfur-oxygen bond, followed by protonation to yield the corresponding 3-substituted propanesulfonamide. The reaction is often facilitated by the use of a base to either generate a more potent nucleophile or to activate the sultam ring.

Caption: General SN2 mechanism for the ring-opening of this compound.

Experimental Protocols

The following protocols are generalized procedures for the ring-opening of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired products.

General Experimental Workflow

G start Start reagents Combine this compound, Nucleophile, and Solvent start->reagents conditions Set Reaction Temperature and Stir reagents->conditions monitor Monitor Reaction Progress (TLC, LC-MS) conditions->monitor monitor->conditions Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the ring-opening of this compound.

Protocol 1: Ring-Opening with Amine Nucleophiles

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted-3-aminopropanesulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Triethylamine (Et(_3)N) or other non-nucleophilic base

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in the chosen anhydrous solvent (to make a 0.2-0.5 M solution with respect to the sultam).

  • To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-3-aminopropanesulfonamide.

Protocol 2: Ring-Opening with Alkoxide Nucleophiles

This protocol details the reaction of this compound with an alkoxide, generated in situ from an alcohol and a strong base, to yield a 3-alkoxypropanesulfonamide.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., THF, Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 equivalents) in the anhydrous solvent.

  • Carefully add the strong base (1.2 equivalents) portion-wise to the alcohol solution at 0 °C. If using NaH, handle with extreme caution due to the evolution of hydrogen gas.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Ring-Opening with Thiolate Nucleophiles

This protocol outlines the reaction of this compound with a thiolate, generated from a thiol and a base, to produce a 3-(alkylthio)propanesulfonamide.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)))

  • Solvent (e.g., Ethanol, DMF, water)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the chosen solvent.

  • Add the base (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if the product precipitates, it can be isolated by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup by adding water and extracting with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the ring-opening reactions of this compound with various nucleophiles. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Ring-Opening with Amine Nucleophiles

EntryNucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineEt(_3)NDCM251285-95
2PiperidineEt(_3)NMeCN25890-98
3AnilineNoneDMF1002440-60
4MorpholineEt(_3)NTHF651680-90

Table 2: Ring-Opening with Alkoxide and Thiolate Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium Methoxide-Methanol65680-90
2Potassium tert-Butoxide-THF251275-85
3Sodium Ethanethiolate-Ethanol50885-95
4ThiophenolK(_2)CO(_3)DMF601070-80

Signaling Pathways and Logical Relationships

The choice of nucleophile and reaction conditions dictates the outcome of the ring-opening reaction, leading to a diverse array of functionalized sulfonamides. The following diagram illustrates the logical relationship between the choice of nucleophile and the resulting product class.

G cluster_products Product Classes from this compound Ring-Opening Propanesultam This compound Amines Primary/Secondary Amine (R₂NH) Propanesultam->Amines reacts with Alcohols Alcohol (ROH) + Strong Base Propanesultam->Alcohols reacts with Thiols Thiol (RSH) + Base Propanesultam->Thiols reacts with Organometallics Organolithium/Grignard (R-M) Propanesultam->Organometallics reacts with Aminopropanesulfonamides 3-(Dialkylamino)propane- 1-sulfonamides Amines->Aminopropanesulfonamides yields Alkoxypropanesulfonamides 3-Alkoxypropane- 1-sulfonamides Alcohols->Alkoxypropanesulfonamides yields Thiopropanesulfonamides 3-(Alkylthio)propane- 1-sulfonamides Thiols->Thiopropanesulfonamides yields Alkylpropanesulfonamides 3-Alkylpropane- 1-sulfonamides Organometallics->Alkylpropanesulfonamides yields

Caption: Relationship between nucleophile choice and product class in this compound ring-opening.

The Role of 1,3-Propanesultam in the Synthesis of Zwitterionic Ionic Liquids: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The use of 1,3-propanesultam as a key reagent in the synthesis of a unique class of ionic liquids, specifically zwitterionic ionic liquids (ZILs), is gaining increasing attention within the scientific community. These compounds, characterized by the presence of both a cationic and an anionic center covalently tethered within the same molecule, offer distinct properties that are advantageous in a variety of applications, from materials science to drug development. This application note provides a detailed overview of the synthesis of these ZILs, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to Zwitterionic Ionic Liquids from this compound

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Zwitterionic ionic liquids represent a special subclass of ILs where the cation and anion are linked by a covalent chain. The synthesis of these compounds often involves the quaternization of a nitrogen-containing base (such as an amine, pyridine, or imidazole derivative) with an alkylating agent that also introduces an anionic functional group.

This compound is an ideal reagent for this purpose. It is a cyclic ester of a sulfonic acid (a sultone) that readily undergoes a ring-opening reaction with nucleophiles like amines. This reaction introduces a sulfopropyl group, creating a zwitterionic structure with a positively charged nitrogen center and a negatively charged sulfonate group, separated by a propyl linker.

Synthesis of Zwitterionic Ionic Liquids

The general synthesis strategy involves the reaction of a tertiary amine, a substituted pyridine, or a substituted imidazole with this compound. The lone pair of electrons on the nitrogen atom attacks the carbon atom of the sultone, leading to the opening of the four-membered ring and the formation of a sulfopropyl betaine.

General Reaction Scheme:

Base Nitrogenous Base (Amine, Pyridine, Imidazole) Zwitterion Zwitterionic Ionic Liquid (Sulfopropyl Betaine) Base->Zwitterion Ring-opening alkylation Propanesultam This compound Propanesultam->Zwitterion

Caption: General synthesis of zwitterionic ionic liquids.

Experimental Protocols

Detailed methodologies for the synthesis of representative zwitterionic ionic liquids using this compound are provided below.

Protocol 1: Synthesis of 3-(1-Pyridinio)-1-propanesulfonate

This protocol describes the synthesis of a pyridinium-based zwitterionic ionic liquid.

Materials:

  • 1,3-Propanesultone (0.05 mol)

  • Pyridine (0.065 mol)

  • Ethyl acetate (200 mL)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 6.10 g (0.05 mol) of 1,3-propanesultone in 150 mL of ethyl acetate.

  • Stir the solution until the 1,3-propanesultone is completely dissolved.

  • Heat the flask to 60°C in an oil bath.

  • Slowly add a solution of 5.14 g (0.065 mol) of pyridine in 50 mL of ethyl acetate dropwise over 30 minutes.

  • Maintain the reaction mixture at 60°C for 2 hours with continuous stirring.

  • After the reaction is complete, filter the mixture under pressure.

  • Wash the resulting solid residue with ethyl acetate.

  • Dry the product under vacuum to obtain 3-(1-Pyridinio)-1-propanesulfonate as a white crystalline powder[1].

Protocol 2: Synthesis of a Sulfobetaine from 1-Vinylimidazole

This protocol outlines the synthesis of an imidazolium-based zwitterionic monomer.

Materials:

  • 1-Vinylimidazole (1 mol)

  • 1,3-Propanesultone

  • Acetone

Procedure:

  • In a three-necked flask, dissolve 5.00 mL (1 mol) of 1-vinylimidazole in 19.13 mL of acetone and stir for 30 minutes.

  • Prepare a solution of 4.77 mL of 1,3-propanesultone in 19.13 mL of acetone.

  • Add the 1,3-propanesultone solution dropwise to the vinylimidazole solution over 30 minutes with continuous stirring.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Filter the resulting white powder, wash with acetone, and dry at 40°C under vacuum for 24 hours to yield the sulfobetaine 1-vinylimidazole[1].

Protocol 3: Synthesis of an Ammonium-Based Zwitterionic Ionic Liquid

This protocol details the synthesis of a quaternary ammonium-based zwitterionic compound.

Materials:

  • N,N-dimethylaminopropyl methacrylamide (DMAPMA)

  • 1,3-Propanesultone

  • Acetone

Procedure:

  • Dissolve 8.51 g of DMAPMA in 19.13 mL of acetone in a three-necked flask.

  • Slowly add this solution to a mixture of 4.71 mL of 1,3-propanesultone in 19.13 mL of acetone over 30 minutes with continuous stirring.

  • Stir the reaction mixture for 24 hours at room temperature, during which a white, powdery product will form.

  • Filter the product, wash it with acetone, and dry at 40°C under reduced pressure in a vacuum oven for 24 hours[1].

Quantitative Data

The following tables summarize the available quantitative data for the synthesized zwitterionic ionic liquids.

Table 1: Synthesis Yields

Cation TypePrecursorProductYield (%)Reference
PyridiniumPyridine3-(1-Pyridinio)-1-propanesulfonate86.0[1]
Imidazolium1-VinylimidazoleSulfobetaine 1-vinylimidazole~85.3[1]
AmmoniumN,N-dimethylaminopropyl methacrylamideN,N-dimethyl-N-(3-methacrylamidopropyl)-N-(3-sulfopropyl) ammonium betaine~70.9

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)
3-(1-Pyridinio)-1-propanesulfonateC₈H₁₁NO₃S201.24275-2771.53 (at 20°C)
N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaineC₁₁H₂₁NO₅S279.35147-149Not Reported

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of these zwitterionic ionic liquids can be visualized as follows:

cluster_synthesis Synthesis cluster_characterization Characterization Reactant_Selection Select Nitrogenous Base (Amine, Pyridine, Imidazole) Reaction Reaction with This compound Reactant_Selection->Reaction Purification Product Purification (Filtration, Washing) Reaction->Purification Drying Drying under Vacuum Purification->Drying Yield Yield Calculation Drying->Yield Purity Purity Analysis (e.g., NMR, Elemental Analysis) Drying->Purity Properties Physicochemical Property Measurement (Density, Viscosity, MP) Drying->Properties

Caption: Workflow for synthesis and characterization.

Conclusion

The use of this compound provides a straightforward and efficient method for the synthesis of zwitterionic ionic liquids with a variety of cationic head groups. The resulting sulfopropyl betaines are often crystalline solids with distinct melting points. Further research into the physicochemical properties of a wider range of these compounds will undoubtedly expand their applications in diverse scientific and industrial fields. The protocols and data presented herein serve as a valuable resource for researchers and professionals interested in the design and synthesis of novel ionic liquids.

References

Application of 1,3-Propanesultam in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam, also known as 1,3-propane sultone, is a highly reactive cyclic sulfonate ester extensively utilized as a chemical intermediate in the synthesis of a wide array of compounds.[1] In the pharmaceutical industry, it serves as a key building block for introducing the sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) into molecules.[2][3] This functionalization is critical for enhancing the aqueous solubility, stability, and pharmacokinetic profiles of drug candidates.[2] As a potent alkylating agent, this compound readily reacts with nucleophiles such as amines, alcohols, and thiols under mild conditions, making it a versatile reagent in the synthesis of various pharmaceutical intermediates, including zwitterionic compounds and sulfonamide drugs.[2]

One prominent application of this compound is in the synthesis of zwitterionic detergents, which are crucial for the solubilization and purification of membrane proteins, a significant class of drug targets. A prime example is the synthesis of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a widely used non-denaturing detergent in biochemistry and pharmaceutical research.

Key Applications in Pharmaceutical Intermediate Synthesis

  • Introduction of Sulfopropyl Groups: this compound is an efficient reagent for introducing the sulfopropyl moiety onto various molecular scaffolds, thereby increasing their hydrophilicity and modifying their biological properties.

  • Synthesis of Zwitterionic Buffers and Detergents: It is a key reactant in the synthesis of zwitterionic molecules, such as CHAPS, which are essential for laboratory processes like protein purification.

  • Preparation of Sulfonamide Drug Precursors: The sultam ring can be opened by amines to form sulfonamide derivatives, which are precursors to a range of pharmaceutical compounds.

  • Modification of Biologically Active Molecules: Polysaccharides, such as chitosan, can be chemically modified with this compound to create derivatives with altered properties for applications like wound healing.

Data Presentation: Synthesis of a CHAPS Intermediate

The following table summarizes quantitative data for a key step in the synthesis of a pharmaceutical intermediate, specifically the N-sulfopropylation reaction to form a zwitterionic product.

Intermediate ProductPrecursorReagentSolventReaction TimeTemperatureYield (%)Reference
[7-³H]CHAPSTritiated 3-(cholamidopropyl)dimethylamineThis compoundDimethylformamide--53
CHAPS3-(Cholamidopropyl)dimethylamineThis compoundDimethylformamide24 hoursRoom TemperatureHigh

Experimental Protocols

Protocol 1: Synthesis of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

This protocol describes the synthesis of the zwitterionic detergent CHAPS, a key reagent in pharmaceutical research for solubilizing membrane proteins. The final step involves the N-sulfopropylation of a tertiary amine precursor with this compound.

Materials:

  • Cholic acid

  • Triethylamine

  • Ethyl chloroformate

  • 3-Dimethylaminopropylamine

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Acetone

  • Methanol

  • Silica Gel G for thin-layer chromatography (TLC)

Procedure:

Step 1: Synthesis of the Tertiary Amine Precursor (3-(Cholamidopropyl)dimethylamine)

  • A solution of 40.86 g (0.1 mol) of cholic acid in 500 ml of anhydrous tetrahydrofuran is prepared in a 1-liter round-bottom flask equipped with a drying tube.

  • To this solution, add 13.95 ml (0.1 mol) of anhydrous triethylamine.

  • Gently swirl the flask and add 9.56 ml (0.1 mol) of ethyl chloroformate. Immediately place the flask in an ice bath for 20 minutes. A voluminous white precipitate should form.

  • In a separate 1-liter sidearm flask, add 12.54 ml (0.1 mol) of 3-dimethylaminopropylamine and 10 ml of anhydrous tetrahydrofuran.

  • Filter the contents of the first flask into the sidearm flask containing the 3-dimethylaminopropylamine solution. Evolution of carbon dioxide should be observed.

  • Rinse the round-bottom flask with an additional 20 ml of tetrahydrofuran and use this to wash the filter cake.

  • The resulting solution is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is the tertiary amine precursor.

Step 2: N-Sulfopropylation with this compound

  • Dissolve the crude tertiary amine precursor from Step 1 in 100 ml of anhydrous dimethylformamide.

  • To this solution, add 12.2 g (0.1 mol) of this compound.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography on Silica Gel G plates. The final CHAPS product will have an Rf of approximately 0.32, while the tertiary amine precursor has an Rf of about 0.4.

Step 3: Purification of CHAPS

  • After the reaction is complete, the solvent is removed by vacuum distillation.

  • The resulting gummy white solid is triturated in 500 ml of boiling acetone and collected by vacuum filtration.

  • The crude product is then recrystallized from methanol to yield pure CHAPS.

Mandatory Visualization

Synthesis_of_CHAPS reactant reactant intermediate intermediate product product reagent reagent Cholic_Acid Cholic Acid Mixed_Anhydride Mixed Anhydride Intermediate Cholic_Acid->Mixed_Anhydride Triethylamine Triethylamine Triethylamine->Mixed_Anhydride Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Mixed_Anhydride Amine_Precursor 3-(Cholamidopropyl)dimethylamine Mixed_Anhydride->Amine_Precursor Dimethylaminopropylamine 3-Dimethylaminopropylamine Dimethylaminopropylamine->Amine_Precursor CHAPS CHAPS Amine_Precursor->CHAPS Propanesultam This compound Propanesultam->CHAPS

Caption: Synthetic pathway for the formation of CHAPS.

Experimental_Workflow_CHAPS step step action action purification purification analysis analysis start Start: Synthesis of Amine Precursor mix_reactants Mix Cholic Acid, Triethylamine, and Ethyl Chloroformate in THF start->mix_reactants form_intermediate Formation of Mixed Anhydride Intermediate mix_reactants->form_intermediate react_amine React with 3-Dimethylaminopropylamine form_intermediate->react_amine remove_solvent1 Remove Solvent react_amine->remove_solvent1 sulfopropylation_step N-Sulfopropylation remove_solvent1->sulfopropylation_step dissolve_precursor Dissolve Amine Precursor in DMF sulfopropylation_step->dissolve_precursor add_sultam Add this compound dissolve_precursor->add_sultam stir_reaction Stir at Room Temperature for 24 hours add_sultam->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction purification_step Purification monitor_reaction->purification_step remove_solvent2 Remove DMF purification_step->remove_solvent2 triturate Triturate with Boiling Acetone remove_solvent2->triturate recrystallize Recrystallize from Methanol triturate->recrystallize end Final Product: Pure CHAPS recrystallize->end

Caption: Experimental workflow for the synthesis of CHAPS.

References

Application Notes and Protocols for Modifying Surfaces with 1,3-Propanesultam for Improved Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Surface properties play a critical role in the performance of materials across a wide range of applications, from biomedical devices and drug delivery systems to marine coatings and biosensors. The ability to control surface wettability, particularly to enhance hydrophilicity, is crucial for improving biocompatibility, reducing non-specific protein adsorption (biofouling), and facilitating favorable interactions with aqueous environments. One effective method for achieving this is through the creation of zwitterionic surfaces.

1,3-Propanesultam is a versatile reagent used to create zwitterionic functionalities on surfaces. This is typically achieved by reacting this compound with a surface that has been pre-functionalized with tertiary amine groups. The ring-opening reaction of the sultone with the tertiary amine results in the formation of a sulfobetaine moiety, which contains both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This zwitterionic structure is highly effective at binding water molecules, forming a tight hydration layer that acts as a physical and energetic barrier to protein adsorption and cell adhesion, thus rendering the surface hydrophilic and resistant to biofouling.

These application notes provide detailed protocols for the modification of polymer surfaces with this compound to impart hydrophilicity. The protocols cover surface preparation, the modification reaction, and subsequent characterization.

Key Applications

The modification of surfaces with this compound to create hydrophilic, zwitterionic coatings has a broad range of applications, including:

  • Biomedical Devices: Reducing protein fouling and improving the biocompatibility of implants, catheters, and surgical tools.

  • Drug Delivery: Creating "stealth" nanoparticles that can evade the immune system and circulate for longer periods.

  • Biosensors: Minimizing non-specific binding to sensor surfaces, thereby increasing signal-to-noise ratio and sensitivity.

  • Marine Coatings: Preventing the settlement of marine organisms on ship hulls and other submerged structures.

  • Water Purification Membranes: Reducing membrane fouling to improve flux and extend membrane lifetime.

Experimental Protocols

This section details the protocols for preparing a hydrophilic surface using this compound. The example provided is for the modification of a polymer film containing tertiary amine groups, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA).

Materials and Equipment

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)

  • Toluene (anhydrous)

  • This compound

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas (high purity)

Equipment:

  • Spin coater

  • Vacuum oven

  • Reaction vessel with temperature control (e.g., Schlenk flask)

  • Goniometer for contact angle measurements

  • X-ray Photoelectron Spectrometer (XPS)

Protocol 1: Surface Preparation - PDMAEMA Film Coating
  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., silicon wafer) by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For silicon wafers, an oxygen plasma treatment for 5 minutes can be used to create a clean, hydroxylated surface.

  • Polymer Solution Preparation:

    • Prepare a 2% (w/v) solution of PDMAEMA in anhydrous toluene.

  • Spin Coating:

    • Place the cleaned, dry substrate on the spin coater chuck.

    • Dispense the PDMAEMA solution onto the center of the substrate.

    • Spin coat at 3000 rpm for 60 seconds to create a uniform polymer film.

  • Annealing:

    • Transfer the coated substrate to a vacuum oven and anneal at 70°C for 2 hours to remove any residual solvent and to promote adhesion of the polymer film to the substrate.

Protocol 2: Surface Modification with this compound (Vapor Phase Reaction)
  • Reaction Setup:

    • Place the PDMAEMA-coated substrate in a reaction vessel.

    • In a separate container within the vessel (but not in direct contact with the substrate), place a small, open vial containing this compound.

    • Seal the reaction vessel.

  • Vapor Phase Reaction:

    • Heat the reaction vessel to 60°C in an oven or using a heating mantle.

    • Allow the reaction to proceed for 24 hours. The elevated temperature will cause the this compound to slowly vaporize and react with the tertiary amine groups on the PDMAEMA film.

  • Post-Reaction Cleaning:

    • After 24 hours, remove the substrate from the reaction vessel.

    • Rinse the modified substrate thoroughly with ethanol to remove any unreacted this compound.

    • Dry the substrate under a stream of nitrogen gas.

    • Store the modified substrate in a desiccator until characterization.

Characterization of Modified Surfaces

Water Contact Angle (WCA) Measurement
  • Purpose: To quantify the change in surface wettability and confirm the increase in hydrophilicity.

  • Method:

    • Place the unmodified and modified substrates on the goniometer stage.

    • Dispense a 5 µL droplet of DI water onto the surface of each substrate.

    • Capture an image of the droplet and use the goniometer software to measure the static contact angle.

    • Perform measurements at a minimum of three different locations on each substrate to ensure reproducibility.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To confirm the successful covalent attachment of the sulfobetaine moiety to the polymer surface.

  • Method:

    • Analyze the unmodified and modified surfaces using an XPS instrument.

    • Acquire survey scans to identify the elemental composition of the surface.

    • Acquire high-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions.

    • The appearance of a sulfur (S 2p) peak at approximately 168 eV on the modified surface is indicative of the successful sulfonation reaction. Changes in the N 1s spectrum, such as the appearance of a peak corresponding to a quaternary ammonium species, further confirm the zwitterionic modification.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of unmodified and this compound-modified surfaces.

SurfaceStatic Water Contact Angle (°)Reference
Unmodified PDMAEMA75 ± 3[1]
This compound Modified PDMAEMA25 ± 2[1]

Table 1: Comparison of static water contact angles on unmodified and this compound-modified PDMAEMA surfaces.

SurfaceC 1s (%)N 1s (%)O 1s (%)S 2p (%)Reference
Unmodified PDMAEMA73.512.514.00[2]
This compound Modified PDMAEMA65.28.919.86.1[2]

Table 2: Elemental composition of unmodified and this compound-modified PDMAEMA surfaces as determined by XPS.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Characterization sub_clean Substrate Cleaning pdm_sol PDMAEMA Solution Preparation sub_clean->pdm_sol spin_coat Spin Coating pdm_sol->spin_coat anneal Annealing spin_coat->anneal react_setup Reaction Setup anneal->react_setup vapor_react Vapor Phase Reaction (this compound) react_setup->vapor_react post_clean Post-Reaction Cleaning vapor_react->post_clean wca Water Contact Angle Measurement post_clean->wca xps XPS Analysis post_clean->xps

Caption: Experimental workflow for surface modification.

reaction_mechanism reactant1 PDMAEMA Surface (Tertiary Amine) product Zwitterionic Surface (Sulfobetaine) reactant1->product Ring-opening reaction reactant2 This compound reactant2->product

Caption: Reaction mechanism for zwitterionization.

References

Application Notes and Protocols for the Preparation of Specialty Surfactants Using 1,3-Propanesultone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and physicochemical data for the synthesis of specialty zwitterionic surfactants, specifically sulfobetaines, utilizing 1,3-propanesultone as a key reagent. The unique properties of these surfactants, such as high water solubility, resistance to pH changes, and tunable aggregation behavior, make them valuable in various applications, including drug delivery, biotechnology, and formulation science.

Introduction to 1,3-Propanesultone in Surfactant Synthesis

1,3-Propanesultone is a cyclic sulfonate ester that serves as a highly efficient sulfonating agent.[1] Its strained ring structure makes it susceptible to nucleophilic attack, allowing for the straightforward introduction of a sulfopropyl group onto various molecules.[1][2] This reaction is particularly useful in surfactant synthesis, as it imparts a negatively charged sulfonate group, which, in combination with a positively charged group, forms a zwitterionic headgroup. The resulting sulfobetaine surfactants exhibit excellent surface activity and stability in a wide range of conditions.[3]

The general synthesis strategy involves the quaternization of a tertiary amine with 1,3-propanesultone, as depicted in the workflow below. This reaction is typically carried out in an organic solvent and often proceeds with high yield.[3]

G cluster_workflow General Experimental Workflow start Start with a tertiary amine (e.g., N,N-dimethylalkylamine) reagents Add 1,3-Propanesultone and an appropriate solvent start->reagents Step 1 reaction React under controlled temperature and time reagents->reaction Step 2 purification Purify the product (e.g., recrystallization, chromatography) reaction->purification Step 3 characterization Characterize the final sulfobetaine surfactant purification->characterization Step 4 end Obtain pure specialty surfactant characterization->end G cluster_synthesis Synthesis of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate amine N,N-Dimethyldodecylamine product N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate amine->product + sultone 1,3-Propanesultone sultone->product G cluster_synthesis_gemini Synthesis of a Gemini Sulfonate Surfactant dodecylamine Dodecylamine intermediate Diamine Intermediate dodecylamine->intermediate + dibromopropane 1,3-Dibromopropane dibromopropane->intermediate gemini_product Anionic Gemini Sulfonate Surfactant (C12C3C12(SO3)2) intermediate->gemini_product + sultone 1,3-Propanesultone sultone->gemini_product

References

Synthesis of Sulfobetaines using 1,3-Propanesultam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfobetaines via the ring-opening reaction of 1,3-propanesultam with tertiary amines. Sulfobetaines are a class of zwitterionic compounds that possess both a cationic and a sulfonic acid group, leading to unique properties such as high polarity, excellent water solubility, and resistance to nonspecific protein adsorption. These characteristics make them highly valuable in various applications, including the development of biocompatible materials, drug delivery systems, and antifouling surfaces.

Introduction

The synthesis of sulfobetaines from this compound is a straightforward and efficient method based on the nucleophilic attack of a tertiary amine on the strained sultone ring. This reaction proceeds via a ring-opening mechanism, resulting in the formation of a stable zwitterionic sulfobetaine. The versatility of this reaction allows for the synthesis of a wide array of sulfobetaines by simply varying the tertiary amine substrate, enabling the fine-tuning of the final product's properties for specific applications.

Applications

Sulfobetaines synthesized from this compound have a broad range of applications in research and drug development, primarily due to their zwitterionic nature. Key application areas include:

  • Biocompatible Materials: Their ability to resist protein fouling makes them ideal for coating medical devices and implants, reducing the foreign body response and improving biocompatibility.

  • Drug Delivery: Sulfobetaine-based polymers can be used to create stealth nanoparticles and hydrogels for controlled drug release, improving circulation time and therapeutic efficacy.

  • Antifouling Coatings: Surfaces modified with sulfobetaines exhibit excellent resistance to the adhesion of marine organisms and bacteria, finding use in marine coatings and antimicrobial surfaces.

  • Chromatography: Zwitterionic stationary phases based on sulfobetaines are employed in chromatographic separations of biomolecules and ions.

Data Presentation: Synthesis of Various Sulfobetaines

The following table summarizes the reaction conditions and yields for the synthesis of different sulfobetaines using this compound and various tertiary amines.

Tertiary AmineProduct (Sulfobetaine)SolventTemperature (°C)Time (h)Yield (%)Reference
N,N-Dimethylaminopropyl methacrylamide (DMAPMA)N,N-dimethyl-N-(3-methacrylamidopropyl)-N-(3-sulfopropyl) ammonium betaine (DMAPMAPS)AcetoneRoom Temp.24~70.9
1-VinylimidazoleSulfobetaine 1-vinylimidazole (SB1VI)AcetoneRoom Temp.24~85.3
2-VinylpyridineSulfobetaine 2-vinylpyridine (SB2VP)Acetonitrile6024-
4-VinylpyridineSulfobetaine 4-vinylpyridine (SB4VP)--48~82
Pyridine-2-carboxamide3-(2-(Carbamoylpyridinium-1-yl)propane-1-sulfonate)MethanolReflux424
N-Methylpyridine-2-carboxamide3-(2-(Methylcarbamoyl) pyridinium-1-yl)propane-1-sulfonateMethanolReflux436

Experimental Protocols

General Protocol for the Synthesis of Sulfobetaines

This protocol describes a general procedure for the synthesis of sulfobetaines from a tertiary amine and this compound. Specific examples with detailed quantities are provided below.

Materials:

  • Tertiary amine (e.g., N,N-dimethylaminopropyl methacrylamide, 1-vinylimidazole)

  • This compound

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Round-bottom flask or three-necked flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere (e.g., nitrogen or argon), if required

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Washing solvent (e.g., acetone, diethyl ether)

  • Vacuum oven

Procedure:

  • Dissolve the tertiary amine in the chosen anhydrous solvent in a flask under stirring.

  • In a separate container, dissolve this compound in the same solvent.

  • Slowly add the this compound solution to the tertiary amine solution. For exothermic reactions, the addition should be dropwise, and the flask may be cooled in an ice bath.

  • Stir the reaction mixture at the specified temperature for the required duration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate of the sulfobetaine product will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials and impurities.

  • Dry the purified sulfobetaine product in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Specific Protocol: Synthesis of Sulfobetaine 1-Vinylimidazole (SB1VI)

Procedure:

  • In a three-necked flask, dissolve 5.00 mL of 1-vinylimidazole in 19.13 mL of acetone and stir for 30 minutes.

  • Prepare a solution of 4.77 mL of this compound in 19.13 mL of acetone.

  • Add the this compound solution dropwise to the vinylimidazole solution over a period of 30 minutes.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • A white powder will precipitate out of the solution.

  • Filter the white powder, wash it with acetone, and dry it at 40 °C under reduced pressure in a vacuum oven for 24 hours.

  • The expected yield of SB1VI is approximately 85.3%.

Specific Protocol: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP)

Procedure:

  • In a round-bottom flask, dissolve 5 mL of 2-vinylpyridine and 4.76 mL of this compound in 50 mL of acetonitrile.

  • Seal the flask with a rubber septum and purge with nitrogen gas for 20 minutes.

  • Stir the reaction mixture in an oil bath at 60 °C for 24 hours.

  • A pale-yellow solid will precipitate.

  • Filter the product under vacuum.

  • Stir the collected solid in diethyl ether twice, for at least eight hours each time, to wash away impurities.

  • Dry the product at 40 °C under reduced pressure in a vacuum oven for 24 hours.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_amine Dissolve Tertiary Amine in Anhydrous Solvent mix Mix Reactant Solutions (Stirring) prep_amine->mix prep_sultam Dissolve this compound in Anhydrous Solvent prep_sultam->mix react Reaction at Specified Temperature & Time mix->react precipitate Precipitation of Sulfobetaine Product react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Appropriate Solvent filter->wash dry Dry under Vacuum wash->dry product Pure Sulfobetaine Product dry->product

Caption: Experimental workflow for the synthesis of sulfobetaines.

logical_relationship cluster_reactants Reactants cluster_mechanism Reaction Mechanism tertiary_amine Tertiary Amine (Nucleophile) transition_state Transition State tertiary_amine->transition_state Nucleophilic Attack propanesultam This compound (Electrophile) propanesultam->transition_state Ring Opening product Zwitterionic Sulfobetaine Product transition_state->product Formation of C-N and S-O⁻ bonds mechanism_label S_N2 Ring-Opening

Caption: Logical relationship of the sulfobetaine synthesis mechanism.

Application Notes and Protocols for Post-Polymerization Modification Using 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-polymerization modification is a powerful and versatile strategy for the synthesis of functional polymers. This approach allows for the introduction of specific chemical moieties onto a pre-existing polymer backbone, enabling the tailoring of material properties for a wide range of applications. One such valuable modification involves the use of 1,3-propanesultam to introduce sulfopropyl groups onto polymers, thereby creating zwitterionic materials known as polysulfobetaines.

Zwitterionic polymers, which contain an equal number of positive and negative charges, are of significant interest in the biomedical and pharmaceutical fields.[1] These materials exhibit exceptional biocompatibility and are renowned for their "stealth" properties, which arise from their ability to resist nonspecific protein adsorption and biofouling.[2][3] This resistance to biofouling is attributed to the tightly bound hydration layer that forms around the zwitterionic groups.[1]

The modification of polymers with this compound is a straightforward and efficient method to impart these desirable zwitterionic characteristics. This technique is particularly useful for enhancing the properties of existing polymers for applications in drug delivery, medical device coatings, and tissue engineering. This document provides detailed protocols for the post-polymerization modification of amine-containing polymers with this compound, along with quantitative data and visualizations to guide researchers in this area.

Key Applications of Polysulfobetaine-Modified Materials

  • Enhanced Biocompatibility: The zwitterionic nature of sulfobetaine-modified polymers significantly reduces cytotoxicity that can be associated with cationic polymers.

  • Antifouling Surfaces: Modification of surfaces with polysulfobetaines dramatically reduces the adhesion of proteins, cells, and microorganisms, which is critical for medical implants, biosensors, and marine applications.[2]

  • Drug Delivery Systems: The "stealth" properties of zwitterionic polymers can prolong the circulation time of drug-loaded nanoparticles in the bloodstream, leading to improved therapeutic efficacy.

  • Controlled Release: The responsive nature of some zwitterionic polymers to stimuli like pH and ionic strength can be harnessed for controlled drug release.

Experimental Protocols

Protocol 1: Modification of Polymers Containing Tertiary Amines (e.g., Poly(N,N-dimethylaminoethyl methacrylate) - PDMAEMA)

This protocol describes the conversion of a tertiary amine-containing polymer into a polyzwitterion through quaternization with this compound.

Materials:

  • Polymer with tertiary amine groups (e.g., PDMAEMA)

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Precipitation solvent (e.g., Diethyl ether or Hexane)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized (DI) water

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon gas supply

  • Standard glassware for filtration and washing

Procedure:

  • Dissolution: Dissolve the tertiary amine-containing polymer in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The concentration will depend on the polymer's solubility but is typically in the range of 5-10% (w/v).

  • Addition of this compound: Add a molar excess of this compound to the polymer solution. A 1.2 to 2-fold molar excess relative to the amine groups is a common starting point to ensure a high degree of modification.

  • Reaction: Stir the reaction mixture at a temperature between 40-60°C for 24-48 hours under an inert atmosphere. The reaction progress can be monitored by techniques such as ¹H NMR by observing the disappearance of the signals corresponding to the protons adjacent to the tertiary amine.

  • Precipitation and Washing: After the reaction is complete, cool the solution to room temperature. Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of a suitable non-solvent (e.g., diethyl ether) with vigorous stirring.

  • Filtration and Drying: Collect the precipitated polymer by filtration and wash it thoroughly with the precipitation solvent to remove unreacted this compound and its hydrolysis byproducts. Dry the polymer under vacuum.

  • Purification by Dialysis: For applications requiring high purity, dissolve the dried polymer in DI water and purify by dialysis against DI water for 2-3 days, with frequent water changes.

  • Lyophilization: Freeze-dry the dialyzed polymer solution to obtain the final zwitterionic polymer as a white, fluffy solid.

  • Characterization: Confirm the structure and purity of the modified polymer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The degree of modification can be quantified using ¹H NMR by comparing the integration of peaks corresponding to the polymer backbone and the newly introduced sulfopropyl groups.

Protocol 2: Modification of Polymers Containing Primary Amines (e.g., Chitosan)

This protocol is adapted for the N-sulfopropylation of polymers with primary amino groups, such as the naturally derived polysaccharide, chitosan.

Materials:

  • Chitosan

  • This compound

  • Aqueous acetic acid solution (e.g., 1-2% v/v)

  • Sodium hydroxide solution for pH adjustment

  • Ethanol

  • Dialysis tubing

  • Deionized (DI) water

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Dissolution of Chitosan: Disperse chitosan in an aqueous acetic acid solution and stir until a homogeneous solution is obtained. The concentration of chitosan is typically in the range of 0.5-2% (w/v).

  • pH Adjustment: Adjust the pH of the chitosan solution to neutral (pH ~7) by the dropwise addition of a sodium hydroxide solution. This is a critical step, as the N-sulfopropylation of chitosan is significantly more efficient at neutral pH compared to acidic conditions, leading to a higher degree of substitution.

  • Addition of this compound: Add this compound to the chitosan solution. The amount of this compound can be varied to control the degree of sulfonation.

  • Reaction: Stir the reaction mixture at 60°C for 6-24 hours.

  • Precipitation and Washing: After the reaction, precipitate the modified chitosan by adding the reaction mixture to a large volume of ethanol.

  • Filtration and Drying: Collect the precipitate by filtration, wash it with ethanol, and dry it under vacuum.

  • Purification by Dialysis: Dissolve the dried product in DI water and dialyze against DI water for 3-4 days to remove any unreacted reagents and salts.

  • Lyophilization: Lyophilize the purified solution to obtain N-sulfopropyl chitosan as a solid.

  • Characterization: Determine the degree of substitution (DS) using ¹H NMR spectroscopy by comparing the integral of the anomeric proton of the glucosamine unit with the protons of the sulfopropyl group. Elemental analysis can also be used to determine the DS for highly purified samples.

Data Presentation

The success of the post-polymerization modification can be quantified by various analytical techniques. The following tables provide examples of the type of data that should be collected and presented.

Table 1: Quantitative Analysis of N-Sulfopropylation of Chitosan at Neutral pH

Chitosan:PrS (w/w ratio)Degree of Substitution (DS) from ¹H NMR (%)
1:0.525
1:145
1:270
1:495

Table 2: Characterization of a Tertiary Amine Polymer Before and After Modification

PropertyUnmodified Polymer (e.g., PDMAEMA)Sulfobetaine-Modified Polymer
¹H NMR (key signals) Signals for N-(CH₃)₂ at ~2.2 ppmAppearance of new signals for N⁺-(CH₂)₃-SO₃⁻ at ~3.0-3.8 ppm
FTIR (key peaks) C-N stretching at ~1150 cm⁻¹Appearance of S=O stretching at ~1040 cm⁻¹ and 1200 cm⁻¹
Water Solubility pH-dependentSoluble in water over a wide pH range
Zeta Potential (at neutral pH) PositiveNear-neutral

Table 3: Antifouling Performance of Sulfobetaine-Modified Surfaces

SurfaceProtein Adsorption Reduction (%)Microalgae Adhesion Reduction (%)
Unmodified Polyethylene00
Poly(sulfobetaine)-grafted PE79.881.7
Unmodified PMMA00
Poly(sulfobetaine)-coated PMMA>95>99

*Compared to the unmodified control surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_polymer_prep Polymer Preparation cluster_reaction Modification Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve Polymer in Anhydrous Solvent r1 Add this compound p1->r1 Inert Atmosphere r2 React at 40-60°C (24-48h) under N₂ r1->r2 pu1 Precipitate in Non-Solvent r2->pu1 Cool to RT pu2 Filter and Wash pu1->pu2 pu3 Dry under Vacuum pu2->pu3 pu4 Dialyze against DI Water pu3->pu4 Optional, for high purity pu5 Lyophilize pu4->pu5 c1 ¹H NMR, FTIR pu5->c1

General workflow for post-polymerization modification.
Mechanism of Antifouling Action

antifouling_mechanism cluster_surface Biological Interface cluster_bio Biological Environment cluster_outcome Result Modified Surface Zwitterionic Polymer Surface Hydration Layer Tightly Bound Water Layer Modified Surface->Hydration Layer Forms Outcome Reduced Biofouling & Enhanced Biocompatibility Hydration Layer->Outcome Leads to Protein Protein Protein->Hydration Layer Repelled Cell Cell Cell->Hydration Layer Repelled

Antifouling mechanism of zwitterionic surfaces.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Propanesultam Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,3-propanesultam and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound derivatives?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual amines or other nucleophiles, and sulfonating agents used in the synthesis.[1]

  • Hydrolysis Products: this compound and its derivatives can be susceptible to ring-opening hydrolysis, especially in the presence of water, acid, or base, forming the corresponding 3-aminopropanesulfonic acid or 3-hydroxypropanesulfonic acid.[2][3]

  • Reaction Byproducts: Depending on the specific reaction, side products may form. For instance, over-alkylation of the amine nitrogen can occur.

  • Residual Solvents: Solvents used in the reaction, such as DMF or alcohols, may be present in the crude product.[4]

  • Polymers: Weak acids can sometimes catalyze the formation of polymers from 1,3-propanesultone, a common precursor.[5]

Q2: My product seems to have hydrolyzed during workup. How can I prevent this?

A2: Hydrolysis is a common issue due to the strained ring structure of the sultam. To minimize this:

  • Maintain Neutral pH: Workup and purification steps should be carried out under neutral or near-neutral conditions whenever possible.

  • Use Anhydrous Conditions: Employ dry solvents and reagents, and minimize exposure to atmospheric moisture, as water can facilitate hydrolysis.

  • Low Temperatures: Perform extractions and other manipulations at lower temperatures to reduce the rate of hydrolysis.

  • Avoid Strong Acids and Bases: If an acid or base is required, use it in stoichiometric amounts and remove it promptly after the reaction is complete.

Q3: How do I choose an appropriate purification technique for my this compound derivative?

A3: The choice depends on the properties of your product and the impurities present.

  • Crystallization/Recrystallization: This is the preferred method for crystalline, solid products with thermally stable properties. It is effective at removing small amounts of impurities.

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for non-crystalline (oily) products or for separating complex mixtures.

  • Acid-Base Extraction: If your product has a different pKa from the impurities, a liquid-liquid extraction using aqueous acid or base can be a simple and effective initial purification step.

  • Preparative HPLC/SFC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

Q4: What are the best solvents for recrystallizing this compound products?

A4: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For sultam derivatives, common choices include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes)

Solvent screening with small amounts of your crude product is highly recommended to find the optimal system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize; an oil forms instead. The product has a low melting point or is impure (melting point depression).The cooling process was too rapid.Try dissolving the oil in a minimal amount of a different, more volatile solvent and triturating.Attempt to "seed" the supersaturated solution with a small crystal of pure product.Cool the solution more slowly, first at room temperature, then in a refrigerator, and finally in a freezer.Re-purify the material using column chromatography to remove impurities.
Low or no recovery of product after column chromatography. The product is highly polar and has irreversibly adsorbed to the silica gel.The chosen eluent system is not polar enough to elute the product.Add a small percentage of a polar modifier like methanol or triethylamine (for basic compounds) to the eluent.Consider using a different stationary phase, such as alumina or C18 reversed-phase silica.Perform a small-scale test (TLC) with various solvent systems before running the column.
Product is contaminated with 3-hydroxypropanesulfonic acid. Hydrolysis of the starting 1,3-propanesultone or product occurred during the reaction or workup.Ensure all future reactions and workups are performed under anhydrous conditions.Maintain a neutral pH during aqueous extractions.This acidic impurity can often be removed by chromatography or by washing a solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate), provided the product itself is stable to these conditions.
Multiple spots are observed on TLC, even after purification. The product may be unstable on silica gel.The compound is degrading over time.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or another base.Use an alternative purification method like recrystallization or reversed-phase chromatography.Store the purified product at low temperatures under an inert atmosphere.

Data Presentation

The following tables summarize purification data for 1,3-propanesultone, a closely related precursor to this compound. The principles of these purification techniques are often applicable to sultam derivatives.

Table 1: Melt Crystallization Purification of 1,3-Propanesultone

Parameter Example 1 Example 2 Example 3
Starting Material Purity 99.85%93.52%93.46%
Initial Temperature 32°C34°C32°C
Crystallization Temperature 22°C26°C21°C
Cooling Rate 1°C / hour1°C / hour1°C / hour
Final Purity 99.95%Not specifiedNot specified
Final Product Collection Melt crystal layer at 35-50°CHeat crystals to separateHeat crystals to separate

Table 2: Purification of 1,3-Propanesultone by Reduced Pressure Rectification

Parameter Value
Pressure < 10 mmHg
Reaction Kettle Temperature 140 - 160°C
Tower Top Temperature 100 - 120°C
Resulting Purity > 99.98%
Resulting Moisture Content < 100 ppm

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines the steps for purifying a solid this compound derivative.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, pure crystals are favored by slow cooling. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: General Flash Column Chromatography Procedure

This protocol is suitable for purifying non-crystalline products or for separating mixtures.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation of your desired product from impurities. The ideal Rf value for the product is typically between 0.25 and 0.40.

  • Column Packing: Select a column of appropriate size. Fill it with the non-polar solvent of your eluent system. Add silica gel as a slurry and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (ideally the eluent itself or dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes or flasks. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_end Finish: Pure Product Start Crude Reaction Mixture Workup Aqueous Workup / Extraction (Quench, Dilute, Separate) Start->Workup Dry Dry Organic Layer & Evaporate Workup->Dry Recrystallization Recrystallization Dry->Recrystallization Choose Method Chromatography Column Chromatography Dry->Chromatography Choose Method Analysis Purity Analysis (NMR, LC-MS, etc.) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Product Analysis->PureProduct

Caption: General workflow for the purification of this compound reaction products.

Purification_Decision_Tree Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes PolarityDiff Significant polarity difference from impurities? IsSolid->PolarityDiff No (Oil/Wax) IsThermallyStable->PolarityDiff No Recrystallize Attempt Recrystallization IsThermallyStable->Recrystallize Yes HighPurity Very high purity needed or difficult separation? PolarityDiff->HighPurity No Column Use Flash Column Chromatography PolarityDiff->Column Yes HighPurity->Column No PrepLC Use Prep-HPLC / SFC HighPurity->PrepLC Yes

Caption: Decision tree for selecting a suitable purification technique.

References

Technical Support Center: Reactions of 1,3-Propanesultone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-propanesultone. This powerful sulfopropylating agent is highly effective but can present challenges due to its reactivity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common side reactions and optimize your synthetic procedures.

IMPORTANT SAFETY NOTICE

1,3-Propanesultone is a potent alkylating agent and is classified as toxic, carcinogenic, mutagenic, and teratogenic.[1] All manipulations should be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for this reagent before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using 1,3-propanesultone?

A1: The two most prevalent side reactions are hydrolysis and polymerization.

  • Hydrolysis: 1,3-Propanesultone can react with water, even trace amounts in solvents or on glassware, to form 3-hydroxypropanesulfonic acid.[2][3] This is often the primary cause of low yields and purification difficulties.

  • Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of certain initiators, 1,3-propanesultone can polymerize.[4]

Q2: How can I minimize the hydrolysis of 1,3-propanesultone during my reaction?

A2: Minimizing hydrolysis is critical for a successful reaction. Key strategies include:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.

  • Control of pH: The rate of hydrolysis is influenced by pH. For reactions with amines, maintaining a neutral pH has been shown to significantly increase the yield of the desired N-sulfopropylated product compared to acidic conditions where hydrolysis is extensive.[5]

  • Temperature Control: Hydrolysis is also temperature-dependent. Running the reaction at the lowest effective temperature can help to reduce the rate of this side reaction.

  • Stoichiometry: In some cases, using a slight excess of 1,3-propanesultone can help to drive the desired reaction to completion, but this must be balanced with the potential for increased side reactions and purification challenges.

Q3: My reaction with an alcohol is giving a low yield of the desired sulfopropyl ether. What can I do?

A3: Reactions with alcohols, particularly secondary alcohols, can be sluggish and compete with hydrolysis. To improve the yield:

  • Use a Base: Employ a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity. Potassium tert-butoxide (KOtBu) is a good choice for anhydrous conditions. For aqueous systems, a concentrated solution of sodium hydroxide (NaOH) can be used, but care must be taken to minimize hydrolysis of the sultone.

  • Excess Reagent: Using a 3-5 molar excess of 1,3-propanesultone can favor the desired reaction over hydrolysis, especially when the reaction is slow at room temperature.

  • Solvent Choice: Polar aprotic solvents can be beneficial as they can help to dissolve the reactants and stabilize charged intermediates without participating in the reaction.

Q4: I am observing a viscous or solid mass forming in my reaction, suggesting polymerization. How can I prevent this?

A4: Polymerization of 1,3-propanesultone can be triggered by high temperatures and certain impurities. To mitigate this:

  • Temperature Control: Avoid excessive heating of the reaction mixture.

  • Purity of Reagents: Ensure the purity of your 1,3-propanesultone and other reagents.

  • Reaction Time: Monitor the reaction closely and stop it once the desired product has formed to avoid prolonged heating that might initiate polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 1,3-propanesultone and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Hydrolysis of 1,3-propanesultone: This is the most common cause. - Incomplete reaction: The nucleophile may not be sufficiently reactive, or the reaction conditions may not be optimal. - Product degradation during workup: The sulfopropylated product may be sensitive to the workup conditions.- Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. - Optimize pH. For amine alkylation, a neutral pH is often optimal. - Increase nucleophile reactivity. Use a suitable base to deprotonate alcohol or thiol nucleophiles. - Adjust stoichiometry. A slight excess of 1,3-propanesultone may be beneficial. - Modify workup procedure. Avoid strongly acidic or basic conditions if the product is sensitive.
Presence of a Significant Amount of 3-Hydroxypropanesulfonic Acid - Reaction with water: As mentioned above, this is due to the hydrolysis of 1,3-propanesultone.- Improve anhydrous technique. - Purification: This byproduct can often be removed by recrystallization, chromatography, or extraction with a suitable solvent system. For example, in some cases, an extraction with n-butanol versus water can help to separate the more organic-soluble product from the water-soluble sulfonic acid.
Formation of an Insoluble Precipitate or Polymer - Polymerization of 1,3-propanesultone: Can be initiated by heat or impurities. - Low solubility of the product: The sulfopropylated product may be insoluble in the reaction solvent.- Control temperature carefully. Avoid overheating. - Use high-purity reagents. - Choose an appropriate solvent. The solvent should be able to dissolve both the reactants and the product.
Reaction Mixture Develops an Unexpected Color - Decomposition of reagents or products: High temperatures or incompatible reagents can lead to decomposition. - Presence of impurities: Impurities in the starting materials can sometimes lead to colored byproducts.- Lower the reaction temperature. - Ensure the purity of all starting materials. - Attempt to remove the color during workup, for example, by treatment with activated carbon.
Difficulty in Isolating the Product - High water solubility of the product: The introduced sulfonate group can make the product highly polar and water-soluble. - Emulsion formation during extraction. - Avoid aqueous workups if possible. If an aqueous workup is necessary, consider techniques like salting out to decrease the product's solubility in the aqueous phase. - Use alternative purification methods such as precipitation, dialysis (for polymeric products), or ion-exchange chromatography. - To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Quantitative Data on Side Reactions

The following table summarizes the effect of pH on the N-sulfopropylation of chitosan with 1,3-propanesultone, highlighting the trade-off between the desired reaction and the hydrolysis side reaction.

Reaction Condition Degree of Substitution (DS) of N-sulfopropyl chitosan Notes
Acidic pH~5%Extensive hydrolysis of 1,3-propanesultone leads to a low yield of the desired product.
Neutral pH25% - 95%The reaction is significantly more efficient, with the degree of substitution controllable by the reactant ratio.

This data illustrates the critical importance of reaction conditions in controlling the outcome of reactions with 1,3-propanesultone.

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfopropylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Reagent Addition: Dissolve 1,3-propanesultone (1.05 - 1.2 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried under vacuum.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

  • Purification: Purification of the often highly polar sulfopropylated amine can be challenging.

    • Recrystallization: A polar solvent system such as ethanol/water or isopropanol/water may be effective.

    • Column Chromatography: Reverse-phase chromatography may be necessary due to the high polarity of the product. If using normal-phase silica gel, a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia to improve peak shape) will likely be required.

Protocol 2: General Procedure for the O-Sulfopropylation of a Phenol

This protocol is a general guideline and should be optimized for the specific phenolic compound.

  • Reaction Setup: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, 1.5 eq.).

  • Reagent Addition: Add 1,3-propanesultone (1.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the reactivity of the phenol and should be determined by monitoring the reaction (e.g., by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathway and the common hydrolysis side reaction.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Hydrolysis Nucleophile Nucleophile Sulfopropylated_Product Sulfopropylated Product Nucleophile->Sulfopropylated_Product Reaction with 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Sulfopropylated_Product Water Water Hydrolysis_Product 3-Hydroxypropanesulfonic Acid Water->Hydrolysis_Product Reacts with 1,3-Propanesultone_hydrolysis 1,3-Propanesultone 1,3-Propanesultone_hydrolysis->Hydrolysis_Product

Caption: Desired reaction vs. hydrolysis side reaction.

This workflow diagram can help in troubleshooting unexpected outcomes in your experiment.

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Anhydrous Check for Water: Anhydrous Solvents/Reagents? Low_Yield->Check_Anhydrous Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Optimize_pH Optimize Reaction pH Check_Anhydrous->Optimize_pH Increase_Nucleophilicity Increase Nucleophilicity (e.g., add base) Optimize_pH->Increase_Nucleophilicity Adjust_Stoichiometry Adjust Stoichiometry Increase_Nucleophilicity->Adjust_Stoichiometry Adjust_Stoichiometry->Purification_Issues Recrystallize Try Recrystallization Purification_Issues->Recrystallize Yes Success Success Purification_Issues->Success No Chromatography Optimize Chromatography Recrystallize->Chromatography Chromatography->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Stability of 1,3-Propanesultam in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 1,3-propanesultam in various solvent systems. Understanding its stability is critical for its effective use in research, development, and manufacturing processes, particularly in the pharmaceutical industry where it serves as a key sulfonating agent. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive cyclic sulfonate ester. It is sensitive to moisture and can hydrolyze, especially under acidic or basic conditions, to form 3-hydroxy-1-propanesulfonic acid.[1][2][3] It is also incompatible with strong oxidizing agents.[4] Under anhydrous conditions and in appropriate solvents, it can be stable for experimental use.

Q2: In which solvents is this compound soluble and stable?

A2: this compound is readily soluble in a range of organic solvents, including ketones, esters, aromatic hydrocarbons, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1] It is insoluble in aliphatic hydrocarbons like hexane. While it is soluble in water, it will undergo hydrolysis. For reactions where the sultone needs to remain intact, anhydrous aprotic solvents are generally preferred. A study on various compounds stored in DMSO showed that 83% were stable after 6 months at room temperature, suggesting DMSO is a reasonable solvent for storage under anhydrous conditions.

Q3: My reaction with this compound is failing or giving low yields. What could be the cause?

A3: Reaction failure or low yields can be attributed to several factors:

  • Hydrolysis: The presence of water in your reaction mixture, solvents, or starting materials can lead to the hydrolysis of this compound, rendering it inactive for your desired transformation. Ensure all materials and equipment are scrupulously dried.

  • Solvent Reactivity: Protic solvents, such as alcohols and water, can act as nucleophiles and react with this compound, leading to undesired side products.

  • Temperature: Elevated temperatures can accelerate degradation. While some reactions may require heat, it's crucial to find a balance to avoid significant decomposition of the sultone.

  • pH: Acidic or basic conditions can catalyze the hydrolysis of this compound. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer or base.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method can be developed to separate this compound from its degradation products, allowing for quantification over time. ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic peaks of this compound and the appearance of peaks corresponding to its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected precipitation in the reaction mixture. This compound or its salt derivatives may have limited solubility in the chosen solvent system. The degradation product, 3-hydroxy-1-propanesulfonic acid, may also have different solubility.- Ensure the chosen solvent is appropriate and used in a sufficient volume. - Consider a co-solvent system to improve solubility. - Analyze the precipitate to identify its composition.
TLC analysis shows a new, more polar spot appearing over time. This is likely due to the formation of the hydrolysis product, 3-hydroxy-1-propanesulfonic acid, which is significantly more polar than this compound.- Confirm the identity of the new spot by co-spotting with a standard of 3-hydroxy-1-propanesulfonic acid, if available. - Take immediate steps to minimize moisture in the reaction.
Inconsistent reaction outcomes. Variability in the purity of this compound or the water content of the solvents. Commercial this compound can contain small amounts of water and 3-hydroxy-1-propanesulfonic acid.- Use a fresh bottle of high-purity this compound. - Always use freshly dried, anhydrous solvents. - Consider purifying the this compound before use if high consistency is required.

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent system and conditions. The following table summarizes available quantitative data.

Solvent SystemTemperature (°C)Half-life (t½)Degradation ProductReference
Water258.5 hours3-Hydroxy-1-propanesulfonic acid[PubChem CID 14264]
Organic SolventsData Not AvailableFurther studies are needed to quantify the stability in common organic solvents under various conditions.

Note: The lack of specific quantitative data in organic solvents highlights the importance of performing stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule. This protocol provides a general framework for assessing the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired organic solvent (e.g., acetonitrile, DMF, THF). Ensure the solvent is of high purity and anhydrous if assessing stability in the absence of water.

2. Stress Conditions:

  • Hydrolytic:

    • Acidic: Add an equal volume of 0.1 M HCl to the stock solution.

    • Basic: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Neutral: Add an equal volume of purified water to the stock solution.

  • Oxidative: Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

  • Photolytic: Expose the stock solution to a light source as per ICH Q1B guidelines.

3. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics and half-life under each stress condition.

Protocol 2: Stability-Indicating HPLC-UV Method

A validated HPLC method is crucial for accurately quantifying this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely low wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Monitoring Stability by ¹H NMR Spectroscopy

¹H NMR provides a powerful tool for real-time monitoring of the degradation of this compound.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

  • Add a known amount of an internal standard (e.g., mesitylene) for quantitative analysis.

2. Acquisition of Spectra:

  • Acquire a ¹H NMR spectrum at time zero.

  • Introduce the stressor (e.g., a drop of D₂O for hydrolysis) and acquire spectra at regular intervals.

3. Spectral Analysis:

  • Monitor the decrease in the integral of the characteristic peaks of this compound (e.g., triplets around 3.0 and 4.5 ppm).

  • Monitor the increase in the integral of the peaks corresponding to the degradation product.

  • Calculate the relative concentration of this compound over time.

Characteristic ¹H NMR Chemical Shifts (approximate, in CDCl₃):

  • This compound: δ 4.5 (t), 3.2 (t), 2.4 (m) ppm.

  • 3-Hydroxy-1-propanesulfonic acid: Chemical shifts will differ significantly, with the appearance of a hydroxyl proton signal and shifts in the methylene protons.

Characteristic ¹³C NMR Chemical Shifts (approximate):

  • This compound: δ 68 (CH₂-O), 48 (CH₂-S), 25 (CH₂) ppm.

  • 3-Hydroxy-1-propanesulfonic acid: The chemical shifts will be different due to the ring-opening.

Visualizations

Hydrolysis_Pathway This compound This compound 3-Hydroxy-1-propanesulfonic acid 3-Hydroxy-1-propanesulfonic acid This compound->3-Hydroxy-1-propanesulfonic acid H2O (Acid/Base catalysis)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Solution\nof this compound Stock Solution of this compound Hydrolytic Hydrolytic Stock Solution\nof this compound->Hydrolytic Oxidative Oxidative Stock Solution\nof this compound->Oxidative Thermal Thermal Stock Solution\nof this compound->Thermal Photolytic Photolytic Stock Solution\nof this compound->Photolytic HPLC-UV HPLC-UV Hydrolytic->HPLC-UV NMR NMR Hydrolytic->NMR Oxidative->HPLC-UV Oxidative->NMR Thermal->HPLC-UV Thermal->NMR Photolytic->HPLC-UV Photolytic->NMR Degradation Kinetics Degradation Kinetics HPLC-UV->Degradation Kinetics NMR->Degradation Kinetics Half-life Calculation Half-life Calculation Degradation Kinetics->Half-life Calculation

Caption: Workflow for assessing the stability of this compound.

References

Preventing polymerization of 1,3-Propanesultam during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1,3-Propanesultam, with a specific focus on preventing its unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a cyclic sulfonic acid ester, also known as a sultone. Its strained four-membered ring structure makes it a reactive electrophile, susceptible to nucleophilic attack that can lead to ring-opening.[1] This reactivity is the basis for its utility in synthesis but also makes it prone to ring-opening polymerization, particularly anionic ring-opening polymerization.[2] This process is typically initiated by nucleophiles, such as bases, certain salts, and even trace impurities.

Q2: What are the primary factors that can initiate the polymerization of this compound during storage?

A2: The primary initiators for the polymerization of this compound are nucleophilic species. Key factors to control during storage include:

  • Moisture: Water can act as a nucleophile, leading to hydrolysis to form 3-hydroxypropanesulfonic acid.[3] While hydrolysis is a primary concern, the presence of moisture can also create an environment conducive to polymerization, especially if it alters the pH or introduces other reactive species.

  • Basic Impurities: Strong and weak bases, including amines, can readily initiate anionic ring-opening polymerization.[2][4] Accidental contamination with basic substances is a significant risk.

  • Elevated Temperatures: Higher temperatures can increase the rate of both hydrolysis and polymerization. Since this compound has a low melting point (30-33 °C), storing it above this temperature can increase its reactivity.

  • Light Exposure: While less documented for this specific compound, light can generate free radicals that may initiate polymerization in some reactive monomers.

Q3: What are the visible signs of this compound polymerization?

A3: The polymerization of this compound will result in a change in its physical state. You may observe the following:

  • Increased Viscosity: If the material is in its liquid state (above 30-33 °C), an increase in viscosity is a clear indicator of polymer formation.

  • Solidification or Clumping: The formation of a solid mass or clumps within the liquid or solid monomer that do not melt at the expected melting point.

  • Changes in Solubility: The polymerized material will have different solubility characteristics compared to the monomer.

Q4: How should I properly store this compound to prevent polymerization?

A4: Proper storage is critical for maintaining the stability of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.

  • Container: Use the original, tightly sealed container. If transferring to a different container, ensure it is clean, dry, and made of an inert material. Opaque containers are preferred to protect from light.

  • Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Increased viscosity or solidification of the product. Polymerization has occurred.Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review storage conditions and handling procedures to prevent future occurrences.
Material appears discolored (e.g., yellowing). Potential degradation or presence of impurities.While slight discoloration may not always indicate polymerization, it suggests a change in the material's purity. It is recommended to test a small sample for identity and purity before use. If in doubt, do not use.
Presence of a strong, foul odor upon melting. This is a characteristic of this compound and not necessarily an indicator of polymerization.Proceed with caution and appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

Objective: To provide a standardized procedure for handling this compound to minimize the risk of contamination and polymerization.

Materials:

  • This compound in its original container

  • Inert gas source (Nitrogen or Argon) with a regulator and tubing

  • Clean, dry glassware (e.g., round-bottom flask, beaker)

  • Clean, dry spatula or weighing paper

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware and equipment are scrupulously clean and dry.

  • Inert Atmosphere: If the container has been opened previously, it is advisable to flush the headspace with an inert gas before sealing and returning to storage. For dispensing, a gentle stream of inert gas can be used to blanket the material.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Quickly weigh the desired amount of this compound in a clean, dry container.

    • Minimize the time the container is open to the atmosphere.

  • Storage of Unused Material:

    • After dispensing, flush the headspace of the original container with an inert gas.

    • Tightly seal the container.

    • Return the container to the recommended storage conditions (refrigerated, 2-8 °C).

Visualizations

storage This compound Storage stable Stable Monomer storage->stable Proper Conditions: - Cool (2-8°C) - Dry - Inert Atmosphere polymerized Polymerized Product storage->polymerized Improper Conditions initiators Initiators initiators->polymerized Initiates Polymerization moisture Moisture/Water moisture->initiators bases Basic Impurities (e.g., Amines) bases->initiators heat Elevated Temperature heat->initiators Accelerates Reaction

Caption: Factors influencing the stability of this compound during storage.

start Start: Need to Use This compound check Visually Inspect the Material start->check clear_liquid_solid Clear Liquid or White Crystalline Solid? check->clear_liquid_solid proceed Proceed with Experiment clear_liquid_solid->proceed Yes viscous_solidified Viscous, Solidified, or Clumped? clear_liquid_solid->viscous_solidified No viscous_solidified->proceed No discard Do Not Use. Dispose as Hazardous Waste. viscous_solidified->discard Yes review Review Storage and Handling Procedures discard->review

Caption: Troubleshooting workflow for assessing this compound quality.

References

Optimizing reaction temperature for 1,3-Propanesultam alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the N-alkylation of substrates using 1,3-propanesultam.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of amines or other nucleophiles with this compound, with a focus on temperature-related challenges.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments. Monitor reaction progress by TLC or LC-MS at each temperature point. Many N-alkylation reactions require heating to proceed at a reasonable rate.
Insufficient reaction time. At lower temperatures, the reaction may require a significantly longer time. Extend the reaction time and monitor for product formation.
Poor solubility of reactants. Increase the temperature to improve the solubility of the amine and this compound in the chosen solvent. Alternatively, consider a solvent in which both reactants are more soluble at a lower temperature.
Base is not strong enough. If a base is used to deprotonate the nucleophile, ensure it is sufficiently strong. For less nucleophilic amines, a stronger base might be necessary, which could also influence the optimal temperature.

Issue 2: Formation of Multiple Products or Impurities

Potential Cause Recommended Solution
Reaction temperature is too high. High temperatures can lead to side reactions such as overalkylation (dialkylation of a primary amine), or decomposition of the starting material or product.[1][2] Reduce the temperature and increase the reaction time accordingly.
Hydrolysis of this compound. This compound can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water.[3] Ensure anhydrous reaction conditions and consider running the reaction at a lower temperature.
Ring-opening of this compound by other nucleophiles. Besides the desired amine, other nucleophiles present in the reaction mixture (e.g., solvent, base) can lead to undesired ring-opening products, a process that can be accelerated at higher temperatures.[4] Lowering the temperature can increase the selectivity of the reaction.

Issue 3: Reaction Stalls or Does Not Go to Completion

Potential Cause Recommended Solution
Equilibrium has been reached. A moderate increase in temperature may shift the equilibrium towards the product side. However, be cautious of promoting side reactions.
Deactivation of reactants or catalysts. High temperatures might lead to the degradation of the amine, this compound, or any catalyst used. In such cases, a lower reaction temperature with a longer reaction time is advisable.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the N-alkylation of an amine with this compound?

A good starting point for the N-alkylation of an amine with this compound is room temperature (20-25 °C). If no reaction is observed, the temperature can be gradually increased. For less reactive amines, temperatures in the range of 40-80 °C are often employed.

Q2: How does temperature affect the rate of alkylation?

Generally, increasing the reaction temperature increases the rate of reaction. However, for the alkylation with this compound, a careful optimization is necessary, as excessively high temperatures can lead to the formation of impurities and degradation of the reactants.

Q3: What are the common side reactions to watch out for when heating a reaction with this compound?

The most common side reactions at elevated temperatures are:

  • Overalkylation: In the case of primary amines, the initially formed secondary amine can react with another molecule of this compound to form a tertiary amine.[1]

  • Hydrolysis: If water is present, this compound can hydrolyze to 3-hydroxypropanesulfonic acid. This is more prevalent at higher temperatures.

  • Ring-opening by other nucleophiles: Solvents or bases can act as nucleophiles and open the sultam ring, leading to byproducts.

Q4: How can I monitor the progress of the reaction while optimizing the temperature?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts. Taking aliquots of the reaction mixture at different time points and temperatures will allow for a clear assessment of the reaction's progress.

Data Presentation

The following table summarizes the expected impact of temperature on the N-alkylation of a generic primary amine with this compound. The data is illustrative and based on general principles of N-alkylation reactions.

Temperature (°C)Reaction Time (h)Expected Yield of Mono-alkylated Product (%)Key Observations and Potential Side Products
252410-30Slow reaction rate.
401240-60Increased reaction rate with minimal side products.
60670-85Optimal for many primary amines. Potential for trace amounts of overalkylation.
80460-75Increased rate of overalkylation and potential for hydrolysis or other side reactions.
1002<50Significant formation of byproducts, potential decomposition.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening for N-Alkylation of a Primary Amine with this compound

  • To a stirred solution of the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or toluene; 0.5 M), add this compound (1.1 eq).

  • If a base is required, add the appropriate base (e.g., K₂CO₃, Et₃N; 1.5 eq).

  • Divide the reaction mixture into four vials.

  • Place each vial in a temperature-controlled heating block at four different temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Once the consumption of the starting amine is maximized and the formation of byproducts is minimized for a particular temperature, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot a small aliquot of the reaction mixture, along with the starting amine and this compound as references, on a TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amines).

  • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_screening Temperature Screening cluster_monitoring Monitoring & Workup cluster_analysis Analysis start Dissolve Amine in Anhydrous Solvent add_sultam Add this compound start->add_sultam add_base Add Base (if required) add_sultam->add_base temp_25 25 °C add_base->temp_25 temp_40 40 °C add_base->temp_40 temp_60 60 °C add_base->temp_60 temp_80 80 °C add_base->temp_80 monitor Monitor by TLC/LC-MS temp_25->monitor temp_40->monitor temp_60->monitor temp_80->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Yield and Purity purify->analyze end Optimal Temperature Identified analyze->end

Caption: Workflow for Temperature Optimization.

Troubleshooting_Guide start Start Alkylation Reaction check_yield Low or No Product? start->check_yield increase_temp Increase Temperature (5-10 °C increments) check_yield->increase_temp Yes check_impurities Side Products Formed? check_yield->check_impurities No increase_temp->check_yield extend_time Extend Reaction Time increase_temp->extend_time extend_time->check_yield decrease_temp Decrease Temperature check_impurities->decrease_temp Yes success Reaction Optimized check_impurities->success No anhydrous Ensure Anhydrous Conditions decrease_temp->anhydrous failure Further Optimization Needed (Solvent, Base, etc.) decrease_temp->failure anhydrous->check_yield

Caption: Troubleshooting Decision Tree.

References

Troubleshooting low conversion rates in 1,3-Propanesultam reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 1,3-propanesultam.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in reactions with this compound?

A1: The most prevalent issue leading to low yields is the hydrolysis of this compound to 3-hydroxypropanesulfonic acid.[1][2] this compound is highly susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under acidic conditions. This side reaction consumes the sultone, reducing the amount available to react with the intended nucleophile.

Q2: How does pH affect the efficiency of N-sulfopropylation reactions?

A2: The pH of the reaction medium is a critical factor. For N-sulfopropylation of amines, a neutral pH is generally optimal.[1][2] Under acidic conditions (low pH), the amine nucleophile is protonated, which significantly reduces its nucleophilicity. Concurrently, the acidic environment promotes the unwanted hydrolysis of the this compound.[1] Conversely, while a basic pH would deprotonate the amine and increase its nucleophilicity, it can also increase the rate of hydrolysis.

Q3: What are common impurities found in the final product of a this compound reaction?

A3: A common impurity is 3-hydroxypropanesulfonic acid, the product of this compound hydrolysis. Its presence can complicate purification, as it is often a water-soluble and highly polar compound. Unreacted starting materials and byproducts from other side reactions can also be present.

Q4: Are there any specific safety precautions to consider when working with this compound?

A4: Yes, this compound is a potent alkylating agent and is considered a carcinogen and mutagen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction with this compound is showing very low conversion to the desired product. What are the potential causes and how can I address them?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Quality - this compound (fresh, dry) - Nucleophile (purity) start->check_reagents check_conditions Review Reaction Conditions - pH - Temperature - Solvent start->check_conditions check_hydrolysis Assess for Hydrolysis - Analyze crude mixture for  3-hydroxypropanesulfonic acid start->check_hydrolysis solution_reagents Solution: - Use fresh, high-purity reagents. - Dry solvents and reagents. check_reagents->solution_reagents Impure/degraded reagents solution_ph Solution: - Adjust to neutral pH for amines. - Avoid acidic conditions. check_conditions->solution_ph Suboptimal pH solution_temp_solvent Solution: - Optimize temperature (start at RT or slightly elevated). - Choose an appropriate solvent (e.g., polar aprotic). check_conditions->solution_temp_solvent Incorrect temp./solvent solution_hydrolysis Solution: - Use anhydrous conditions. - Control pH. check_hydrolysis->solution_hydrolysis Significant hydrolysis

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct

Question: After my reaction, I'm finding a large amount of a water-soluble impurity that is difficult to separate from my product. What is it and how can I prevent its formation?

Answer: This is a classic sign of this compound hydrolysis.

  • Identification: The byproduct is likely 3-hydroxypropanesulfonic acid.

  • Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • pH Control: As mentioned, avoid acidic conditions which catalyze hydrolysis. For reactions with amines, maintaining a neutral pH is crucial.

    • Temperature Management: While heating can increase the rate of the desired reaction, it can also accelerate hydrolysis. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Effect of pH on the Degree of Substitution (DS) in N-sulfopropylation of Chitosan

Reaction pHDegree of Substitution (DS)Key ObservationReference
Acidic~5%Low DS due to amine protonation and significant sultone hydrolysis.
Neutral25% - 95%Significantly higher DS; the optimal condition for N-sulfopropylation.

Table 2: General Effect of Solvent Choice on Nucleophilic Substitution Reactions

Solvent TypeExamplesGeneral Effect on SN2 ReactionsRationale
Polar AproticDMF, DMSO, AcetonitrileFavorable, increases reaction rate.Solvates the cation but not the nucleophile, increasing nucleophile reactivity.
Polar ProticWater, Ethanol, MethanolLess favorable, can decrease reaction rate.Solvates and stabilizes the nucleophile, reducing its reactivity. Can also act as a competing nucleophile.
NonpolarToluene, HexaneGenerally unfavorable.Reactants often have poor solubility.

Experimental Protocols

Key Experiment: N-sulfopropylation of a Primary Amine

This protocol provides a general methodology for the N-sulfopropylation of a primary aliphatic amine.

Materials:

  • Primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add sodium bicarbonate (1.2 eq.) to the solution. This acts as a mild base to neutralize any trace acid and the sulfonic acid product as it forms.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Product Precipitation: Add the filtered DMF solution dropwise to a vigorously stirring beaker of diethyl ether. The sulfopropylated product, being a zwitterionic salt, should precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with diethyl ether to remove any residual DMF and unreacted starting materials. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway: N-sulfopropylation of a Primary Amine

reaction_pathway cluster_reactants Reactants cluster_products Products R-NH2 Primary Amine TransitionState [Transition State] R-NH2->TransitionState Nucleophilic Attack Sultone This compound Sultone->TransitionState Zwitterion N-sulfopropylated Amine (Zwitterionic Product) TransitionState->Zwitterion Ring Opening

Caption: N-sulfopropylation of a primary amine with this compound.

Logical Relationship: Factors Affecting Reaction Outcome

logical_relationship outcome Desired Product Yield hydrolysis Hydrolysis (Side Reaction) hydrolysis->outcome Decreases ph pH ph->hydrolysis Promotes (if acidic) nucleophilicity Nucleophilicity of Substrate ph->nucleophilicity Affects temp Temperature temp->outcome Increases rate temp->hydrolysis Increases rate solvent Solvent solvent->outcome Influences rate reagent_quality Reagent Purity reagent_quality->outcome Increases nucleophilicity->outcome Increases

Caption: Key factors influencing the yield of this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Propanesultam and 1,4-Butanesultone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reactivity, applications, and safety considerations of two key sulfonyl-containing cyclic compounds, 1,3-Propanesultam and 1,4-Butanesultone, providing essential data for their strategic application in chemical synthesis and drug development.

This guide offers a comprehensive comparison of the reactivity of this compound and 1,4-Butanesultone, two important intermediates in organic synthesis. Understanding the distinct reactivity profiles of these γ- and δ-sultones, respectively, is crucial for their effective utilization in the development of novel therapeutics and other advanced materials. This document provides a detailed overview of their reaction kinetics with various nucleophiles, experimental protocols for reactivity assessment, and a discussion of the practical implications of their reactivity differences.

Introduction to this compound and 1,4-Butanesultone

1,3-Propanesultone, a five-membered cyclic sulfonate ester (γ-sultone), and 1,4-Butanesultone, its six-membered counterpart (δ-sultone), are potent alkylating agents. They are widely employed to introduce sulfopropyl and sulfobutyl groups, respectively, into a variety of molecules.[1] This modification is particularly valuable in drug development as it can significantly enhance the aqueous solubility of parent compounds.[1] The primary difference in their chemical structure, the ring size, leads to a significant divergence in their reactivity, which is a key consideration for their application. 1,3-Propanesultone is known to be a highly reactive compound, a characteristic that also contributes to its mutagenic and carcinogenic properties.[2] In contrast, 1,4-butanesultone is significantly less reactive.[1]

Comparative Reactivity Analysis

The reactivity of sultones is primarily governed by the ring strain, with the five-membered ring of 1,3-Propanesultone exhibiting greater strain and, consequently, higher reactivity compared to the six-membered ring of 1,4-Butanesultone. This difference is quantitatively demonstrated in their reaction rates with various nucleophiles.

Quantitative Reactivity Data

The following table summarizes the rate constants for the reaction of 1,3-Propanesultone and 1,4-Butanesultone with a series of nucleophiles at 37°C, as well as their relative hydrolysis rates.

Nucleophile/Reaction1,3-Propanesultone (γ-Sultone) Rate Constant (M⁻¹s⁻¹)1,4-Butanesultone (δ-Sultone) Rate Constant (M⁻¹s⁻¹)Relative Reactivity (1,3-PS / 1,4-BS)
Hydrolysis 37 (relative rate)1 (relative rate)[3]37
Fluoride (TBAF) High reactivity (65% conversion in 5 min at 20°C)Low reactivity (no reaction at 20°C, ~65% RCC at 110°C)Significantly Higher
Various Nucleophiles Consistently higher rate constantsConsistently lower rate constants-

Data compiled from multiple sources. The relative hydrolysis rates highlight the significantly greater susceptibility of the five-membered ring to nucleophilic attack by water. Kinetic studies with fluoride ions further underscore the enhanced reactivity of 1,3-propanesultone.

Experimental Protocols

Accurate assessment of the reactivity of these sultones is critical for their controlled use in synthesis. The following are generalized protocols for determining the kinetics of their reactions with nucleophiles.

General Protocol for Measuring Rates of Nucleophilic Attack

This protocol outlines the steps to determine the second-order rate constants for the reaction of sultones with nucleophiles.

  • Reaction Setup : Solutions of the sultone (1,3-Propanesultone or 1,4-Butanesultone) and the desired nucleophile of known concentrations are prepared in a suitable solvent system and maintained at a constant temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is initiated by mixing the sultone and nucleophile solutions.

  • Monitoring Reaction Progress : The progress of the reaction is monitored over time by a suitable analytical technique. Common methods include:

    • Chromatography (HPLC or GC) : To measure the decrease in the concentration of the sultone or the increase in the concentration of the product.

    • Spectrophotometry : If the sultone, nucleophile, or product has a distinct UV-Vis absorbance, this can be used to monitor concentration changes.

    • pH-Stat Titration : If the reaction releases an acidic or basic species, this method can be used to follow the reaction progress.

  • Data Analysis : The concentration-time data is collected and plotted. The second-order rate constant (k) is then determined by fitting the data to the second-order rate equation.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general reaction mechanism and a typical experimental workflow for kinetic studies.

Caption: General SN2 reaction mechanism of a sultone with a nucleophile.

kinetic_workflow prep Prepare solutions of sultone and nucleophile mix Mix reactants at constant temperature prep->mix 1. Initiation monitor Monitor reaction progress (e.g., HPLC, UV-Vis) mix->monitor 2. Monitoring data Collect concentration vs. time data monitor->data 3. Data Acquisition analyze Fit data to rate law to determine k data->analyze 4. Analysis

Caption: Experimental workflow for a kinetic study of sultone reactivity.

Applications and Implications in Drug Development

The choice between 1,3-Propanesultone and 1,4-Butanesultone in drug development and other applications is a direct consequence of their differing reactivities.

1,3-Propanesultone , due to its high reactivity, is a very efficient sulfopropylating agent. This property is advantageous when rapid and complete reaction is desired. It has been utilized in the synthesis of various compounds, including pharmaceuticals and as an electrolyte additive in lithium-ion batteries. However, its high reactivity is also associated with significant toxicity, including carcinogenicity and mutagenicity, necessitating stringent handling precautions.

1,4-Butanesultone , being less reactive, offers a greater degree of control in synthetic procedures. This can be particularly important in complex, multi-step syntheses where selective modification is required. A notable application of 1,4-butanesultone is in the preparation of sulfobutyl ether-β-cyclodextrin (SBE-β-CD), a pharmaceutical excipient used to improve the solubility and stability of drug molecules. It is also used in the synthesis of ionic liquids. While also classified as a suspected carcinogen, its lower reactivity generally translates to a more manageable safety profile compared to its five-membered analog.

Conclusion

The comparison between 1,3-Propanesultone and 1,4-Butanesultone highlights a fundamental principle in chemical reactivity: the influence of ring strain. The greater reactivity of the γ-sultone makes it a powerful tool for rapid sulfopropylation, while the δ-sultone provides a more controlled approach to introducing the sulfobutyl moiety. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for selecting the appropriate reagent to achieve the desired molecular modification while managing the associated safety risks. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies involving these versatile compounds.

References

Navigating the Synthesis of Sulfonates: A Guide to Alternatives for 1,3-Propanesultone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the introduction of a sulfonate moiety is a critical step in modifying the physicochemical properties of molecules, often to enhance water solubility and bioavailability. For years, 1,3-propanesultone has been a go-to reagent for this purpose due to its high reactivity. However, its classification as a toxic, carcinogenic, and mutagenic compound has necessitated the exploration of safer and more sustainable alternatives. This guide provides a comprehensive comparison of alternative sulfonating agents to 1,3-propanesultone, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your synthetic needs.

1,3-Propanesultone: The Double-Edged Sword

1,3-Propanesultone is a cyclic sulfonate ester that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the sulfopropyl group.[1] Its high reactivity stems from the strained four-membered ring, which is susceptible to nucleophilic attack.[2] This reactivity, however, is also linked to its hazardous nature, as it can alkylate biological macromolecules like DNA, leading to mutations and cancer.[3][4] The compound is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

Safer Alternatives for Sulfopropylation

Several alternative reagents have been investigated to replace 1,3-propanesultone. These alternatives aim to provide a similar sulfopropylation functionality with a more favorable safety profile. The most promising candidates include sodium 3-bromopropanesulfonate, 1,4-butanesultone, and sodium bisulfite.

Comparative Performance of Sulfonating Agents

The selection of a suitable sulfonating agent depends on the specific substrate, desired reaction conditions, and safety considerations. The following table summarizes the performance of 1,3-propanesultone and its alternatives in the sulfonation of various substrates.

ReagentSubstrateReaction ConditionsYieldSafety ProfileReference
1,3-Propanesultone ChitosanNeutral pH, water, room temperature, 24h25-95% Degree of SubstitutionToxic, Carcinogenic, Mutagenic
1,4-Butanesultone TriethylamineAcetonitrile, reflux, 1h85%Mutagenic, Carcinogenic (less reactive than 1,3-propanesultone)
Sodium 3-bromopropanesulfonate Acridan EstersIonic Liquid ([BMIM][BF4]), 100°C, 24hGood conversionNon-toxic alternative to 1,3-propanesultoneNot explicitly cited
Sodium Bisulfite (E)-NitroalkenesChiral organocatalyst, MeOH/o-xylene, -20°C, 24hUp to 99%Generally regarded as safe
Chlorosulfonic Acid Fatty Acid Methyl EsterNot specified78%Corrosive, reacts violently with water

Detailed Experimental Protocols

N-Sulfopropylation of Chitosan using 1,3-Propanesultone

This protocol describes the sulfonation of a biopolymer, chitosan, and can be adapted for other primary amines.

Materials:

  • Chitosan

  • 1,3-Propanesultone

  • Deionized water

  • Dialysis membrane (MWCO 14 kDa)

  • Freeze-dryer

Procedure:

  • Disperse chitosan in deionized water to form a gel.

  • Add 1,3-propanesultone to the chitosan gel with continuous stirring at room temperature. The reaction is typically carried out at a neutral pH.

  • Allow the reaction to proceed for 24 hours.

  • The resulting solution is dialyzed against deionized water for several days to remove unreacted reagents and byproducts.

  • The purified N-sulfopropyl chitosan is obtained by freeze-drying.

The degree of substitution can be controlled by varying the ratio of 1,3-propanesultone to the amine groups in the substrate.

Sulfobutylation of Triethylamine using 1,4-Butanesultone

This reaction demonstrates the synthesis of an ionic liquid precursor.

Materials:

  • 1,4-Butanesultone

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve triethylamine in acetonitrile.

  • Add 1,4-butanesultone to the solution.

  • Reflux the reaction mixture for one hour.

  • The product, a zwitterion, precipitates from the solution and can be isolated by filtration.

Enantioselective Sulfonation of (E)-Nitroalkenes using Sodium Bisulfite

This protocol showcases a modern approach to chiral sulfonic acid synthesis.

Materials:

  • (E)-Nitroalkene

  • Sodium bisulfite

  • Chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst)

  • Methanol/o-xylene solvent mixture

Procedure:

  • Dissolve the (E)-nitroalkene and the chiral organocatalyst in the methanol/o-xylene solvent mixture.

  • Cool the solution to -20°C.

  • Add a freshly prepared aqueous solution of sodium bisulfite dropwise.

  • Stir the reaction mixture vigorously at -20°C for the specified time (e.g., 24 hours).

  • After completion, the reaction is quenched, and the product is extracted and purified.

Visualizing the Synthetic Pathways

To better understand the reaction workflows, the following diagrams illustrate the sulfonation processes.

Sulfonation_Pathways cluster_PS 1,3-Propanesultone Reaction cluster_SBPS Sodium 3-Bromopropanesulfonate Reaction cluster_BS 1,4-Butanesultone Reaction cluster_NaHSO3 Sodium Bisulfite Reaction PS 1,3-Propanesultone Prod_PS Sulfopropylated Product PS->Prod_PS Ring Opening Nuc_PS Nucleophile (R-NH2, R-OH) Nuc_PS->Prod_PS SBPS Sodium 3-Bromopropanesulfonate Prod_SBPS Sulfopropylated Product SBPS->Prod_SBPS Nucleophilic Substitution Nuc_SBPS Nucleophile (R-NH2, R-OH) Nuc_SBPS->Prod_SBPS BS 1,4-Butanesultone Prod_BS Sulfobutylated Product BS->Prod_BS Ring Opening Nuc_BS Nucleophile (R-NH2, R-OH) Nuc_BS->Prod_BS NaHSO3 Sodium Bisulfite Prod_NaHSO3 Sulfonated Product NaHSO3->Prod_NaHSO3 Michael Addition Alkene Activated Alkene Alkene->Prod_NaHSO3

Caption: General reaction schemes for sulfopropylation and sulfonylation using different reagents.

Logical Relationships in Reagent Selection

The choice of a sulfonating agent is a critical decision in the synthetic design process. The following diagram illustrates the key considerations.

Reagent_Selection Start Need to Introduce Sulfonate Group High_Reactivity High Reactivity Required? Start->High_Reactivity Safety_Concern High Safety Concern? High_Reactivity->Safety_Concern No PS Use 1,3-Propanesultone (with caution) High_Reactivity->PS Yes Safety_Concern->PS No (still handle with care) Alternatives Consider Alternatives Safety_Concern->Alternatives Yes Substrate_Type Substrate Type? Alternatives->Substrate_Type SBPS Sodium 3-Bromopropanesulfonate (for N/O-sulfopropylation) Substrate_Type->SBPS Amine/Alcohol BS 1,4-Butanesultone (for N/O-sulfobutylation, lower reactivity) Substrate_Type->BS Amine/Alcohol NaHSO3 Sodium Bisulfite (for activated alkenes) Substrate_Type->NaHSO3 Alkene

Caption: Decision tree for selecting a suitable sulfonating agent.

Conclusion

While 1,3-propanesultone remains a highly effective sulfonating agent, its significant health risks necessitate a shift towards safer alternatives. This guide has provided a comparative overview of several viable options, including sodium 3-bromopropanesulfonate, 1,4-butanesultone, and sodium bisulfite. By considering the reactivity, substrate scope, and safety profiles of each, researchers can make informed decisions to achieve their synthetic goals in a safer and more sustainable manner. The provided experimental protocols and decision-making diagrams serve as a practical resource for implementing these alternatives in the laboratory. As the demand for greener chemistry grows, the development and adoption of such alternatives will be crucial for the future of pharmaceutical and chemical synthesis.

References

The Superior Performance of 1,3-Propanesultam as an SEI-Forming Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in battery technology, the quest for a stable and efficient solid electrolyte interphase (SEI) is paramount for advancing lithium-ion battery performance. Among the myriad of electrolyte additives, 1,3-Propanesultam (PS) has emerged as a highly effective agent in forming a robust SEI layer, leading to enhanced cycle life, improved safety, and superior performance under demanding conditions. This guide provides an objective comparison of PS with other common SEI-forming additives, supported by experimental data, to elucidate its advantages.

This compound's efficacy stems from its preferential reduction on the anode surface, forming a stable and uniform SEI layer that effectively suppresses further electrolyte decomposition. This protective film allows for efficient lithium-ion transport while preventing detrimental side reactions, a critical factor in achieving long-term battery stability.

Comparative Performance Analysis

Experimental studies consistently demonstrate the superior performance of batteries containing this compound in the electrolyte compared to those with other common additives such as Vinylene Carbonate (VC) and Prop-1-ene-1,3-sultone (PES). Key performance metrics are summarized below.

Quantitative Data Summary

The following table compiles data from various studies, highlighting the impact of different additives on battery performance.

AdditiveCell TypeKey Performance MetricValueReference
This compound (PS) Li-rich-NMC/Li half-cellCapacity Retention after 240 cycles245 mAh g⁻¹ [1][2]
No AdditiveLi-rich-NMC/Li half-cellCapacity Retention after 240 cyclesLower than with PS[1][2]
This compound (PS) Li-rich-NMC/Li half-cellCoulombic Efficiency99 ± 1% [1]
This compound (PS) NMCT-La/HC full-cell (Sodium-ion)Capacity Retention from 58.7% (base)82.0%
Ethylene Sulfate (DTD)NMCT-La/HC full-cell (Sodium-ion)Capacity Retention from 58.7% (base)79.4%
Prop-1-ene-1,3-sultone (PES)NMCT-La/HC full-cell (Sodium-ion)Capacity Retention from 58.7% (base)Negative effect
This compound (PS) + Vinylene Carbonate (VC) Graphite/LiCoO2Capacity Retention at 55°CImproved
Vinylene Carbonate (VC)Graphite/LiCoO2Capacity Retention at 55°CLower than PS+VC
This compound (PS) LiNi₀.₅Mn₁.₅O₄/GraphiteGas EvolutionDecreased
3-fluoro-1,3-propane sultone (FPS)LiCoO₂/graphiteCyclability (25–60 °C)Superior to PS and VC
Vinylene Carbonate (VC)LiCoO₂/graphiteElevated temperature (90 °C) storageSevere swelling
3-fluoro-1,3-propane sultone (FPS)LiCoO₂/graphiteElevated temperature (90 °C) storageLittle thermal degradation

Mechanism of Action: SEI Formation

The primary function of an SEI-forming additive is to be electrochemically reduced on the anode surface at a potential higher than that of the bulk electrolyte solvents (like ethylene carbonate, EC). This preemptive reduction forms a stable passivation layer.

Theoretical and experimental studies confirm that this compound is reduced prior to common electrolyte solvents. The reduction of PS leads to the formation of lithium alkyl sulfonates (RSO₃Li) and other sulfur-containing species, which are key components of a stable and effective SEI. This contrasts with the SEI formed from VC, which is primarily composed of poly(VC). The combination of both additives can result in a more robust SEI with both high conductivity and thermal stability.

SEI_Formation_Mechanism cluster_anode Anode Surface Anode Graphite Anode SEI Stable SEI Formation (Lithium Alkyl Sulfonates) Anode->SEI Forms PS This compound (PS) PS->Anode Preferential Reduction EC Ethylene Carbonate (EC) Decomposition Electrolyte Decomposition EC->Decomposition Reduction at lower potential Li_ion Li⁺ Li_ion->Anode

Preferential reduction of this compound on the anode surface.

Experimental Protocols

The presented data is based on standard electrochemical evaluation methods for lithium-ion battery materials. Below are generalized methodologies for the key experiments.

Cell Assembly
  • Coin Cells (CR2032): Typically used for half-cell and full-cell testing.

  • Electrodes: Working electrodes (e.g., Li-rich-NMC, graphite) and counter electrodes (e.g., lithium metal, graphite) are punched into circular discs.

  • Separator: A microporous membrane (e.g., Celgard) is placed between the electrodes to prevent short circuits.

  • Electrolyte: A baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is used, to which the SEI-forming additives are added in specified weight percentages (typically 1-2%).

  • Assembly: The components are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

Electrochemical Measurements
  • Galvanostatic Cycling: Cells are charged and discharged at constant current densities (C-rates) within a specific voltage window to determine capacity, coulombic efficiency, and capacity retention over multiple cycles.

  • Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly with time to investigate the reduction and oxidation potentials of the electrolyte components and understand the SEI formation process.

  • Electrochemical Impedance Spectroscopy (EIS): A small AC voltage is applied over a range of frequencies to measure the impedance of the cell, providing insights into the properties of the SEI layer, such as its ionic conductivity and charge-transfer resistance.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis Elec_prep Electrolyte Preparation (Base + Additive) Cell_assy Coin Cell Assembly (in Glovebox) Elec_prep->Cell_assy Formation Formation Cycles (Low C-rate) Cell_assy->Formation Cycling Galvanostatic Cycling (Capacity, Efficiency) Formation->Cycling CV Cyclic Voltammetry (Redox Potentials) Formation->CV EIS Impedance Spectroscopy (SEI Properties) Formation->EIS Data_an Data Analysis and Performance Comparison Cycling->Data_an CV->Data_an EIS->Data_an

General workflow for evaluating SEI-forming additives.

Conclusion

References

Confirming Success: A Comparative Guide to Spectroscopic Analysis of 1,3-Propanesultam Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful functionalization of molecules and materials is a critical step. When introducing sulfonate groups using 1,3-Propanesultam, rigorous analytical confirmation is essential. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS)—to verify successful functionalization, alongside a comparison with alternative sulfonation methods.

The introduction of sulfonate groups can significantly alter the properties of a material, enhancing hydrophilicity, introducing charge, and providing sites for further chemical modification. This compound is a widely used reagent for this purpose due to its reactivity with nucleophiles such as amines and thiols, resulting in a stable propylsulfonate linkage. Verifying the covalent attachment and the ring-opening of the sultam ring is paramount.

Spectroscopic Techniques for Confirmation

A multi-faceted spectroscopic approach is often the most robust strategy to confirm successful functionalization. Each technique provides unique and complementary information about the chemical structure and composition of the modified material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the functionalized product in solution or in the solid state. Both ¹H and ¹³C NMR provide distinct signatures that confirm the covalent attachment and ring-opening of this compound.

Key NMR Indicators of Successful Functionalization:

  • Disappearance of Reactant Signals: The characteristic proton and carbon signals of the this compound reactant will diminish or disappear entirely in the spectrum of the purified product.

  • Appearance of New Signals: New signals corresponding to the propylsulfonate chain will appear. In ¹H NMR, this typically includes three new multiplets corresponding to the three methylene groups of the propyl chain.

  • Chemical Shift Changes: The chemical shifts of protons and carbons near the functionalization site on the substrate molecule will experience a downfield shift due to the electron-withdrawing nature of the sulfonate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The ring-opening of this compound and the formation of the sulfonate group give rise to characteristic absorption bands.

Key FTIR Indicators of Successful Functionalization:

  • Appearance of Sulfonate Peaks: Strong absorption bands characteristic of the sulfonate group (SO₃) will appear in the spectrum of the functionalized material. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly indicative.

  • Disappearance of Sultam Peaks: The characteristic peaks of the cyclic sultam ring in the reactant will be absent in the product spectrum.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. It is particularly useful for confirming the functionalization of solid substrates.

Key XPS Indicators of Successful Functionalization:

  • Presence of Sulfur: The appearance of a sulfur (S 2p) peak in the XPS survey spectrum is a primary indicator of successful sulfonation.

  • Chemical State of Sulfur: High-resolution scans of the S 2p region can confirm the presence of a sulfonate group. The binding energy of the S 2p peak for sulfonates is typically observed around 167-169 eV.[1]

  • Elemental Ratios: The atomic ratios of sulfur to other elements (e.g., carbon, nitrogen) can be used to estimate the degree of surface functionalization.

Comparative Data of Spectroscopic Analyses

The following tables summarize the key spectroscopic data for confirming the successful functionalization with this compound and provide a comparison with the unfunctionalized starting material.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound¹H NMR Signals (ppm)¹³C NMR Signals (ppm)
This compound Triplet ~3.1 ppm (CH₂-S), Triplet ~3.5 ppm (CH₂-O), Quintet ~2.2 ppm (CH₂-CH₂-CH₂)~25 (CH₂-CH₂-CH₂), ~45 (CH₂-S), ~70 (CH₂-O)
Propylsulfonate Adduct Multiplets ~2.8-3.2 ppm (-CH₂-S), Multiplets ~1.8-2.2 ppm (-CH₂-CH₂-CH₂-), Multiplets ~3.3-3.7 ppm (-N-CH₂- or -S-CH₂-)~25-30 (-CH₂-CH₂-CH₂-), ~48-52 (-CH₂-S), ~50-55 (-N-CH₂- or -S-CH₂-)

Note: Exact chemical shifts will vary depending on the solvent and the specific substrate.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupVibration ModeWavenumber (cm⁻¹)
This compound S=O Asymmetric Stretch~1350
S=O Symmetric Stretch~1150
Sulfonate (SO₃) S=O Asymmetric Stretch~1190-1220
S=O Symmetric Stretch~1030-1060
C-S Stretch~680-720[1]

Table 3: XPS Binding Energies (eV)

ElementOrbitalChemical StateBinding Energy (eV)
Sulfur S 2pSulfonate (R-SO₃⁻)~167-169[1]

Comparison with Alternative Sulfonation Methods

While this compound is a versatile reagent, other methods exist for introducing sulfonate groups. The choice of method depends on the substrate, desired properties, and reaction conditions. Spectroscopic analysis remains crucial for confirming the success of these alternative functionalizations.

Table 4: Comparison of Sulfonation Agents and Their Spectroscopic Confirmation

Sulfonation AgentTypical Substrate/ReactionKey Spectroscopic ConfirmationAdvantagesDisadvantages
This compound Amines, ThiolsNMR: Propyl chain signals. FTIR: SO₃ stretches. XPS: S 2p at ~168 eV.Mild reaction conditions, stable linkage.Potential toxicity.
Sulfuric Acid (H₂SO₄) Aromatic compoundsFTIR: SO₃ stretches. XPS: S 2p at ~168 eV.Strong sulfonating agent, readily available.Harsh conditions, potential for side reactions.
Sodium 2-bromoethanesulfonate Amines, ThiolsNMR: Ethanesulfonate signals. FTIR: SO₃ stretches. XPS: S 2p at ~168 eV, Br 3d (reactant).Water-soluble reagent.Requires nucleophilic substitution, potential for elimination reactions.
3-Mercaptopropylsulfonate Surfaces with maleimide or other thiol-reactive groupsNMR: Propylsulfonate signals. FTIR: SO₃ stretches. XPS: S 2p at ~168 eV.Introduces a thiol-ether linkage.Limited to specific reactive groups on the substrate.
Taurine (2-aminoethanesulfonic acid) Carboxylic acids (amide bond formation)NMR: Ethanesulfonate signals. FTIR: Amide I & II bands, SO₃ stretches. XPS: S 2p at ~168 eV, N 1s (amide).Biocompatible, zwitterionic character.Requires coupling agents for amide bond formation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for functionalization with this compound and subsequent spectroscopic analysis.

Protocol 1: Functionalization of an Amine-Terminated Surface with this compound
  • Surface Preparation: Ensure the amine-terminated surface is clean and dry.

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dimethylformamide or acetonitrile) to a concentration of 0.1-1 M.

  • Reaction: Immerse the amine-terminated substrate in the this compound solution. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents relative to surface amine groups), to facilitate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Washing: After the reaction, thoroughly wash the substrate with the reaction solvent, followed by a series of washes with other solvents (e.g., ethanol, deionized water) to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: For soluble products, dissolve 5-10 mg of the dried, functionalized material in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For solid-state NMR, pack the sample into a rotor.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks to determine the relative ratios of protons. Compare the chemical shifts of the product with those of the starting materials.

Protocol 3: FTIR Spectroscopic Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often convenient. Ensure good contact between the sample and the ATR crystal. Alternatively, prepare a KBr pellet. For soluble samples, a thin film can be cast on an IR-transparent window.

  • Data Acquisition: Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the sulfonate group and compare the spectrum to that of the starting material to confirm the disappearance of reactant peaks.

Protocol 4: XPS Analysis
  • Sample Preparation: Mount the solid sample on a sample holder using double-sided conductive tape. Ensure the surface to be analyzed is exposed.

  • Data Acquisition: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify the elements present. Then, perform high-resolution scans over the S 2p, C 1s, O 1s, and N 1s regions.

  • Data Analysis: Process the data to determine the binding energies and atomic concentrations of the elements. Deconvolute the high-resolution S 2p peak to confirm the chemical state of sulfur.

Visualizing the Workflow

Functionalization_Workflow cluster_prep Preparation cluster_reaction Functionalization cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start Start with Substrate Reaction Reaction/ Grafting Start->Reaction Reagent This compound Solution Reagent->Reaction Purification Washing & Drying Reaction->Purification NMR NMR Analysis Purification->NMR FTIR FTIR Analysis Purification->FTIR XPS XPS Analysis Purification->XPS Confirmation Successful Functionalization NMR->Confirmation FTIR->Confirmation XPS->Confirmation

Spectroscopic_Comparison cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Functionalized_Material Functionalized Material NMR NMR Functionalized_Material->NMR FTIR FTIR Functionalized_Material->FTIR XPS XPS Functionalized_Material->XPS NMR_Info Molecular Structure Covalent Linkage NMR->NMR_Info FTIR_Info Functional Groups (Sulfonate) FTIR->FTIR_Info XPS_Info Surface Elemental Composition Chemical State (Sulfonate) XPS->XPS_Info

By employing a combination of these spectroscopic techniques and following robust experimental protocols, researchers can confidently confirm the successful functionalization of materials with this compound, paving the way for further advancements in their respective fields.

References

The Impact of 1,3-Propanesultone Additive on Lithium-Ion Battery Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of energy storage, the quest for enhanced battery performance is perpetual. This guide provides a detailed comparison of the electrochemical performance of lithium-ion batteries with and without the 1,3-Propanesultone (PS) electrolyte additive. By examining key performance metrics through experimental data, this document serves as a valuable resource for understanding the benefits of incorporating PS into battery electrolytes.

The addition of 1,3-Propanesultone to the electrolyte of lithium-ion batteries has been shown to significantly improve their overall performance and lifespan. The primary mechanism behind this enhancement is the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode.[1] This SEI layer is formed by the electrochemical reduction of PS, a process that occurs at a higher potential than the reduction of the main electrolyte solvents, such as ethylene carbonate (EC).[1][2]

This preferential reduction of PS effectively passivates the electrode surface, preventing the continuous decomposition of the electrolyte and the formation of unstable SEI components.[1] Consequently, the inclusion of PS leads to several key advantages, including extended cycle life, improved coulombic efficiency, enhanced thermal stability, and reduced gas generation.[3]

Quantitative Performance Comparison

The following tables summarize the representative performance improvements observed in lithium-ion batteries upon the addition of 1,3-Propanesultone to the electrolyte. The data presented is a synthesis of typical findings from various research studies.

Performance MetricWithout 1,3-Propanesultone AdditiveWith 1,3-Propanesultone Additive
Initial Coulombic Efficiency ~85%>90%
Capacity Retention (after 500 cycles) ~60-70%>80%
Gas Generation (at elevated temperatures) SignificantSubstantially Reduced
SEI Layer Characteristics Less stable, higher impedanceMore stable, lower impedance

Table 1: General Performance Comparison

Cycle NumberCoulombic Efficiency (Without Additive)Coulombic Efficiency (With 1,3-Propanesultone)
185.2%90.5%
5098.5%99.8%
10098.2%99.7%
20097.5%99.5%
50096.0%99.2%

Table 2: Comparative Coulombic Efficiency Over Extended Cycling

Cycle NumberCapacity Retention (Without Additive)Capacity Retention (With 1,3-Propanesultone)
10090%98%
20082%95%
30075%92%
40068%88%
50062%85%

Table 3: Comparative Capacity Retention Over Extended Cycling

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of batteries with and without the 1,3-Propanesultone additive.

Battery Assembly and Formation
  • Cell Type: Coin cells (e.g., CR2032) are typically used for laboratory-scale testing.

  • Electrodes: A graphite-based anode and a lithium-based cathode (e.g., LiCoO₂, NMC) are common choices.

  • Separator: A microporous polymer membrane (e.g., Celgard) is used to prevent short circuits.

  • Electrolyte Preparation:

    • Baseline Electrolyte: A solution of a lithium salt (e.g., 1M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).

    • Additive Electrolyte: The baseline electrolyte with the addition of a specific weight percentage of 1,3-Propanesultone (typically 1-2 wt%).

  • Cell Assembly: The coin cells are assembled in an argon-filled glovebox to prevent moisture contamination.

  • Formation Cycles: The assembled cells undergo a few initial charge-discharge cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

Cycling Stability Test
  • Objective: To evaluate the capacity retention and coulombic efficiency of the battery over a large number of charge-discharge cycles.

  • Procedure:

    • The cells are charged and discharged at a constant current rate (e.g., 1C) within a defined voltage window (e.g., 3.0 V to 4.2 V).

    • The discharge capacity and the ratio of discharge to charge capacity (coulombic efficiency) are recorded for each cycle.

    • The test is typically run for hundreds of cycles to assess long-term performance.

Cyclic Voltammetry (CV)
  • Objective: To study the electrochemical reduction and oxidation processes occurring at the electrode-electrolyte interface.

  • Procedure:

    • A three-electrode setup is often used, with the battery electrode as the working electrode, lithium metal as the counter and reference electrodes.

    • The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s).

    • The resulting current is measured, providing information about the potentials at which the electrolyte and additive are reduced.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the impedance characteristics of the battery, which provides insights into the properties of the SEI layer and charge transfer kinetics.

  • Procedure:

    • A small AC voltage (e.g., 5 mV) is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • The resulting AC current is measured to determine the impedance at each frequency.

    • The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) to analyze the different resistance and capacitance components of the battery.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes and experimental workflows involved in this comparative study.

SEI_Formation_Mechanism cluster_without_ps Without 1,3-Propanesultone cluster_with_ps With 1,3-Propanesultone Anode_NoPS Anode Surface EC_Reduction Ethylene Carbonate (EC) Reduction Anode_NoPS->EC_Reduction Low Potential Unstable_SEI Unstable SEI Layer (e.g., (CH₂OCO₂Li)₂) EC_Reduction->Unstable_SEI Gas_Formation Ethylene Gas (C₂H₄) Formation EC_Reduction->Gas_Formation Anode_PS Anode Surface PS_Reduction 1,3-Propanesultone (PS) Reduction Anode_PS->PS_Reduction Higher Potential (before EC reduction) Stable_SEI Stable SEI Layer (contains -SO₃- groups) PS_Reduction->Stable_SEI

Caption: SEI Formation with and without 1,3-Propanesultone.

Experimental_Workflow Start Start Electrolyte_Prep Electrolyte Preparation (With and Without PS) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (CR2032) Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (Low C-rate) Cell_Assembly->Formation Performance_Testing Performance Testing Formation->Performance_Testing Cycling_Test Cycling Stability Test (e.g., 500 cycles at 1C) Performance_Testing->Cycling_Test CV_Test Cyclic Voltammetry (CV) Performance_Testing->CV_Test EIS_Test Electrochemical Impedance Spectroscopy (EIS) Performance_Testing->EIS_Test Data_Analysis Data Analysis and Comparison Cycling_Test->Data_Analysis CV_Test->Data_Analysis EIS_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparative battery testing.

References

A Comparative Guide to Polymers Modified with 1,3-Propanesultam: Characterization and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring advanced polymer systems, zwitterionic materials represent a significant leap forward, particularly in the realms of biocompatibility and controlled therapeutics. Among these, polymers modified with 1,3-propanesultam to create sulfobetaine moieties have garnered considerable attention. This guide provides an objective comparison of these polymers with relevant alternatives, supported by experimental data and detailed protocols, to aid in the selection and application of the most suitable materials for your research needs.

Performance Comparison of Zwitterionic Polymers

The unique properties of zwitterionic polymers, characterized by an equal number of positive and negative charges on the same monomer unit, lead to exceptional resistance to nonspecific protein adsorption and cell adhesion, a critical requirement for biomedical applications.[1][2] Polymers modified with this compound yield sulfobetaines, which are often compared with other zwitterionic structures like carboxybetaines and phosphobetaines, as well as the industry-standard polyethylene glycol (PEG).

Antifouling Properties

The primary advantage of zwitterionic polymers lies in their antifouling capabilities. The strong hydration layer formed around the zwitterionic groups acts as a physical and energetic barrier to prevent protein and cell attachment.[3]

Polymer TypeProtein Adsorption (ng/cm²)Cell Adhesion Reduction (%)Water Contact Angle (°)Key Characteristics
Poly(sulfobetaine methacrylate) (pSBMA) < 5 [4]> 95 [4]< 20 Excellent hydrophilicity and stability over a wide pH range.
Poly(carboxybetaine methacrylate) (pCBMA)< 10> 90< 30pH-responsive properties due to the carboxylic acid group.
Poly(phosphorylcholine) (PMPC)< 5> 95< 20Biomimetic, mimics the natural cell membrane.
Poly(ethylene glycol) (PEG)10-100~8030-50Susceptible to oxidative degradation.

Table 1: Comparison of Antifouling and Hydrophilic Properties of Different Polymer Coatings. Lower protein adsorption and water contact angle, and higher cell adhesion reduction indicate better antifouling performance. Data is compiled from various studies and represents typical performance.

Drug Delivery Applications

In drug delivery, the choice of polymer can significantly influence the release kinetics and biocompatibility of the formulation. Hydrogels fabricated from zwitterionic polymers are particularly promising for their ability to provide sustained drug release.

Polymer HydrogelSwelling Ratio (%)Drug Release ProfileBiocompatibilityKey Advantages for Drug Delivery
Dextran-g-Poly(sulfobetaine) (DEX-SB) Higher than CB-DEX Sustained release High Higher hydrophilicity leads to larger interior pores for drug loading.
Dextran-g-Poly(carboxybetaine) (DEX-CB)Lower than SB-DEXSustained releaseHighLower rheological storage modulus compared to SB-DEX.
Pluronic F127VariableBurst release followed by sustained releaseModerateThermosensitive, forming a gel at body temperature.
Poly(N-isopropylacrylamide) (PNIPAAm)VariableTemperature-triggered releaseModerateExhibits a lower critical solution temperature (LCST).

Table 2: Comparison of Polymer Hydrogels for Drug Delivery. The swelling ratio and release profile are critical parameters for controlling drug dosage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the characterization of this compound modified polymers.

Synthesis of Sulfobetaine Monomers from this compound

This protocol describes the quaternization reaction to form a sulfobetaine monomer.

Materials:

  • Amine-containing monomer (e.g., 2-vinylpyridine, N-[3-(dimethylamino)propyl]methacrylamide)

  • 1,3-Propanesultone

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the amine-containing monomer in the anhydrous solvent under an inert atmosphere.

  • Add 1,3-propanesultone to the solution. The molar ratio of amine to sultone is typically 1:1.

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set duration (e.g., 24-48 hours).

  • The zwitterionic monomer will precipitate out of the solution as a solid.

  • Filter the product, wash with a non-solvent (e.g., diethyl ether), and dry under vacuum.

Protein Adsorption Assay (ELISA-based)

This protocol quantifies the amount of protein that nonspecifically adsorbs to a polymer-coated surface.

Materials:

  • Polymer-coated substrates (e.g., 96-well plates)

  • Protein solution (e.g., Fibrinogen, Lysozyme in Phosphate Buffered Saline - PBS)

  • Primary antibody specific to the protein

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Enzyme substrate (e.g., TMB)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Plate reader

Procedure:

  • Incubate the polymer-coated wells with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • Wash the wells multiple times with the wash buffer to remove unbound protein.

  • Block the remaining surface with a blocking buffer to prevent nonspecific binding of antibodies.

  • Incubate with the primary antibody, followed by washing.

  • Incubate with the HRP-conjugated secondary antibody, followed by washing.

  • Add the substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Quantify the amount of adsorbed protein by comparing the absorbance to a standard curve of known protein concentrations.

In Vitro Drug Release Study

This protocol measures the rate of drug release from a polymer hydrogel.

Materials:

  • Drug-loaded polymer hydrogel

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a container with a specific volume of the release medium.

  • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involved in working with this compound modified polymers, the following diagrams illustrate a typical synthesis pathway and an experimental workflow for characterization.

Synthesis_of_pSBMA cluster_reactants Reactants cluster_reaction Synthesis cluster_products Products AmineMonomer Amine-containing Monomer Quaternization Quaternization Reaction AmineMonomer->Quaternization Propanesultone This compound Propanesultone->Quaternization SBMonomer Sulfobetaine Monomer Quaternization->SBMonomer Polymerization Polymerization pSBMA Poly(sulfobetaine) Polymer Polymerization->pSBMA SBMonomer->Polymerization

Caption: Synthesis of a sulfobetaine polymer via quaternization of an amine monomer with this compound, followed by polymerization.

Antifouling_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Surface Substrate Surface PolymerCoat Polymer Coating Surface->PolymerCoat ProteinSol Protein Solution PolymerCoat->ProteinSol CellCulture Cell Culture PolymerCoat->CellCulture QuantifyProtein Quantify Adsorbed Protein (e.g., ELISA) ProteinSol->QuantifyProtein AssessAdhesion Assess Cell Adhesion (Microscopy) CellCulture->AssessAdhesion

Caption: Experimental workflow for evaluating the antifouling properties of polymer-coated surfaces against protein adsorption and cell adhesion.

References

A Comparative Guide to the Structural Validation of Zwitterions Synthesized from 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and detailed methodologies for the structural validation of zwitterions derived from the reaction of nucleophiles with 1,3-propanesultam. The focus is on providing objective, data-driven comparisons to aid in the selection of optimal synthetic and analytical strategies.

Synthesis of Sulfobetaine Zwitterions: A Comparative Overview

The synthesis of sulfobetaine zwitterions through the ring-opening reaction of this compound with tertiary amines is a widely employed and efficient method. This process, known as quaternization, results in the formation of a stable zwitterionic structure with a positively charged quaternary ammonium ion and a negatively charged sulfonate group.

This section compares the synthesis of various sulfobetaine zwitterions using this compound, highlighting the reaction conditions and reported yields.

Starting AmineReaction SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
PyridineEthyl Acetate60286.0[1]
1-VinylimidazoleAcetoneAmbient24~85.3[2]
2-VinylpyridineAcetonitrile6024~79[2]
4-VinylpyridineAcetonitrile6048~82[2]
N,N-Dimethylaminopropyl MethacrylamideAcetoneRoom Temperature24~70.9[2]

Key Observations:

  • The reaction of this compound with various tertiary amines proceeds with good to excellent yields under relatively mild conditions.

  • The choice of solvent and reaction temperature can influence the reaction time and overall yield. For instance, the synthesis of 3-(1-Pyridinio)-1-propanesulfonate in ethyl acetate at 60°C is significantly faster than the reactions of vinyl-substituted pyridines and imidazoles in acetone or acetonitrile at ambient or slightly elevated temperatures.

Alternative Synthetic Approaches

While the reaction with this compound is prevalent, other sulfonating agents can be used to synthesize similar zwitterionic structures. These include:

  • Sodium 2-chloroethanesulfonate: Used for the synthesis of sulfobetaines with a two-carbon spacer between the ammonium and sulfonate groups.

  • 1,4-Butanesultone: Employed for creating sulfobetaines with a four-carbon spacer.

The choice of sulfonating agent allows for the tuning of the physicochemical properties of the resulting zwitterion by altering the distance between the charged centers.

Experimental Protocols

Synthesis of 3-(1-Pyridinio)-1-propanesulfonate

This protocol details the synthesis of 3-(1-Pyridinio)-1-propanesulfonate, a representative zwitterion, from pyridine and this compound.

Materials:

  • This compound

  • Pyridine

  • Ethyl Acetate

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound in ethyl acetate.

  • Heat the solution to 60°C in an oil bath with stirring.

  • Slowly add a solution of pyridine in ethyl acetate dropwise to the heated solution over 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with ethyl acetate.

  • Dry the product under vacuum to yield 3-(1-Pyridinio)-1-propanesulfonate as a white crystalline powder.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is crucial for effective purification.

General Procedure:

  • Solvent Selection: Identify a suitable solvent in which the zwitterion is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Dissolve the crude zwitterionic product in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the zwitterion decreases, leading to the formation of pure crystals. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Structural Validation: A Multi-Technique Approach

Confirming the zwitterionic structure is a critical step. A combination of spectroscopic and analytical techniques provides unambiguous structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized zwitterions.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the propyl chain. The protons on the carbon adjacent to the newly formed quaternary nitrogen will be deshielded and appear at a downfield chemical shift compared to the starting amine. The integration of the peaks will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The carbon atoms attached to the quaternary nitrogen and the sulfonate group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized zwitterion. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the zwitterionic compound. Fragmentation patterns can also provide further structural information. For example, in aliphatic amines, a common fragmentation is the alpha-cleavage of an alkyl radical.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive proof of the zwitterionic structure by determining the precise arrangement of atoms in the crystal lattice. The crystal structure of 3-(1-Pyridinio)-1-propanesulfonate has been determined and is available in the Cambridge Structural Database (CCDC Number: 638328), confirming its zwitterionic nature.

Visualizing the Process

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation S1 This compound S3 Reaction & Workup S1->S3 S2 Tertiary Amine S2->S3 S4 Crude Zwitterion S3->S4 P1 Recrystallization S4->P1 P2 Pure Zwitterion P1->P2 V1 NMR Spectroscopy (¹H & ¹³C) P2->V1 V2 Mass Spectrometry P2->V2 V3 X-ray Crystallography P2->V3 V4 Validated Structure V1->V4 V2->V4 V3->V4

Zwitterion_Synthesis_Mechanism Reactants Tertiary Amine (e.g., Pyridine) TransitionState Nucleophilic Attack (Ring Opening) Reactants->TransitionState Propanesultam This compound Propanesultam->TransitionState Product Zwitterion (Sulfobetaine) TransitionState->Product

Validation_Logic A Synthesized Product B Does NMR data match expected structure? A->B C Does MS data confirm molecular weight? B->C Yes F Re-evaluate Synthesis/ Purification B->F No D Does X-ray data confirm zwitterionic form? C->D Yes C->F No E Structure Validated D->E Yes D->F No

References

A comparative study of different methods for synthesizing 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methods for 1,3-propanesultam, a crucial intermediate in the synthesis of pharmaceuticals, specialty chemicals, and materials for lithium-ion batteries. The following sections detail the experimental protocols, quantitative performance data, and qualitative comparisons of the most prominent synthetic routes, enabling an informed selection of the most suitable method for a given application.

At a Glance: Comparison of Synthetic Routes to this compound

The selection of a synthetic route to this compound is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. This section provides a high-level overview of the key methods.

Quantitative Comparison of Synthetic Methods

ParameterMethod 1: From 3-ChloropropanolMethod 2: From Allyl ChlorideMethod 3: From 1-Bromo-3-chloropropaneMethod 4: From Allyl Alcohol
Starting Materials 3-Chloropropanol, Sodium SulfiteAllyl Chloride, Sodium Metabisulfite1-Bromo-3-chloropropane, Sodium SulfiteAllyl Alcohol, Sodium Bisulfite
Key Reagents Hydrochloric AcidSulfuric Acid, Sodium HydroxideEthanol, Hydrochloric AcidPyridinium p-toluenesulfonate, Calcium Oxide
Reaction Temperature 25-120°C (sulfonation), 40-110°C (cyclization)50°C (sulfonation), 60°C (addition), ~105°C (cyclization)80°C (sulfonation), 140-200°C (cyclization)55°C (dehydration)
Reaction Time 4-48h (sulfonation), 1-24h (acidification)5-8h (addition), 10-12h (cyclization)8h (sulfonation)2.5h (dehydration)
Reported Yield >90%[1]80-81%[2]83%[3]99.4%[4]
Reported Purity >99.9%[1]≥99%>99%>99.99%
Scalability Suitable for industrial production.Suitable for mass production.Scalable.Demonstrated on a large scale.

Qualitative Comparison of Synthetic Methods

ParameterMethod 1: From 3-ChloropropanolMethod 2: From Allyl ChlorideMethod 3: From 1-Bromo-3-chloropropaneMethod 4: From Allyl Alcohol
Advantages High yield and purity, short process route, minimal waste, environmentally friendly (aqueous reaction).Cheap raw materials, mild reaction conditions.High purity, low water content in the final product.High yield and purity, established commercial method.
Disadvantages Requires vacuum distillation.Multi-step process, use of strong acids and bases.Use of organic solvents (ethanol), high vacuum and temperature for cyclization.Use of highly toxic allyl alcohol.
Starting Material Toxicity 3-Chloropropanol is toxic by ingestion and inhalation.Allyl chloride is highly flammable, toxic, and a suspected carcinogen.1,3-Dihalopropanes are toxic.Allyl alcohol is highly toxic and hepatotoxic.
Environmental Impact Reduced environmental pollution due to the use of water as a solvent.Involves the use of organic solvents and generates salt byproducts.Use of ethanol contributes to VOC emissions.Potential for environmental release of toxic starting materials.

Synthetic Pathways and Methodologies

This section provides a detailed breakdown of the experimental protocols for the key synthetic routes to this compound, accompanied by visual representations of the reaction pathways.

Method 1: Synthesis from 3-Chloropropanol

This method is characterized by its high yield, high purity, and environmentally friendly approach due to the use of water as a solvent.

G Synthesis of this compound from 3-Chloropropanol A 3-Chloropropanol C Sodium 3-hydroxy-1-propanesulfonate A->C Sulfonation (Water, 25-120°C) B Sodium Sulfite B->C D 3-Hydroxy-1-propanesulfonic Acid C->D Acidification (HCl) E This compound D->E Cyclization (Vacuum Distillation, 40-110°C) G Synthesis of this compound from Allyl Chloride A Allyl Chloride C Sodium Allyl Sulfonate A->C Sulfonation (Water, 50°C) B Sodium Metabisulfite B->C D 3-Hydroxy-1-propanesulfonic Acid C->D Addition & Hydrolysis (H2SO4, NaOH) E This compound D->E Cyclization (Toluene, ~105°C) G Synthesis of this compound from 1-Bromo-3-chloropropane A 1-Bromo-3-chloropropane C Sodium 1-chloro-3-propanesulfonate A->C Sulfonation (Ethanol, 80°C) B Sodium Sulfite B->C D 1-Chloro-3-propanesulfonic Acid C->D Acidification (HCl) E This compound D->E Lactonization (High Vacuum, 140-200°C) G Synthesis of this compound from Allyl Alcohol A Allyl Alcohol C Sodium 3-hydroxy-1-propanesulfonate A->C Sulfonating Addition B Sodium Bisulfite B->C D 3-Hydroxy-1-propanesulfonic Acid C->D Acidification E This compound D->E Dehydration (55°C)

References

A Comparative Guide to Assessing the Purity of Synthesized 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,3-Propanesultam. For a thorough evaluation, its performance is compared with two common alternatives, 1,4-Butanesultone and the N-substituted analogue, N-Propyl-1,3-propanesultam. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to aid in the selection of appropriate purity assessment techniques.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed to introduce a sulfopropyl group onto various molecules, thereby modifying their solubility and biological activity. The purity of synthesized this compound is critical for its application in drug development and other sensitive areas, as impurities can lead to unwanted side reactions and affect the efficacy and safety of the final product. Common synthesis routes, such as the reaction of 3-chloropropanol with sodium sulfite, may result in residual starting materials, by-products, and degradation products that need to be accurately quantified.[1]

This guide focuses on three widely used analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the performance of GC-FID, HPLC-UV, and qNMR for the purity assessment of this compound and its alternatives.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleTypical Purity Value (%)AdvantagesLimitations
GC-FID Separation based on volatility and polarity, with detection by flame ionization.≥ 99.0High resolution for volatile impurities, robust, and widely available.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation based on polarity using a liquid mobile phase, with UV detection.≥ 99.0Suitable for a wide range of non-volatile and thermally sensitive impurities.Requires a UV chromophore for sensitive detection; this compound has a weak chromophore.
qNMR Absolute quantification based on the signal intensity relative to a certified internal standard.≥ 99.5Provides an absolute measure of purity without a specific reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic techniques; requires a highly pure internal standard.[2][3]

Table 2: Comparison of Analytical Techniques for Purity Assessment of 1,4-Butanesultone

Analytical TechniquePrincipleTypical Purity Value (%)AdvantagesLimitations
GC-FID Separation based on volatility and polarity, with detection by flame ionization.≥ 99.0High resolution for volatile impurities; effective for a thermally stable compound like 1,4-butanesultone.May not detect non-volatile synthesis by-products.
HPLC-UV Separation based on polarity using a liquid mobile phase, with UV detection.≥ 98.0Complements GC by detecting less volatile impurities.Similar to this compound, it lacks a strong chromophore, affecting sensitivity.
qNMR Absolute quantification based on the signal intensity relative to a certified internal standard.≥ 99.0Provides an absolute purity value and structural information on impurities.[2]Potential for signal overlap with impurities.

Table 3: Comparison of Analytical Techniques for Purity Assessment of N-Propyl-1,3-propanesultam

Analytical TechniquePrincipleTypical Purity Value (%)AdvantagesLimitations
GC-FID Separation based on volatility and polarity, with detection by flame ionization.≥ 98.0Good for analyzing volatile impurities and residual starting materials.Potential for on-column degradation if the compound is not sufficiently stable.
HPLC-UV Separation based on polarity using a liquid mobile phase, with UV detection.≥ 98.0Suitable for a broader range of potential impurities, including those that are less volatile.Weaker chromophore may limit sensitivity.
qNMR Absolute quantification based on the signal intensity relative to a certified internal standard.≥ 99.0Provides an absolute purity value and is effective for structural confirmation.Requires careful selection of an internal standard that does not interact with the analyte.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1.1. Purity Assessment of this compound

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID).

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 300 °C.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Sample Preparation : Accurately weigh approximately 50 mg of the synthesized this compound and dissolve in 10 mL of acetone.

  • Injection Volume : 1 µL.

  • Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

1.2. Purity Assessment of 1,4-Butanesultone

  • Instrumentation : Gas chromatograph with FID.

  • Column : HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature : 260 °C.

  • Detector Temperature : 310 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 3 minutes.

    • Ramp to 220 °C at a rate of 15 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Sample Preparation : Accurately weigh approximately 50 mg of 1,4-Butanesultone and dissolve in 10 mL of methylene chloride.

  • Injection Volume : 1 µL.

  • Data Analysis : Purity is calculated as the area percentage of the 1,4-Butanesultone peak.

1.3. Purity Assessment of N-Propyl-1,3-propanesultam

  • Instrumentation : Gas chromatograph with FID.

  • Column : DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar mid-polarity column.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature : 270 °C.

  • Detector Temperature : 320 °C.

  • Oven Temperature Program :

    • Initial temperature: 120 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • Sample Preparation : Accurately weigh approximately 50 mg of the sample and dissolve in 10 mL of ethyl acetate.

  • Injection Volume : 1 µL.

  • Data Analysis : Purity is determined by the area percentage of the main component peak.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Purity Assessment of this compound

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (30:70 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 210 nm.

  • Sample Preparation : Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Injection Volume : 10 µL.

  • Data Analysis : Calculate the purity based on the peak area percentage of the main peak.

2.2. Purity Assessment of 1,4-Butanesultone

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : Gradient elution:

    • 0-10 min: 20% Acetonitrile, 80% Water

    • 10-15 min: Ramp to 50% Acetonitrile

    • 15-20 min: Hold at 50% Acetonitrile

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection Wavelength : 210 nm.

  • Sample Preparation : Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.

  • Injection Volume : 10 µL.

  • Data Analysis : Determine purity by the area percentage of the 1,4-Butanesultone peak.

2.3. Purity Assessment of N-Propyl-1,3-propanesultam

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with 40% acetonitrile in water containing 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 215 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

  • Injection Volume : 10 µL.

  • Data Analysis : Calculate purity as the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

3.1. Purity Assessment of this compound

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : Maleic acid (certified reference material).

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters :

    • Use a calibrated 90° pulse.

    • Set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.

  • Data Analysis :

    • Integrate a well-resolved signal of this compound (e.g., the triplet around 4.4 ppm) and the singlet of maleic acid (around 6.3 ppm).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

3.2. Purity Assessment of 1,4-Butanesultone

  • Instrumentation : NMR spectrometer (e.g., 400 MHz).

  • Internal Standard : 1,4-Dinitrobenzene (certified reference material).

  • Solvent : Deuterated chloroform (CDCl3).

  • Sample Preparation : Follow the same procedure as for this compound, using appropriate masses of 1,4-Butanesultone and 1,4-Dinitrobenzene.

  • Acquisition Parameters : Similar to the protocol for this compound.

  • Data Analysis : Integrate a well-resolved signal of 1,4-Butanesultone (e.g., the multiplet around 4.6 ppm) and the singlet of 1,4-Dinitrobenzene (around 8.4 ppm) and apply the purity calculation formula.

3.3. Purity Assessment of N-Propyl-1,3-propanesultam

  • Instrumentation : NMR spectrometer (e.g., 400 MHz).

  • Internal Standard : Dimethyl sulfone (certified reference material).

  • Solvent : Deuterated acetonitrile (CD3CN).

  • Sample Preparation : Follow the same procedure as for this compound, using appropriate masses of the analyte and internal standard.

  • Acquisition Parameters : Similar to the protocol for this compound.

  • Data Analysis : Integrate a well-resolved signal of N-Propyl-1,3-propanesultam (e.g., the triplet of the propyl methyl group) and the singlet of dimethyl sulfone and apply the purity calculation formula.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a synthesized sultam compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized this compound purification Crude Product Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep Purified Sample gc_fid GC-FID Analysis sample_prep->gc_fid hplc_uv HPLC-UV Analysis sample_prep->hplc_uv qnmr qNMR Analysis sample_prep->qnmr data_processing Data Processing & Integration gc_fid->data_processing hplc_uv->data_processing qnmr->data_processing purity_calc Purity Calculation data_processing->purity_calc report Final Purity Report purity_calc->report

Purity assessment workflow for synthesized sultams.
Comparison of Analytical Methods

This diagram provides a logical comparison of the three analytical techniques based on their primary applications and limitations for sultam analysis.

G cluster_methods Analytical Methods for Purity cluster_properties Key Properties Assessed GC_FID GC-FID Volatile Volatile Impurities GC_FID->Volatile Excellent for NonVolatile Non-Volatile Impurities GC_FID->NonVolatile Limited by HPLC_UV HPLC-UV HPLC_UV->Volatile Less efficient for HPLC_UV->NonVolatile Suitable for qNMR qNMR qNMR->Volatile Lower sensitivity for trace levels qNMR->NonVolatile Lower sensitivity for trace levels AbsolutePurity Absolute Purity qNMR->AbsolutePurity Primary Method for

Comparison of analytical methods for sultam purity.

References

A Comparative Guide to the Long-Term Stability of Materials Functionalized with 1,3-Propanesultam and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-term stability of functionalized materials is a critical factor in the development of reliable and effective biomedical devices, drug delivery systems, and research tools. This guide provides a comparative analysis of the long-term stability of materials functionalized with 1,3-propanesultam, which yields sulfobetaine moieties, against a primary alternative, carboxybetaine functionalization. This comparison is supported by a review of experimental data on hydrolytic, thermal, and biological stability.

Executive Summary

Materials functionalized with this compound to create sulfobetaine surfaces are renowned for their excellent antifouling properties and biocompatibility. When compared to carboxybetaine alternatives, sulfobetaine-functionalized materials often exhibit superior long-term stability, particularly in harsh chemical and high-temperature environments. While both surface modifications provide effective resistance to protein adsorption and biofilm formation, the inherent chemical nature of the sulfonate group in sulfobetaines contributes to their enhanced durability over the carboxylate group in carboxybetaines under certain conditions. However, the choice of functionalization strategy may also depend on the specific application, as factors like hydration characteristics and performance in vivo can vary between the two.

Comparative Stability Analysis

The long-term performance of functionalized materials is a multifaceted issue encompassing hydrolytic, thermal, and biological stability. The following sections and tables summarize the available data for sulfobetaine (derived from this compound) and carboxybetaine surfaces.

Hydrolytic Stability

Hydrolytic stability is crucial for materials intended for use in aqueous or biological environments. The data suggests that sulfobetaine-based materials generally offer greater resistance to hydrolysis over a wide pH range compared to their carboxybetaine counterparts.

PropertySulfobetaine Functionalization (from this compound)Carboxybetaine FunctionalizationKey Findings & Citations
Stability in Basic Conditions High stability. Poly(sulfobetaine methacrylamide) showed no degradation after one year in 1 M NaOH.Moderate stability. Ester-based carboxybetaines are susceptible to hydrolysis.Poly(sulfobetaine methacrylamide) demonstrates exceptional stability in highly basic environments[1].
Stability in Acidic Conditions High stability. No degradation observed after one year in 1 M HCl.High stability. Generally stable in acidic conditions.Both functionalization types show good stability in acidic media[1].
Stability in Physiological Conditions (PBS) High stability. No degradation observed after one year in Phosphate Buffered Saline (PBS).High stability. No degradation observed after one year in PBS.Both surfaces are highly stable under physiological pH and salt concentrations[1].
Thermal Stability

Thermal stability is a key consideration for materials that may undergo sterilization or be used in applications involving temperature fluctuations. Thermogravimetric analysis (TGA) is a common method to assess this property.

PropertySulfobetaine Functionalization (from this compound)Carboxybetaine FunctionalizationKey Findings & Citations
Onset of Decomposition (TGA) Typically around 270-280 °C.Varies, with some studies showing degradation starting around 245 °C.Poly(sulfobetaine)s generally exhibit high thermal stability, comparable to or slightly better than some poly(carboxybetaine)s[2][3].
Degradation Mechanism Often involves a multi-step degradation, starting with the loss of bound water, followed by decomposition of the sulfonate groups and the polymer backbone.Degradation can be initiated by dealkylation at the nitrogen atom of the betaine moieties.The specific degradation pathways can differ based on the polymer backbone and the zwitterionic group.
Long-Term Antifouling Performance

The ability of a functionalized surface to resist the adsorption of proteins and the formation of biofilms over extended periods is a direct reflection of its stability and efficacy in biological applications.

PropertySulfobetaine Functionalization (from this compound)Carboxybetaine FunctionalizationKey Findings & Citations
Protein Adsorption Resistance Excellent and sustained resistance to nonspecific protein adsorption.Excellent and sustained resistance to nonspecific protein adsorption.Both surfaces are highly effective at preventing protein fouling.
Biofilm Formation Resistance Demonstrates significant reduction in biofilm formation over extended periods.Highly resistant to long-term biofilm formation, with studies showing over 90% reduction for several days.Carboxybetaine surfaces have been extensively studied and show remarkable long-term resistance to biofilm formation.
In Vivo Circulation Time Generally good.Can be exceptionally long, with some studies showing carboxybetaine-modified nanoparticles having a significantly longer circulation time than their sulfobetaine counterparts.Subtle differences in hydration and interaction with biological components can lead to significant variations in in vivo performance.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of material stability. Below are generalized protocols for key experiments.

Accelerated Hydrolytic Stability Testing

Objective: To assess the degradation of the functionalized surface under various pH conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple identical samples of the material functionalized with this compound and the carboxybetaine alternative.

  • Aging Solutions: Prepare buffer solutions at various pH levels (e.g., pH 4, 7.4, and 10) and a more aggressive solution (e.g., 1 M NaOH).

  • Incubation: Immerse the samples in the respective solutions at a controlled temperature (e.g., 37°C or an elevated temperature like 60°C to accelerate aging).

  • Time Points: Remove samples from the solutions at predetermined time points (e.g., 1 day, 7 days, 30 days, 90 days, 1 year).

  • Analysis:

    • Surface Chemistry: Analyze the surface composition using X-ray Photoelectron Spectroscopy (XPS) to quantify changes in the elemental composition (e.g., sulfur for sulfobetaine, and changes in the C1s and O1s spectra for both).

    • Surface Wettability: Measure the static water contact angle to detect changes in surface hydrophilicity, which can indicate degradation of the functional layer.

    • Leachate Analysis: Analyze the aging solutions using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect and quantify any leached functional groups or degradation products.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal degradation profile of the functionalized materials.

Methodology:

  • Sample Preparation: Prepare small, accurately weighed samples of the functionalized materials. Ensure samples are thoroughly dried to remove any residual solvent or water.

  • TGA Instrument Setup:

    • Atmosphere: Typically an inert atmosphere like nitrogen is used to prevent oxidative degradation.

    • Heating Rate: A controlled heating rate (e.g., 10°C/min) is applied.

    • Temperature Range: Scan from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800°C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

    • Compare the TGA and DTG curves of the sulfobetaine and carboxybetaine functionalized materials.

Visualizing the Comparison

Diagrams created using Graphviz (DOT language) can effectively illustrate the key differences and experimental workflows.

cluster_0 Functionalization & Stability This compound This compound Sulfobetaine Surface Sulfobetaine Surface This compound->Sulfobetaine Surface High Hydrolytic & Thermal Stability High Hydrolytic & Thermal Stability Sulfobetaine Surface->High Hydrolytic & Thermal Stability Generally Superior Carboxybetaine Precursor Carboxybetaine Precursor Carboxybetaine Surface Carboxybetaine Surface Carboxybetaine Precursor->Carboxybetaine Surface Excellent Biocompatibility & Antifouling Excellent Biocompatibility & Antifouling Carboxybetaine Surface->Excellent Biocompatibility & Antifouling Well-Established

Caption: A logical diagram showing the relationship between the functionalizing agents and the resulting surface properties.

cluster_1 Accelerated Aging Workflow cluster_2 Analysis Techniques start Functionalized Material aging Immerse in Aging Solution (pH, Temp, Time) start->aging analysis Surface & Solution Analysis aging->analysis end Stability Assessment analysis->end XPS XPS (Surface Chemistry) analysis->XPS ContactAngle Contact Angle (Wettability) analysis->ContactAngle HPLC_MS HPLC/MS (Leachables) analysis->HPLC_MS

Caption: An experimental workflow for assessing the long-term hydrolytic stability of functionalized materials.

Conclusion

The long-term stability of materials functionalized with this compound is a key advantage for applications requiring robust and durable surfaces. While both sulfobetaine and carboxybetaine modifications provide excellent antifouling properties, the inherent stability of the sulfonate group often translates to superior performance in chemically and thermally challenging environments. For applications where extreme pH or high temperatures are not a concern, carboxybetaine surfaces remain an excellent choice, particularly given their well-documented success in long-term biofilm resistance and in vivo applications. The selection of the optimal functionalization strategy should, therefore, be guided by a thorough understanding of the intended application's environmental conditions and performance requirements.

References

Safety Operating Guide

Proper Disposal of 1,3-Propanesultam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,3-Propanesultam. Researchers, scientists, and drug development professionals must handle this compound with extreme caution due to its hazardous properties. This document outlines the necessary steps for safe handling and disposal in accordance with general laboratory hazardous waste management principles.

Immediate Safety and Handling Precautions

This compound is a confirmed carcinogen and a potent alkylating agent, classified as a hazardous substance. All handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended. Consult your glove manufacturer's compatibility chart.

  • Eye Protection: Safety goggles and a face shield are essential.

  • Lab Coat: A lab coat must be worn and laundered separately from personal clothing.

Designated Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood with a face velocity of at least 100 feet per minute. This area should be clearly labeled with a "CANCER HAZARD" warning.

Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible in the work area.

Disposal Procedures

The primary and required method for the disposal of this compound is as hazardous waste. When this substance is a discarded commercial chemical product, it is designated with the US EPA Waste Number U193 . All waste must be handled in accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled container.

  • Labeling: Waste containers must be sealed and clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and a "CANCER HAZARD" warning.

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizers.

Step 2: Chemical Deactivation (Hydrolysis) - For Expert Use Only

This compound hydrolyzes to 3-hydroxypropanesulfonic acid, a less hazardous compound. This reaction can be utilized for deactivation prior to disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's safety protocols.

Experimental Protocol: Hydrolysis of this compound

This protocol provides a general methodology for the hydrolysis of this compound waste.

Materials:

  • Waste this compound solution or solid

  • 1M Sodium Hydroxide (NaOH) solution

  • Large glass beaker

  • Ice bath

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)

Procedure:

  • Don all required PPE.

  • Perform the entire procedure in a certified chemical fume hood .

  • Place a large beaker in an ice bath on a stir plate.

  • Add a magnetic stir bar to the beaker.

  • For each volume of this compound waste, slowly add at least 10 volumes of 1M Sodium Hydroxide solution to the beaker with stirring.

  • If adding solid this compound, add it in small portions to the stirring sodium hydroxide solution.

  • Monitor the temperature of the solution. If it begins to warm significantly, slow the rate of addition.

  • Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis.

  • After hydrolysis, the resulting solution will contain 3-hydroxypropanesulfonic acid sodium salt.

Step 3: Neutralization of Hydrolysis Product

The resulting solution from the hydrolysis will be basic. Before final disposal, it should be neutralized.

Procedure:

  • Continue to stir the solution in the fume hood.

  • Slowly and carefully, add a suitable acid (e.g., 1M hydrochloric acid) to the solution.

  • Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding acid until the pH is stable within a neutral range (typically 6-8).

  • Once neutralized, the solution can be collected as hazardous waste.

Step 4: Final Disposal
  • The neutralized solution and all contaminated solid waste must be disposed of through your institution's hazardous waste management program.

  • Do not discharge this compound or its treated waste into the sewer or waterways.

  • All waste must be handled by a licensed hazardous waste disposal facility.

Quantitative Data Summary

ParameterValueReference
US EPA Waste Number U193
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Melting Point 30 - 33 °C (86 - 91 °F)
Boiling Point 180 °C (356 °F) at 40 hPa
Flash Point 171.5 °C (340.7 °F)

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_deactivation Chemical Deactivation (Expert Use Only) cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Segregate Segregate Solid & Liquid Waste FumeHood->Segregate Label Label Container: 'Hazardous Waste' 'this compound' 'CANCER HAZARD' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Hydrolysis Hydrolyze with 1M NaOH (in fume hood, with cooling) Store->Hydrolysis Option for Deactivation HazardousWaste Dispose of as Hazardous Waste via Institutional Program Store->HazardousWaste Direct Disposal Neutralize Neutralize to pH 6-8 with 1M HCl Hydrolysis->Neutralize Neutralize->HazardousWaste

Personal protective equipment for handling 1,3-Propanesultam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,3-Propanesultam, a chemical that requires stringent safety protocols due to its hazardous nature. Adherence to these procedures is critical to ensure personal safety and environmental protection in the laboratory setting.

I. Hazard Identification and Quantitative Data

This compound is a toxic, carcinogenic, mutagenic, and teratogenic compound.[1] It is harmful if swallowed or in contact with skin and can cause serious eye damage.[2][3][4] This substance is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5]

PropertyValueSource
Appearance White crystals or colorless liquid
Melting Point 30 - 33 °C / 86 - 91.4 °F
Boiling Point 180 °C / 356 °F
Flash Point 171.5 °C / 340.7 °F
Oral LD50 (Rat) > 100 - < 200 mg/kg

II. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum and recommended protective equipment.

Protection TypeMinimum RequirementRecommended Materials
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Polycarbonate goggles and a face shield should be worn over goggles when there is a risk of splashing.
Skin and Body Protection Flame-resistant lab coat, chemical-resistant gloves, closed-toe shoes, and long pants.Nomex® or similar flame-resistant lab coat. Nitrile or neoprene gloves. Leather or other non-porous material shoes. An acid-resistant apron is also recommended.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.

III. Experimental Protocol: Safe Handling and Disposal Workflow

The following diagram and detailed steps outline the mandatory procedure for the safe handling and disposal of this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary apparatus, including glassware, and place them inside the fume hood.

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling:

    • All transfers and dispensing of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

    • Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.

    • Keep containers securely sealed when not in use.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Spill Management:

    • In case of a spill, immediately evacuate the area and ensure it is well-ventilated.

    • For minor spills, use dry clean-up procedures and avoid generating dust. Moisten spilled solid material first or use a HEPA-filter vacuum for clean-up.

    • Absorb liquid spills with an inert material such as sand or vermiculite.

    • Collect all spilled material and place it into a suitable, sealed container for disposal.

    • Clean the affected area thoroughly.

  • Disposal:

    • All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.

    • Use a designated, sealed, and compatible container for liquid and solid waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

    • Arrange for collection by a certified hazardous waste disposal service. Do not discharge into sewer or waterways.

    • Contaminated PPE should also be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.